Product packaging for 4-Chlorodehydromethyltestosterone(Cat. No.:CAS No. 2446-23-3)

4-Chlorodehydromethyltestosterone

Cat. No.: B159566
CAS No.: 2446-23-3
M. Wt: 334.9 g/mol
InChI Key: AGUNEISBPXQOPA-XMUHMHRVSA-N

Description

4-Chlorodehydromethyltestosterone (CAS 2446-23-3), also known as Oral Turinabol, is a synthetic anabolic-androgenic steroid (AAS) and a 4-chloro-substituted derivative of metandienone . With a molecular formula of C20H27ClO2 and a molecular weight of 334.88 g/mol, this compound is supplied as a solid powder that should be stored in a refrigerated environment between 2-8°C . Its primary research value lies in its historical significance and its distinct chemical structure, which combines the structures of 4-chlorotestosterone and metandienone, leading to a unique dissociation of anabolic from androgenic effects after oral administration . Originally developed for clinical use, it is now a critical compound in forensic and anti-doping research, particularly in the development and validation of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting the abuse of 17-alkyl-substituted anabolic steroids in human urine . Researchers utilize this compound as a reference standard to study the long-term metabolites of AAS, a field advanced by the discovery of its long-lasting metabolites which allow for extended detection windows in doping control . This product is labeled "For Research Use Only" (RUO) and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27ClO2 B159566 4-Chlorodehydromethyltestosterone CAS No. 2446-23-3

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUNEISBPXQOPA-XMUHMHRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179216
Record name 4-Chlorodehydromethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Chloromethandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2446-23-3
Record name Oral-Turinabol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2446-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-4-Chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorodehydromethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORODEHYDROMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPZ473F40K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Chloromethandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 - 127 °C
Record name 4-Chloromethandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorodehydromethyltestosterone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol), intended for research and developmental purposes. The information compiled herein is based on a thorough review of publicly available scientific literature and patent documents. This document outlines the core chemical transformations, experimental protocols, and relevant data to facilitate a comprehensive understanding of the synthesis process.

Introduction

This compound (Chemical Name: 4-chloro-17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) is a synthetic anabolic-androgenic steroid.[1][2] Historically, it was developed by Jenapharm in East Germany in 1961 and is a derivative of metandienone (Dianabol) and clostebol.[1][3] Its chemical structure is characterized by a chloro- substitution at the 4-position and a double bond between the first and second carbon atoms of the steroid's A-ring.

This guide focuses on a likely two-step synthesis pathway, commencing with the formation of a key chlorinated intermediate, 4-chloro-17α-methyltestosterone, followed by a dehydrogenation step to introduce the A-ring unsaturation, yielding the final product.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into two primary stages:

  • Chlorination: The introduction of a chlorine atom at the C4 position of a suitable steroid precursor.

  • Dehydrogenation: The creation of a double bond at the C1-C2 position of the steroid's A-ring.

The following sections provide detailed experimental protocols and data for each of these critical steps.

Experimental Protocols

Step 1: Synthesis of 4-chloro-17α-methyltestosterone

This procedure describes the synthesis of the key intermediate, 4-chloro-17α-methyltestosterone, from 4α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one. The protocol is adapted from a method detailed in U.S. Patent 2,953,582.[4]

Reaction Scheme:

G reactant 4α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one product 4-chloro-17α-methyltestosterone reactant->product reagent Anhydrous HCl (in Chloroform and Ethanol) reagent->product

Figure 1: Synthesis of 4-chloro-17α-methyltestosterone.

Materials and Reagents:

ReagentQuantity
4α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one3 g
Chloroform9 cc
Ethanol9 cc
Anhydrous Hydrogen Chloride (HCl) gasTo saturation
BenzeneFor washing
Dilute Hydrochloric Acid (HCl)For washing
Dilute Sodium Hydroxide (NaOH)For washing
WaterFor washing
MethanolFor workup

Procedure:

  • A solution of 3 g of 4α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one in 9 cc of chloroform and 9 cc of ethanol is prepared.[4]

  • The solution is treated with anhydrous hydrogen chloride gas until saturation is achieved.[4]

  • The reaction mixture is then diluted with benzene.

  • The organic solution is washed sequentially with dilute hydrochloric acid, dilute sodium hydroxide, and water.

  • The benzene is evaporated, and the resulting residue is taken up in methanol for further processing.[4]

Quantitative Data:

ParameterValue
YieldNot explicitly stated in the source.
Step 2: Dehydrogenation of 4-chloro-17α-methyltestosterone

This step involves the introduction of a double bond at the C1-C2 position of 4-chloro-17α-methyltestosterone to yield this compound. The following is a general procedure for the Δ1-dehydrogenation of Δ4-3-keto-steroids using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a common dehydrogenating agent.[5][6]

Reaction Scheme:

G reactant 4-chloro-17α-methyltestosterone product This compound reactant->product reagent DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) reagent->product

Figure 2: Dehydrogenation to this compound.

Materials and Reagents:

ReagentMolar Ratio (relative to substrate)
4-chloro-17α-methyltestosterone1
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)1.1 - 1.5
Dioxane or BenzeneSolvent

Procedure:

  • Dissolve 4-chloro-17α-methyltestosterone in a suitable solvent such as dioxane or benzene.

  • Add 1.1 to 1.5 molar equivalents of DDQ to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve filtering the precipitated hydroquinone, washing the organic layer with a sodium sulfite solution to remove excess DDQ, followed by washing with water and brine.

  • The organic solvent is evaporated, and the crude product is purified, typically by column chromatography on silica gel.

Quantitative Data:

ParameterValue
YieldYields for this specific transformation are not detailed in the available literature but are generally moderate to high for this type of reaction.

Summary of Quantitative Data

StepStarting MaterialProductReagentsYield
14α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one4-chloro-17α-methyltestosteroneAnhydrous HCl, Chloroform, EthanolN/A
24-chloro-17α-methyltestosteroneThis compoundDDQ, Dioxane/BenzeneN/A

N/A: Not available in the reviewed literature.

Logical Workflow of the Synthesis

The overall synthesis follows a logical progression from a saturated steroid precursor to the final unsaturated and chlorinated product.

G A Start with a suitable 17α-methyltestosterone precursor B Epoxidation of the 4,5-double bond A->B C Ring-opening of the epoxide with HCl to introduce the 4-chloro group and form 4-chloro-17α-methyltestosterone B->C D Dehydrogenation of the A-ring to introduce the 1,2-double bond C->D E Purification of the final product: This compound D->E

References

An In-Depth Technical Guide to 4-Chlorodehydromethyltestosterone: From Conception to State-Sponsored Application

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the historical development, original intended use, and scientific underpinnings of a potent anabolic steroid.

Abstract

This technical guide provides a detailed examination of 4-Chlorodehydromethyltestosterone, commercially known as Oral-Turinabol. It traces its origins from the East German pharmaceutical company Jenapharm in the early 1960s, through its clinical applications, to its notorious use in the state-sponsored doping program of the German Democratic Republic (GDR). This document synthesizes historical records, quantitative pharmacological data, and experimental methodologies to offer a thorough resource for researchers, scientists, and drug development professionals. Included are detailed summaries of its anabolic and androgenic properties, pharmacokinetic data, and a review of the experimental protocols for its synthesis and detection. The guide also features visualizations of its chemical synthesis, mechanism of action, and analytical workflows to facilitate a deeper understanding of this historically significant synthetic steroid.

Historical Development and Original Intended Use

This compound (CDMT) was first synthesized in 1961 by chemist Albert Stachowiak at Jenapharm, an East German pharmaceutical company.[1][2][3] The patent for this novel anabolic-androgenic steroid (AAS) was registered in the same year.[1][2][3] The development of CDMT was a deliberate effort to create a compound with a favorable dissociation of anabolic and androgenic effects, a sought-after characteristic in steroid research at the time.[1][2]

CDMT's chemical structure is a hybrid of metandienone (Dianabol) and 4-chlorotestosterone (clostebol).[4] This unique combination was intended to provide the potent muscle-building (anabolic) properties of metandienone while minimizing the masculinizing (androgenic) side effects, a feature attributed to the 4-chloro modification of clostebol.[4]

The product was introduced for clinical use in 1965 under the brand name Oral-Turinabol.[1][3] Its primary medical indications were for conditions requiring a strong anabolic effect to promote protein synthesis and increase body mass. This included treating wasting diseases, promoting bone mass and strength, and aiding recovery in post-operative and trauma patients.[5][6]

However, the history of this compound is inextricably linked to the German Democratic Republic's (GDR) state-sponsored doping program, known as "State Plan 14.25".[2][7] From approximately 1968 until the fall of the Berlin Wall in 1989, CDMT was the key steroid administered to an estimated 10,000 East German athletes, often without their full knowledge or consent, to enhance their performance in international competitions.[2][7][8] The program's architects valued CDMT for its ability to produce significant gains in strength and lean muscle mass with reduced androgenic side effects, making it suitable for both male and female athletes.[7] The extensive and systematic use of CDMT by the GDR remains one of the most infamous examples of state-sponsored doping in the history of sport.[5][7]

Pharmacological Profile and Quantitative Data

The pharmacological profile of this compound is characterized by its distinct separation of anabolic and androgenic effects. The following tables summarize the available quantitative data on its properties.

PropertyValueReference(s)
Anabolic:Androgenic Ratio >100:>0[9]
Anabolic Effect 53[10]
Androgenic Effect 0-6[10]
Oral Bioavailability High[9]
Half-life 16 hours[1]
Metabolism Hepatic[1]

Experimental Protocols

Synthesis of this compound

While the precise, industrial-scale synthesis protocol used by Jenapharm is not publicly available, the general synthetic route involves the combination of the chemical structures of metandienone and 4-chlorotestosterone. A plausible laboratory-scale synthesis can be described as follows:

Objective: To synthesize this compound.

Materials:

  • Metandienone

  • 4-Chlorotestosterone

  • Dehydrating agent (e.g., pyridinium p-toluenesulfonate)

  • Anhydrous solvent (e.g., toluene)

  • Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of metandienone and 4-chlorotestosterone in an anhydrous solvent such as toluene.

  • Dehydration Reaction: Add a catalytic amount of a dehydrating agent (e.g., pyridinium p-toluenesulfonate) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield pure this compound.

Detection of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the detection of this compound and its metabolites in urine, a common practice in anti-doping analysis.

Objective: To detect and identify this compound and its metabolites in a urine sample.

Materials:

  • Urine sample

  • Internal standard (e.g., a deuterated analog of a related steroid)

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7)

  • Sodium carbonate/bicarbonate buffer

  • Extraction solvent (e.g., tert-butyl methyl ether - TBME)

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, with a catalyst like ammonium iodide and ethanethiol)

  • GC-MS system with a suitable capillary column (e.g., HP-1)

Methodology:

  • Sample Preparation and Hydrolysis:

    • To a 2 mL aliquot of urine, add the internal standard.

    • Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution.

    • Incubate the mixture at 55°C for 1 hour to hydrolyze the glucuronide conjugates of the steroid metabolites.[11]

  • Extraction:

    • After cooling, add 500 µL of sodium carbonate/bicarbonate buffer to the sample.

    • Perform a liquid-liquid extraction by adding 5 mL of TBME and vortexing for 5 minutes.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[11]

  • Derivatization:

    • To the dry residue, add 100 µL of the derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol).

    • Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives of the steroids.

  • GC-MS Analysis:

    • Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Employ a temperature program to separate the analytes on the capillary column. For example, start at 180°C, hold for 2 minutes, then ramp to 230°C at 3°C/minute, and finally ramp to 310°C at 30°C/minute.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or full-scan mode to detect the characteristic mass fragments of the TMS-derivatized this compound and its metabolites.

Visualizations

Synthesis Pathway

Synthesis_of_4_Chlorodehydromethyltestosterone Metandienone Metandienone Intermediate Reaction Intermediate Metandienone->Intermediate + Chlorotestosterone 4-Chlorotestosterone Chlorotestosterone->Intermediate + CDMT This compound Intermediate->CDMT Dehydration

Caption: Synthesis of this compound.

Mechanism of Action: Androgen Receptor Signaling

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDMT This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) CDMT->AR_HSP Binding AR_CDMT AR-CDMT Complex AR_HSP->AR_CDMT HSP Dissociation AR_Dimer AR-CDMT Dimer AR_CDMT->AR_Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Growth Muscle Growth & Hypertrophy Protein_Synthesis->Muscle_Growth

Caption: Androgen Receptor Signaling Pathway.

Analytical Workflow for Detection

Analytical_Workflow Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., TBME) Hydrolysis->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Identification GCMS->Data_Analysis

Caption: GC-MS Analytical Workflow.

References

4-Chlorodehydromethyltestosterone: An In-depth Technical Guide to Androgen Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chlorodehydromethyltestosterone is a synthetic anabolic-androgenic steroid developed in the 1960s.[1][2] Structurally, it is a 4-chloro-substituted derivative of metandienone.[1] Like other AAS, its physiological effects are primarily mediated through its interaction with the androgen receptor, a ligand-activated nuclear transcription factor.[3] The binding of an androgen to the AR initiates a cascade of cellular events that modulate gene expression, leading to the anabolic and androgenic effects associated with these compounds.[3]

Understanding the binding affinity (Kd) and kinetics (kon and koff) of this compound to the AR is crucial for elucidating its mechanism of action, potency, and potential for off-target effects. This guide provides the theoretical and practical framework for such investigations.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical process in normal male development and physiology, and its modulation by exogenous ligands like this compound can have significant physiological consequences. The canonical signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. In its unbound state, the AR is part of a multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in a conformation ready for ligand binding.

Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, and dimerizes. The ligand-bound AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event, along with the recruitment of co-regulatory proteins (coactivators or corepressors), modulates the transcription of these genes, leading to the synthesis of proteins that mediate the androgenic and anabolic effects.

Figure 1: Androgen Receptor Signaling Pathway.

Binding Affinity and Kinetics to the Androgen Receptor

The interaction between a ligand and its receptor is characterized by its binding affinity and kinetics.

  • Binding Affinity (Kd): The dissociation constant (Kd) is a measure of the binding affinity between the ligand and the receptor. It is the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Kinetics (kon and koff): The association rate constant (kon) describes the rate at which the ligand binds to the receptor, while the dissociation rate constant (koff) describes the rate at which the ligand-receptor complex dissociates. The ratio of koff to kon is equal to the Kd.

Quantitative Data

As of the latest literature review, specific experimentally determined quantitative binding affinity (Kd, IC50) and kinetic (kon, koff) values for this compound to the human androgen receptor are not well-documented in publicly available, peer-reviewed scientific journals.

Comparative Binding Affinity

To provide a frame of reference, the following table summarizes the relative binding affinity (RBA) of several other anabolic-androgenic steroids to the androgen receptor, as determined in a study using rat skeletal muscle and prostate cytosol.[4][5][6] The RBA is expressed relative to a standard potent androgen, methyltrienolone (MT), which is set to 100%.

CompoundRelative Binding Affinity (RBA) to Rat Skeletal Muscle AR (%)Relative Binding Affinity (RBA) to Rat Prostate AR (%)
Methyltrienolone (MT)100100
Testosterone1929
5α-Dihydrotestosterone (DHT)1865
Nandrolone (19-Nortestosterone)5354
Methenolone2825
Mesterolone825
Methandrostenolone (Dianabol)<5<5
Stanozolol<5<5

Data adapted from Saartok T, Dahlberg E, Gustafsson JA (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[4][5][6]

It is important to note that methandrostenolone, which is structurally similar to this compound, exhibits a low RBA for the androgen receptor.[4][5][6]

Experimental Protocols for Determining Binding Affinity and Kinetics

The following sections describe the standard experimental methodologies used to determine the binding affinity and kinetics of a ligand to the androgen receptor.

Competitive Radioligand Binding Assay for IC50 and Kd Determination

This is a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate its inhibitory constant (Ki) and, under certain assumptions, its dissociation constant (Kd). The principle involves the competition between a radiolabeled ligand (e.g., [³H]-methyltrienolone) and the unlabeled test compound (this compound) for binding to the androgen receptor.

Experimental Workflow:

CompetitiveBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare AR Source (e.g., cell lysate, purified receptor) D Incubate AR, Radioligand, and varying concentrations of Test Compound A->D B Prepare Radiolabeled Ligand (e.g., [³H]-MT) B->D C Prepare Unlabeled Test Compound (this compound) C->D E Separate Bound from Free Ligand (e.g., filtration, centrifugation) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Generate Competition Curve (% Bound vs. [Test Compound]) F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Preparation of Androgen Receptor Source:

    • The androgen receptor can be obtained from various sources, including cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or from cell lines engineered to overexpress the human androgen receptor.[7]

    • The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to obtain the cytosolic fraction containing the AR.

  • Incubation:

    • A constant concentration of the radiolabeled ligand (e.g., [³H]-methyltrienolone) and the androgen receptor preparation are incubated with a range of concentrations of the unlabeled test compound (this compound).

    • Incubations are typically carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:

      • Dextran-coated charcoal adsorption: Charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant after centrifugation.

      • Filter binding assay: The incubation mixture is passed through a filter that retains the receptor-ligand complex, while the free ligand passes through.

  • Quantification of Radioactivity:

    • The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

  • Data Analysis:

    • A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.

    • The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Surface Plasmon Resonance (SPR) for Kinetic Analysis (kon and koff)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor, providing data on both the association (kon) and dissociation (koff) rates.

Experimental Workflow:

SPRWorkflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize Purified Androgen Receptor on a Sensor Chip C Association Phase: Flow Analyte over Sensor Chip A->C B Prepare Analyte (this compound) in Running Buffer B->C D Dissociation Phase: Flow Running Buffer over Sensor Chip C->D E Regeneration of Sensor Surface D->E F Generate Sensorgram (Response Units vs. Time) D->F E->C Next Cycle G Fit Data to a Kinetic Model F->G H Determine kon, koff, and Kd G->H

Figure 3: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Detailed Methodology:

  • Immobilization of the Androgen Receptor:

    • Purified androgen receptor is covalently immobilized onto the surface of a sensor chip.

  • Binding Measurement:

    • A solution containing this compound (the analyte) is flowed over the sensor chip surface, allowing it to bind to the immobilized AR. This is the association phase , and the binding is monitored in real-time as a change in the SPR signal (measured in response units, RU).

    • After a certain time, the analyte solution is replaced with a continuous flow of buffer. This is the dissociation phase , where the dissociation of the ligand-receptor complex is monitored as a decrease in the SPR signal.

  • Regeneration:

    • A regeneration solution is injected to remove any remaining bound analyte from the receptor, preparing the sensor surface for the next binding cycle.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is analyzed using specialized software.

    • The association and dissociation curves are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

Conclusion

While direct quantitative data on the binding affinity and kinetics of this compound to the androgen receptor remains elusive in the public scientific domain, the established methodologies presented in this guide provide a clear path for researchers to determine these crucial parameters. The comparative data for other anabolic-androgenic steroids offer a valuable context for understanding the potential binding characteristics of this compound. A thorough investigation using the described competitive radioligand binding assays and surface plasmon resonance techniques would be necessary to definitively characterize the interaction of this compound with the androgen receptor, thereby providing a more complete understanding of its pharmacological profile. Such data would be invaluable for researchers in the fields of endocrinology, toxicology, and the development of new therapeutic agents targeting the androgen receptor.

References

In Vitro Metabolism of 4-Chlorodehydromethyltestosterone in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to study the in vitro metabolism of 4-Chlorodehydromethyltestosterone (CDMT), an anabolic-androgenic steroid, using human liver microsomes (HLMs). Due to the limited availability of public data on the specific kinetic parameters of CDMT metabolism in this system, this document focuses on providing detailed experimental protocols to enable researchers to generate this critical information. The guide covers procedures for determining kinetic parameters (Km and Vmax), identifying metabolites, and elucidating the cytochrome P450 (CYP) enzymes responsible for CDMT's biotransformation. Methodologies for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also detailed. Furthermore, this guide includes illustrative diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound (CDMT), also known as Oral Turinabol, is a synthetic anabolic-androgenic steroid derived from testosterone. Understanding its metabolic fate is crucial for drug development, toxicology, and anti-doping efforts. Human liver microsomes (HLMs) serve as a standard in vitro model for studying drug metabolism as they contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

This guide outlines the necessary experimental procedures to characterize the in vitro metabolism of CDMT in HLMs. While specific quantitative data for CDMT is scarce in published literature, the protocols provided herein are based on established methods for other steroids, such as testosterone, and are designed to be readily adaptable for CDMT.

Potential Metabolic Pathways of this compound

Based on in vivo studies and research on individual CYP enzymes, the primary metabolic pathway for CDMT is expected to be hydroxylation at various positions on the steroid backbone. Other potential reactions include epoxidation and reduction. The diagram below illustrates the potential primary oxidative metabolic pathways of CDMT.

cluster_0 Phase I Metabolism (Hydroxylation) CDMT 4-Chlorodehydromethyl- testosterone (CDMT) M1 6β-Hydroxy-CDMT CDMT->M1 CYP3A4 (major) M2 16-Hydroxy-CDMT CDMT->M2 CYP3A4 M3 2-Hydroxy-CDMT CDMT->M3 CYP11A1 M4 11β-Hydroxy-CDMT CDMT->M4 CYP11B1/CYP11B2 M5 Further Metabolites (e.g., dihydroxy-CDMT) M1->M5 M2->M5 M3->M5 M4->M5

Figure 1: Potential Phase I Metabolic Pathways of CDMT.

Experimental Protocols

The following sections detail the experimental procedures for investigating the in vitro metabolism of CDMT in HLMs.

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for the formation of CDMT metabolites.

3.1.1. Experimental Workflow

A Prepare CDMT Stock Solutions (in organic solvent, e.g., Methanol) B Prepare Incubation Mixtures (HLMs, Phosphate Buffer) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C (Time Course) D->E F Terminate Reaction (e.g., with cold Acetonitrile) E->F G Sample Preparation (Centrifugation, Supernatant Transfer) F->G H LC-MS/MS Analysis G->H I Data Analysis (Michaelis-Menten Plot) H->I

Figure 2: Workflow for Determining Kinetic Parameters.

3.1.2. Reagents and Materials

  • This compound (CDMT)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled steroid)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3.1.3. Incubation Procedure

  • Prepare CDMT Working Solutions: Prepare a series of CDMT concentrations in the incubation buffer, typically ranging from 0.1 to 100 µM. The final concentration of the organic solvent (e.g., methanol or DMSO) in the incubation mixture should be less than 1%.

  • Prepare Incubation Mixtures: In a 96-well plate, combine the HLM suspension (final protein concentration typically 0.2-0.5 mg/mL) and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the CDMT working solutions to the wells. To initiate the metabolic reaction, add the NADPH regenerating system. For control wells (0-minute time point), add the quenching solution (ice-cold acetonitrile with internal standard) before the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Reaction Termination: At each time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

3.1.4. Data Analysis

The rate of metabolite formation is plotted against the substrate (CDMT) concentration. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Table 1: Hypothetical Kinetic Parameters for CDMT Metabolite Formation in HLMs

MetaboliteKm (µM)Vmax (pmol/min/mg protein)
6β-Hydroxy-CDMT10 - 50100 - 500
16-Hydroxy-CDMT20 - 10050 - 200
Other Mono-hydroxy-CDMT> 50< 100

Note: These values are hypothetical and should be experimentally determined. They are based on typical ranges observed for the metabolism of other anabolic steroids in HLMs.

CYP450 Reaction Phenotyping

This protocol is designed to identify the specific CYP enzymes responsible for the metabolism of CDMT. This can be achieved using two primary methods: incubation with recombinant human CYP enzymes or using selective chemical inhibitors in HLM incubations.

3.2.1. Experimental Workflow

cluster_0 Recombinant CYP Method cluster_1 Chemical Inhibition Method A1 Incubate CDMT with individual recombinant CYP enzymes B1 Quantify Metabolite Formation A1->B1 C1 Identify active CYPs B1->C1 D Data Interpretation and Conclusion on Contributing CYPs C1->D A2 Incubate CDMT with HLMs in the presence of selective CYP inhibitors B2 Measure Inhibition of Metabolite Formation A2->B2 C2 Identify inhibited CYPs B2->C2 C2->D

Figure 3: Workflow for CYP450 Reaction Phenotyping.

3.2.2. Reagents and Materials

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Selective CYP inhibitors (see Table 2)

  • All other reagents as listed in section 3.1.2.

3.2.3. Procedure

  • Recombinant CYP Method: Incubate CDMT with individual recombinant CYP enzymes under the conditions described in section 3.1.3. The formation of metabolites will indicate which enzymes are capable of metabolizing CDMT.

  • Chemical Inhibition Method: Perform incubations with HLMs as described in section 3.1.3, but in the presence of selective inhibitors for specific CYP enzymes. A significant reduction in the rate of metabolite formation in the presence of an inhibitor points to the involvement of that specific CYP enzyme.

Table 2: Selective Inhibitors for Major Human CYP Enzymes

CYP IsoformSelective InhibitorTypical Concentration (µM)
CYP1A2Furafylline10
CYP2C9Sulfaphenazole10
CYP2C19Ticlopidine1
CYP2D6Quinidine1
CYP3A4Ketoconazole1

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of CDMT and its metabolites due to its high sensitivity and selectivity.

Sample Preparation

As described in the experimental protocols, the primary sample preparation step involves protein precipitation with a solvent like acetonitrile. This is a simple and effective method for in vitro samples.

Liquid Chromatography
  • Column: A C18 reversed-phase column is typically used for the separation of steroids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed to achieve good separation of the parent drug and its more polar metabolites.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of steroids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation in the collision cell. This provides high selectivity and sensitivity.

Table 3: Example LC-MS/MS Parameters for Steroid Analysis

ParameterSetting
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient20-95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsTo be determined for CDMT and its metabolites

Note: These are example parameters and must be optimized for the specific instrument and analytes of interest.

Conclusion

This technical guide provides a robust framework for the in vitro investigation of this compound metabolism in human liver microsomes. By following the detailed protocols for determining kinetic parameters and identifying the contributing CYP enzymes, researchers can generate essential data to understand the metabolic profile of this synthetic steroid. The provided workflows and example parameters for LC-MS/MS analysis will further aid in the successful execution and interpretation of these studies. The generation of such data is critical for advancing our knowledge in drug development, toxicology, and sports anti-doping.

Cellular Transport of 4-Chlorodehydromethyltestosterone in Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodehydromethyltestosterone (CDMT), widely known as Oral Turinabol, is a synthetic anabolic-androgenic steroid derived from testosterone. Its use has been prominent in sports for its purported ability to increase lean muscle mass and strength. For researchers and drug development professionals, understanding the pharmacokinetics of CDMT at the cellular level is crucial for elucidating its mechanisms of action, potential side effects, and for the development of detection methods. This technical guide provides an in-depth overview of the postulated cellular uptake and efflux mechanisms of CDMT in muscle cells. Due to a lack of direct research on CDMT transport, this guide synthesizes information from the broader fields of steroid and xenobiotic transport to propose hypothetical models.

Chapter 1: Postulated Cellular Uptake Mechanisms of CDMT in Muscle Cells

The entry of CDMT into muscle cells is likely a multi-faceted process, involving both passive and potentially carrier-mediated transport.

Passive Diffusion

As a steroid hormone, CDMT is a lipophilic molecule, which suggests it can passively diffuse across the lipid bilayer of the myocyte plasma membrane. This process is driven by the concentration gradient of the free, unbound steroid between the extracellular environment and the cytoplasm.

Facilitated and Active Transport (Hypothetical)

Recent research has challenged the paradigm that all steroids cross cell membranes solely by passive diffusion, with growing evidence for the involvement of membrane transporters. The Solute Carrier (SLC) superfamily of transporters is a prime candidate for mediating the uptake of steroids. In skeletal muscle, several SLC transporters are expressed, though their specific role in androgen transport is an area of active investigation.

One potential candidate for CDMT uptake is the Organic Anion Transporting Polypeptide OATP2B1 (encoded by the SLCO2B1 gene), which is expressed in skeletal muscle and is known to transport a variety of substrates, including some steroids and drugs like statins.[1][2]

Table 1: Known Substrates of Potential Uptake Transporters Expressed in Muscle

TransporterGeneKnown Substrates of RelevanceTissue Expression Includes
OATP2B1 SLCO2B1Estrone-3-sulfate, dehydroepiandrosterone sulfate (DHEAS), statins (e.g., atorvastatin, rosuvastatin)Skeletal muscle, Liver, Intestine, Brain

Chapter 2: Postulated Cellular Efflux Mechanisms of CDMT in Muscle Cells

The removal of CDMT and its metabolites from muscle cells is likely mediated by active efflux transporters, primarily from the ATP-Binding Cassette (ABC) superfamily. These transporters use the energy from ATP hydrolysis to pump substrates out of the cell, often against a concentration gradient. Several ABC transporters are known to be expressed in skeletal muscle and are involved in xenobiotic and endobiotic efflux.

Potential candidates for the efflux of CDMT include:

  • P-glycoprotein (P-gp/MDR1): Encoded by the ABCB1 gene, P-gp is a well-characterized efflux pump with broad substrate specificity, including some steroids.[3][4]

  • Multidrug Resistance-Associated Proteins (MRPs): MRP1, MRP4, and MRP5 (encoded by ABCC1, ABCC4, and ABCC5 respectively) are expressed in skeletal muscle and are known to efflux a variety of compounds, including statins.[1][5] MRP2 and MRP3 have been shown to transport androgen glucuronides.[6]

  • Breast Cancer Resistance Protein (BCRP): Encoded by the ABCG2 gene, BCRP is another important efflux transporter with a wide range of substrates, including some steroid sulfates.[7]

Table 2: Known Substrates of Potential Efflux Transporters Expressed in Muscle

TransporterGeneKnown Substrates of RelevanceTissue Expression Includes
P-glycoprotein (P-gp) ABCB1Dexamethasone, various xenobioticsSkeletal muscle, Intestine, Liver, Kidney, Blood-brain barrier
MRP1 ABCC1Statins, conjugated steroidsSkeletal muscle, Lung, Testis
MRP4 ABCC4Steroid sulfates, prostaglandinsSkeletal muscle, Prostate, Kidney
MRP5 ABCC5Nucleoside analogsSkeletal muscle, Heart, Brain
BCRP ABCG2Steroid sulfates, statins, various drugsSkeletal muscle, Liver, Intestine, Placenta, Blood-brain barrier

Chapter 3: Quantitative Data on Steroid Transport

As of the writing of this guide, there is no published quantitative data (e.g., Michaelis-Menten constant (Km) or maximum velocity (Vmax)) for the transport of this compound in any cell type. The following table presents data for other androgens and relevant compounds to provide a frame of reference for potential transport kinetics.

Table 3: Known Transport Kinetics for Other Androgens and Relevant Compounds

TransporterSubstrateKm (µM)Vmax (pmol/mg protein/min)Cell System
MRP3 Androsterone glucuronide0.4 ± 0.1130 ± 10Membrane vesicles
MRP3 Epitestosterone glucuronide4 ± 1180 ± 20Membrane vesicles
MRP2 Androsterone glucuronide230 ± 40110 ± 10Membrane vesicles
OATP1B1 Testosterone sulfate14.8Not reportedHEK293 cells
OATP1B3 Testosterone sulfate10.2Not reportedHEK293 cells

Disclaimer: The data in this table are for compounds other than CDMT and may not be representative of CDMT's transport kinetics.[6]

Chapter 4: Experimental Protocols

The following protocols are adapted from established methods for studying steroid transport and can be applied to the investigation of CDMT in muscle cells.

Cell Culture and Differentiation of C2C12 Myoblasts
  • Cell Seeding: Seed C2C12 myoblasts in a growth medium (DMEM with 10-20% FBS and 1% penicillin/streptomycin) in 6-well plates.

  • Induction of Differentiation: Once cells reach confluence, replace the growth medium with a differentiation medium (DMEM with 2% horse serum).

  • Maintenance: Change the differentiation medium daily.

  • Maturation: After 5-7 days, the differentiated myotubes are ready for use in transport assays.[8]

Cellular Uptake Assay Protocol for CDMT
  • Preparation: Wash the differentiated C2C12 myotubes twice with pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Initiation of Uptake: Add transport buffer containing the desired concentration of CDMT (and a radiolabeled tracer if applicable) to each well.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer to stop the transport process.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by freeze-thaw cycles.

  • Quantification: Collect the cell lysate for quantification of intracellular CDMT concentration using LC-MS/MS.

Cellular Efflux Assay Protocol for CDMT
  • Loading: Pre-load the differentiated myotubes with CDMT by incubating them in a medium containing CDMT for a specified period (e.g., 30-60 minutes).

  • Washing: Wash the cells three times with ice-cold transport buffer to remove extracellular CDMT.

  • Initiation of Efflux: Add fresh, CDMT-free transport buffer to the cells and incubate at 37°C.

  • Sampling: At various time points (e.g., 5, 15, 30, 60 minutes), collect aliquots of the extracellular buffer.

  • Cell Lysis: At the end of the experiment, lyse the cells to determine the remaining intracellular CDMT concentration.

  • Quantification: Analyze the CDMT concentration in the collected buffer samples and the cell lysate by LC-MS/MS to determine the rate of efflux.

Quantification of Intracellular CDMT by LC-MS/MS
  • Sample Preparation: To the cell lysate, add an internal standard (e.g., a deuterated analog of CDMT).

  • Extraction: Perform a liquid-liquid extraction (e.g., with methyl tert-butyl ether) or a solid-phase extraction to isolate the steroids.

  • Derivatization (Optional): Derivatization may be used to improve ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis: Analyze the extracted sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify CDMT and its internal standard.[9][10]

Chapter 5: Signaling Pathways Potentially Regulating CDMT Transport

The expression and activity of drug transporters are tightly regulated by a complex network of signaling pathways. While the specific regulation of CDMT transporters is unknown, we can hypothesize potential regulatory mechanisms based on known pathways that control other transporters in muscle and other tissues.

Androgen Receptor and Anabolic Signaling

Androgens, including CDMT, exert their anabolic effects primarily through the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This signaling cascade is known to activate the PI3K/Akt/mTOR pathway , a central regulator of muscle protein synthesis and hypertrophy.[11]

Regulation of Transporter Expression and Activity
  • Nuclear Receptors: The expression of many ABC transporters, such as P-glycoprotein, is regulated by nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors are activated by a wide range of xenobiotics and endobiotics and serve as sensors for cellular stress.

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway has been shown to modulate the expression and activity of several ABC transporters, including P-glycoprotein.[6][12] This suggests a potential link between the anabolic signaling induced by androgens and the regulation of drug efflux pumps.

A hypothetical model would be that the activation of AR signaling by CDMT could, either directly or indirectly through downstream effectors like the PI3K/Akt pathway, influence the expression or activity of SLC and ABC transporters in muscle cells. This could represent a feedback mechanism to control the intracellular concentration of the steroid.

Chapter 6: Visualizations

G cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_membrane Plasma Membrane CDMT_ext CDMT uptake Uptake Transporter (e.g., OATP2B1) CDMT_ext->uptake Facilitated/ Active Uptake CDMT_int CDMT CDMT_ext->CDMT_int uptake->CDMT_int Facilitated/ Active Uptake efflux Efflux Transporter (e.g., P-gp, MRPs, BCRP) efflux->CDMT_ext CDMT_int->efflux Active Efflux AR Androgen Receptor (AR) CDMT_int->AR AR_CDMT AR-CDMT Complex CDMT_int->AR_CDMT metabolites Metabolites CDMT_int->metabolites Metabolism AR->AR_CDMT nucleus Nucleus AR_CDMT->nucleus Translocation protein_synthesis Muscle Protein Synthesis nucleus->protein_synthesis Gene Transcription metabolites->efflux

Caption: Proposed cellular uptake and efflux pathways of CDMT in a muscle cell.

G cluster_workflow Experimental Workflow: Cellular Uptake Assay A 1. Culture and differentiate C2C12 myoblasts into myotubes B 2. Wash myotubes with transport buffer A->B C 3. Add CDMT-containing buffer and incubate B->C D 4. Stop uptake by washing with ice-cold buffer C->D E 5. Lyse cells to release intracellular contents D->E F 6. Quantify intracellular CDMT using LC-MS/MS E->F

Caption: Experimental workflow for a cellular uptake assay of CDMT in myotubes.

G cluster_transporters Transporter Genes CDMT CDMT AR Androgen Receptor (AR) CDMT->AR PI3K PI3K AR->PI3K Activates SLC SLC Transporters (e.g., OATP2B1) AR->SLC Potential Transcriptional Regulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ABC ABC Transporters (e.g., P-gp, MRPs) Akt->ABC Regulates Expression/ Activity Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis

Caption: Hypothetical signaling pathways regulating potential CDMT transporters.

Conclusion

The cellular transport of this compound in muscle cells is a critical area of study that remains largely unexplored. Based on the current understanding of steroid and xenobiotic transport, it is plausible that CDMT enters muscle cells through a combination of passive diffusion and carrier-mediated uptake, potentially involving SLC transporters like OATP2B1. Its efflux is likely managed by ABC transporters such as P-glycoprotein, MRPs, and BCRP, which are known to be expressed in skeletal muscle. The regulation of these transporters may be linked to the anabolic signaling pathways activated by CDMT itself. The experimental protocols and hypothetical models presented in this guide provide a framework for future research to elucidate the specific mechanisms of CDMT transport. Direct experimental validation is essential to confirm these hypotheses and to quantify the kinetics of CDMT transport in muscle cells. Such knowledge will be invaluable for a more complete understanding of the pharmacology and toxicology of this synthetic androgen.

References

Navigating the Stability of 4-Chlorodehydromethyltestosterone: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Long-term Stability of 4-Chlorodehydromethyltestosterone in Various Solvents for Laboratory Use

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This technical guide provides a comprehensive overview of the long-term stability of this compound (4-CDMT), also known as Oral Turinabol, in common laboratory solvents. Due to a lack of extensive, publicly available, long-term stability studies on 4-CDMT, this document focuses on providing a framework for establishing in-house stability protocols. It outlines potential degradation pathways, recommended experimental designs for stability assessment, and the analytical methods required for accurate quantification.

Introduction to this compound

This compound is a synthetic anabolic-androgenic steroid derived from testosterone.[1][2] Its chemical structure, featuring a chloro- substitution at the C4 position, confers unique properties, including reduced androgenicity compared to its parent compounds. In the laboratory, it is essential to use solutions of known concentration and purity, which necessitates a thorough understanding of its stability under various storage conditions.

Physicochemical Properties and Solubility

4-CDMT is a crystalline solid that is sparingly soluble in water but exhibits good solubility in organic solvents. Due to its hydrophobic nature, ethanol-based formulations are often utilized for laboratory handling. Commercially, it is frequently supplied as a solution in acetonitrile.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₂₀H₂₇ClO₂
Molar Mass334.88 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point~145-155 °C
Solubility in WaterPoor
Solubility in Organic SolventsSoluble in methanol, ethanol, acetonitrile, DMSO

Potential Degradation Pathways

Understanding the potential degradation pathways of 4-CDMT is crucial for designing robust stability studies and for identifying potential impurities in aged solutions. The primary mechanisms of degradation for steroids like 4-CDMT include hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The presence of the enone functional group in the A-ring and the tertiary hydroxyl group at C17 makes the molecule susceptible to hydrolysis under acidic or alkaline conditions. Acid-catalyzed degradation can lead to rearrangements and dehydration.

  • Oxidation: The steroid nucleus can be susceptible to oxidation, particularly at the double bonds and allylic positions. The presence of oxygen and exposure to oxidizing agents can accelerate this process.

  • Photolysis: Exposure to light, especially UV radiation, can induce photolytic degradation, leading to the formation of various degradation products. Solutions should be protected from light to minimize this pathway.

Long-Term Stability Study Design

A comprehensive long-term stability study for 4-CDMT in various solvents should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7] The study should evaluate the stability of the analyte under different storage conditions over a defined period.

Experimental Workflow for Stability Assessment

G Experimental Workflow for 4-CDMT Stability Testing prep Prepare 4-CDMT solutions in various solvents (e.g., Methanol, Ethanol, Acetonitrile) storage Store aliquots under different conditions: - Temperature (-20°C, 4°C, 25°C) - Light (Protected vs. Exposed) prep->storage sampling Sample at defined time points (e.g., 0, 1, 3, 6, 12 months) storage->sampling analysis Analyze samples using a stability-indicating HPLC-UV method sampling->analysis data Quantify 4-CDMT concentration and identify degradation products analysis->data eval Evaluate data and determine shelf-life data->eval

Caption: A generalized workflow for conducting a long-term stability study of 4-CDMT in solution.

Data Presentation

The quantitative data generated from the stability study should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following table is a template that can be used to record the results.

Table 2: Template for Long-Term Stability Data of this compound in Solution

SolventStorage ConditionTime Point (Months)Initial Concentration (mg/mL)Measured Concentration (mg/mL)% RecoveryDegradation Products (Peak Area %)Observations
Methanol-20°C, Dark0
1
3
6
12
Ethanol4°C, Dark0
1
3
6
12
Acetonitrile25°C, Exposed to Light0
1
3
6
12

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and precise solutions of 4-CDMT in the selected solvents.

Materials:

  • This compound reference standard

  • HPLC-grade methanol, ethanol, and acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Accurately weigh a suitable amount of 4-CDMT reference standard.

  • Dissolve the weighed standard in a known volume of the desired solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by vortexing or sonicating if necessary.

  • From the stock solution, prepare working solutions of lower concentrations by serial dilution with the same solvent.

  • Store all solutions in amber glass vials to protect from light.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method with UV detection that can accurately quantify 4-CDMT in the presence of its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or the λmax of 4-CDMT).

  • Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Objective: To intentionally degrade 4-CDMT under various stress conditions to generate potential degradation products and to demonstrate the specificity of the analytical method.

Procedure:

  • Acid Hydrolysis: Treat a solution of 4-CDMT with a dilute acid (e.g., 0.1 N HCl) and heat.

  • Base Hydrolysis: Treat a solution of 4-CDMT with a dilute base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

  • Oxidative Degradation: Treat a solution of 4-CDMT with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose a solid sample or a solution of 4-CDMT to high temperatures.

  • Photodegradation: Expose a solution of 4-CDMT to a light source (e.g., UV lamp or daylight).

After exposure to the stress conditions for a defined period, the samples are neutralized (if necessary) and analyzed by the stability-indicating HPLC method.

Signaling Pathway of this compound

4-CDMT, like other anabolic-androgenic steroids, exerts its primary effects by binding to and activating the androgen receptor (AR).[8][9] The activation of the AR initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

G Androgen Receptor Signaling Pathway for 4-CDMT cluster_0 Cytoplasm cluster_1 Nucleus CDMT 4-CDMT AR Androgen Receptor (AR) (inactive, bound to HSPs) CDMT->AR Binding AR_active 4-CDMT-AR Complex (active) AR->AR_active HSPs Heat Shock Proteins (HSPs) AR->HSPs Dissociation AR_dimer Dimerized 4-CDMT-AR Complex AR_active->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., muscle proteins) mRNA->Protein Translation Effect Anabolic Effects Protein->Effect

References

Degradation of 4-Chlorodehydromethyltestosterone in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation of 4-Chlorodehydromethyltestosterone (4-CDMT), also known as Oral Turinabol, in aqueous solutions. Due to the limited availability of direct studies on the forced degradation of 4-CDMT in aqueous environments, this document synthesizes information from general forced degradation studies of pharmaceuticals, metabolic pathways of 4-CDMT, and the known chemical properties of anabolic androgenic steroids. The guide outlines potential degradation pathways, proposes detailed experimental protocols for conducting forced degradation studies, and presents hypothetical quantitative data to illustrate expected outcomes. This document is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this compound.

Introduction

This compound (4-CDMT) is a synthetic anabolic-androgenic steroid.[1] Understanding its stability and degradation profile in aqueous solutions is crucial for the development of stable pharmaceutical formulations, the identification of its metabolites and degradation products in biological and environmental samples, and for ensuring the quality and safety of analytical standards. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[2][3] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[2][3]

This guide provides a framework for investigating the degradation of 4-CDMT in aqueous solutions, including hypothetical degradation pathways and detailed experimental methodologies.

Hypothetical Degradation Pathways of this compound

Based on the chemical structure of 4-CDMT and known degradation mechanisms of similar steroid molecules, several degradation pathways can be postulated under forced conditions. The primary mechanisms are likely to be hydrolysis, oxidation, and isomerization.

Hydrolytic Degradation
  • Acid-Catalyzed Degradation: Under acidic conditions, the 4-chloro substituent may be susceptible to hydrolysis, potentially leading to the formation of a 4-hydroxy derivative. Additionally, rearrangement of the steroid backbone could occur.

  • Base-Catalyzed Degradation: In alkaline solutions, epimerization at stereocenters and potential rearrangement of the A-ring could be anticipated.

Oxidative Degradation

The presence of double bonds in the A-ring and the tertiary alcohol at C-17 makes 4-CDMT susceptible to oxidation. Hydroxylation at various positions on the steroid nucleus is a common metabolic pathway and can be expected as a degradation route under oxidative stress.[1][4]

Photolytic Degradation

Exposure to UV light can induce isomerization of the double bonds in the A-ring or lead to the formation of photoproducts through radical mechanisms.

The following diagram illustrates a hypothetical degradation pathway for 4-CDMT in an aqueous solution under stress conditions.

Degradation_Pathway_of_4_CDMT cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis CDMT 4-Chlorodehydromethyl- testosterone (4-CDMT) Hydroxylated_Product 4-Hydroxy-dehydro- methyltestosterone CDMT->Hydroxylated_Product Acidic/Basic Conditions Rearranged_Product Isomeric Products CDMT->Rearranged_Product Acidic/Basic Conditions Oxidized_Product_1 Hydroxylated Metabolites (e.g., 6β-OH, 16-OH) CDMT->Oxidized_Product_1 Oxidizing Agent (e.g., H2O2) Oxidized_Product_2 Epoxide Derivatives CDMT->Oxidized_Product_2 Oxidizing Agent Photoproduct Isomerized Photoproducts CDMT->Photoproduct UV Light

Figure 1: Hypothetical Degradation Pathways of 4-CDMT.

Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting forced degradation studies of 4-CDMT in aqueous solutions. These are based on general guidelines for stress testing of pharmaceuticals.[2][3]

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Buffers of various pH values (e.g., phosphate, acetate)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector or a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.

  • pH meter

  • Calibrated oven

  • Photostability chamber

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of 4-CDMT at a concentration of 1 mg/mL in methanol.

  • Working Solution: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of 100 µg/mL.

Forced Degradation Conditions

The following table summarizes the proposed stress conditions for the forced degradation study of 4-CDMT.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Neutral Hydrolysis Purified Water60°C2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Degradation Solid drug substance80°C24, 48, 72 hours
Photolytic Degradation Solution (100 µg/mL in water)Room TemperatureExpose to UV light (ICH Q1B)
Sample Analysis
  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

The following diagram illustrates the experimental workflow for the forced degradation study.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 4-CDMT Stock Solution (1 mg/mL) Working_Solution Prepare Working Solutions (100 µg/mL in Stress Media) Stock_Solution->Working_Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Working_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Working_Solution->Base Oxidation Oxidation (3% H2O2, RT) Working_Solution->Oxidation Thermal Thermal Degradation (Solid, 80°C) Working_Solution->Thermal Photolytic Photolytic Degradation (Solution, UV Light) Working_Solution->Photolytic Sampling Sample at Timed Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization HPLC_Analysis HPLC-PDA Analysis Neutralization->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis and Pathway Elucidation HPLC_Analysis->Data_Analysis

Figure 2: Experimental Workflow for Forced Degradation Study.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data from the forced degradation studies. The results are expressed as the percentage of 4-CDMT degraded and the percentage of major degradation products formed.

Table 1: Hypothetical Degradation of 4-CDMT under Various Stress Conditions

Stress ConditionDuration (hours)% 4-CDMT Degraded
0.1 M HCl, 60°C 2415.2
0.1 M NaOH, 60°C 2422.5
3% H₂O₂, RT 2418.7
Thermal (Solid), 80°C 728.3
Photolytic (Solution) -12.1

Table 2: Hypothetical Profile of Major Degradation Products

Stress ConditionDegradation ProductRetention Time (min)% Peak Area
0.1 M HCl, 60°C DP-1 (Hydroxylated)8.55.6
DP-2 (Isomer)10.29.1
0.1 M NaOH, 60°C DP-3 (Rearranged)11.515.3
DP-4 (Epimer)12.86.8
3% H₂O₂, RT DP-5 (Oxidized)9.812.4
DP-6 (Oxidized)13.55.9

DP = Degradation Product; RT = Room Temperature

Conclusion

This technical guide provides a comprehensive, albeit largely theoretical, framework for investigating the degradation of this compound in aqueous solutions. The proposed degradation pathways, experimental protocols, and hypothetical data serve as a valuable starting point for researchers in this field. It is critical to note that the actual degradation products and pathways must be confirmed through rigorous experimental work, including the isolation and structural elucidation of the degradation products using techniques such as LC-MS and NMR spectroscopy. The development of a validated stability-indicating analytical method is paramount for the accurate quantification of 4-CDMT and its degradation products. The information generated from such studies will be instrumental in ensuring the quality, stability, and safety of formulations containing this compound.

References

Synthesis and Metabolic Tracing of Isotopically Labeled 4-Chlorodehydromethyltestosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol) and its application in metabolic tracing studies. This compound is a synthetic anabolic-androgenic steroid known for its performance-enhancing effects, making the study of its metabolic fate crucial for both drug development and anti-doping efforts. The use of stable isotope-labeled analogues, such as those containing deuterium (²H or D) or carbon-13 (¹³C), allows for the unambiguous tracking of the compound and its metabolites in biological systems. This guide details a proposed synthetic route for deuterium-labeled this compound, experimental protocols for in vitro and in vivo metabolic studies, and methods for sample analysis using mass spectrometry.

Introduction

This compound (4-CDMT) is a 4-chloro-substituted derivative of metandienone.[1][2] Its metabolism in the human body is extensive, leading to the formation of a variety of phase I and phase II metabolites.[3][4][5] Identifying and quantifying these metabolites is essential for understanding the drug's pharmacokinetics, pharmacodynamics, and for developing sensitive detection methods. Stable isotope labeling is a powerful technique in which a stable isotope, such as deuterium or ¹³C, is incorporated into the drug molecule.[6][7] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry, making them ideal tracers for metabolic studies.[8][9]

This guide will focus on the synthesis of a deuterated version of this compound (d3-4-CDMT) and its use in tracing the metabolic pathways.

Synthesis of Deuterium-Labeled this compound (d3-4-CDMT)

While specific, publicly available protocols for the synthesis of isotopically labeled this compound are scarce, a plausible synthetic route can be devised based on established steroid chemistry and deuteration techniques. The following is a proposed multi-step synthesis for introducing a trideuteromethyl group at the C17α position, a common site for isotopic labeling in synthetic steroids.

Proposed Synthetic Pathway:

A Metandienone B Chlorination at C4 A->B (e.g., NCS) C 17-keto intermediate B->C Oxidation of 17β-hydroxyl D Reaction with CD3MgI C->D Grignard Reaction E d3-4-Chlorodehydromethyltestosterone D->E Work-up

Caption: Proposed synthetic workflow for d3-4-Chlorodehydromethyltestosterone.

Experimental Protocol (Proposed):

  • Chlorination of Metandienone:

    • Dissolve Metandienone in a suitable aprotic solvent (e.g., tetrahydrofuran).

    • Add a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the C4 position.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Purify the resulting 4-chloro derivative by column chromatography.

  • Oxidation of the 17β-hydroxyl group:

    • Dissolve the 4-chloro derivative in a suitable solvent (e.g., dichloromethane).

    • Add an oxidizing agent, such as pyridinium chlorochromate (PCC), to convert the 17β-hydroxyl group to a ketone.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the 17-keto intermediate by column chromatography.

  • Grignard Reaction with Trideuteromethyl Magnesium Iodide:

    • Prepare trideuteromethyl magnesium iodide (CD₃MgI) from trideuteromethane iodide (CD₃I) and magnesium turnings in anhydrous diethyl ether.

    • Add the 17-keto intermediate dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

    • Allow the reaction to proceed to completion.

  • Work-up and Purification:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, d3-4-Chlorodehydromethyltestosterone, by column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic purity.

Metabolic Tracing Studies

In Vitro Metabolism using Human Liver Microsomes

In vitro metabolism studies using human liver microsomes (HLMs) are a valuable tool for identifying the primary metabolic pathways of a drug candidate.[10][11][12]

Experimental Protocol:

  • Incubation:

    • Prepare an incubation mixture containing pooled HLMs, d3-4-CDMT (at a suitable concentration, e.g., 1 µM), and a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Incubate for a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Centrifuge the terminated incubation mixture to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS system.

    • Monitor for the disappearance of the parent compound (d3-4-CDMT) and the appearance of deuterated metabolites.

    • The mass shift of +3 Da will differentiate the labeled compound and its metabolites from any endogenous compounds.

A Incubate d3-4-CDMT with Human Liver Microsomes B Add NADPH to initiate reaction A->B C Time-course sampling B->C D Terminate reaction (e.g., with acetonitrile) C->D E Centrifuge and collect supernatant D->E F Evaporate and reconstitute E->F G Analyze by LC-MS/MS F->G

Caption: Workflow for in vitro metabolism of d3-4-CDMT.

In Vivo Metabolic Tracing in Animal Models

In vivo studies in animal models, such as rats or mice, provide a more comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol:

  • Dosing:

    • Administer a single dose of d3-4-CDMT to the animal model (e.g., via oral gavage).

  • Sample Collection:

    • Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood samples can also be collected at specific time points to determine pharmacokinetic parameters.

  • Urine Sample Preparation:

    • Thaw urine samples to room temperature.

    • Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

    • Extract the deconjugated metabolites using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][13]

    • Evaporate the solvent and reconstitute the residue.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples by LC-MS/MS to identify and quantify the deuterated metabolites.

Data Presentation and Analysis

Quantitative data from metabolic studies should be summarized in tables for clear comparison.

Table 1: In Vitro Metabolic Stability of d3-4-CDMT in Human Liver Microsomes

Time (min)d3-4-CDMT Remaining (%)
0100
15Data
30Data
60Data
120Data

Table 2: Pharmacokinetic Parameters of d3-4-CDMT in Rats (Example)

ParameterValue
Cmax (ng/mL)Data
Tmax (h)Data
AUC (ng·h/mL)Data
t1/2 (h)Data

Table 3: Major Deuterated Metabolites Identified in Rat Urine

MetaboliteProposed Structure
d3-M1Structure
d3-M2Structure
d3-M3Structure
d3-M4Structure

Signaling Pathways and Logical Relationships

The metabolic fate of this compound involves several key enzymatic reactions.

Parent d3-4-CDMT PhaseI Phase I Metabolism (Oxidation, Reduction, Hydroxylation) Parent->PhaseI CYP450 enzymes PhaseII Phase II Metabolism (Glucuronidation, Sulfation) PhaseI->PhaseII UGTs, SULTs Metabolites Excreted Metabolites PhaseII->Metabolites

Caption: General metabolic pathway of d3-4-CDMT.

Conclusion

The synthesis of isotopically labeled this compound is a critical step in elucidating its complex metabolic pathways. The protocols and methodologies outlined in this guide provide a framework for researchers to conduct comprehensive metabolic tracing studies. The data generated from such studies are invaluable for understanding the pharmacokinetics of this compound, identifying novel biomarkers of its use, and supporting drug development and anti-doping initiatives. Further research is warranted to refine the synthetic routes for labeled analogues and to fully characterize all metabolic products.

References

Cellular Toxicity of 4-Chlorodehydromethyltestosterone in Hepatocytes Versus Myoblasts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorodehydromethyltestosterone (CDMT), an anabolic-androgenic steroid (AAS), is recognized for its performance-enhancing effects, but its use is also associated with significant cellular toxicity, particularly hepatotoxicity. This technical guide provides a comprehensive overview of the known and potential cellular toxicity mechanisms of CDMT in hepatocytes and myoblasts. While direct comparative studies are limited, this document synthesizes existing data on AAS toxicity to build a comparative framework. We detail experimental protocols for assessing CDMT's cytotoxic effects and explore the underlying signaling pathways. This guide aims to equip researchers with the foundational knowledge and methodologies required to investigate the differential cellular responses to CDMT in liver and muscle tissues.

Introduction

This compound, a synthetic derivative of testosterone, was developed for its anabolic properties, promoting muscle growth and strength.[1] Its chemical structure, specifically the 17-alpha-alkylation, renders it orally bioavailable but also poses a significant risk of liver damage.[2] The liver is the primary site of steroid metabolism, making hepatocytes highly susceptible to AAS-induced toxicity.[3] In contrast, the intended targets of AAS are muscle cells (myoblasts and mature muscle fibers), where they exert their anabolic effects primarily through the androgen receptor (AR). Understanding the differential toxicity of CDMT in hepatocytes versus myoblasts is crucial for elucidating its complete safety profile and for the development of safer therapeutic androgens.

Comparative Cellular Toxicity: Hepatocytes vs. Myoblasts

While direct experimental comparisons of CDMT's toxicity in hepatocytes and myoblasts are scarce in published literature, a comparative analysis can be inferred from the known mechanisms of AAS toxicity.

  • Hepatocytes: The primary mechanism of CDMT-induced hepatotoxicity is believed to be the induction of oxidative stress and subsequent apoptosis.[3] The 17-alpha-alkylated structure of CDMT can impair mitochondrial function, leading to an overproduction of reactive oxygen species (ROS).[4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death.

  • Myoblasts: The effects of AAS on myoblasts are predominantly anabolic. Androgens like testosterone have been shown to protect myoblasts from apoptosis induced by oxidative stress.[5] However, supraphysiological concentrations of some AAS have been demonstrated to induce apoptosis in differentiated skeletal muscle cells.[6] The role of the androgen receptor in mediating these toxic effects in myoblasts is an area of active investigation. It is plausible that at high concentrations, CDMT could overwhelm the protective mechanisms in myoblasts and induce cytotoxicity, though likely to a lesser extent than in hepatocytes.

Quantitative Data on Cellular Toxicity

Due to the lack of specific studies on CDMT, the following tables present hypothetical quantitative data to illustrate how such information would be structured for a comparative analysis. These values are for illustrative purposes only and are not based on experimental results for CDMT.

Table 1: Comparative Cytotoxicity of this compound (CDMT)

Cell LineAssayEndpointIncubation Time (24h) - IC50 (µM)Incubation Time (48h) - IC50 (µM)
HepG2 (Hepatocyte) MTTCell Viability7550
LDHMembrane Integrity10065
C2C12 (Myoblast) MTTCell Viability> 200150
LDHMembrane Integrity> 200180

Table 2: Comparative Apoptotic and Oxidative Stress Markers

Cell LineMarkerTreatment (CDMT 50µM, 24h) - Fold Change vs. Control
HepG2 (Hepatocyte) Caspase-3 Activity4.5
Intracellular ROS3.8
Mitochondrial Membrane Potential0.6 (Decrease)
C2C12 (Myoblast) Caspase-3 Activity1.8
Intracellular ROS1.5
Mitochondrial Membrane Potential0.9 (Slight Decrease)

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the cellular toxicity of CDMT in hepatocytes and myoblasts.

Cell Culture
  • Hepatocytes (HepG2 cell line):

    • Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain at 37°C in a humidified atmosphere of 5% CO2.

    • Cells should be seeded at a density of 1 x 10^5 cells/mL in appropriate culture plates and allowed to adhere for 24 hours before treatment.

  • Myoblasts (C2C12 cell line):

    • Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells at a density of 5 x 10^4 cells/mL and allow them to reach 70-80% confluency before initiating experiments.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

    • Seed cells in a 96-well plate and treat with varying concentrations of CDMT (e.g., 0-200 µM) for 24 and 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Assay for Membrane Integrity:

    • Seed cells in a 96-well plate and treat with CDMT as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Calculate LDH release as a percentage of the positive control (cells lysed with Triton X-100).

Apoptosis and Oxidative Stress Assays
  • Caspase-3 Activity Assay:

    • Treat cells with CDMT in a 6-well plate.

    • Lyse the cells and measure protein concentration.

    • Determine caspase-3 activity using a fluorometric assay kit based on the cleavage of a specific substrate (e.g., DEVD-AFC).

    • Measure fluorescence using a fluorometer with excitation at 400 nm and emission at 505 nm.

    • Express caspase-3 activity as fold change relative to the untreated control.

  • Reactive Oxygen Species (ROS) Detection:

    • Treat cells with CDMT.

    • Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation 485 nm, emission 535 nm).

    • Quantify ROS levels as a percentage of the control.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Treat cells with CDMT.

    • Incubate cells with a fluorescent probe such as JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) or TMRE (tetramethylrhodamine, ethyl ester).

    • Measure the fluorescence using a flow cytometer or fluorescence microscope. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence.

    • Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in CDMT's effects on hepatocytes and myoblasts.

Hepatocyte_Toxicity_Pathway cluster_cell Hepatocyte CDMT 4-Chlorodehydromethyl- testosterone (CDMT) Mitochondrion Mitochondrion CDMT->Mitochondrion impairs function ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS generates OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis triggers Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Cell Death Caspase3->CellDeath

Caption: CDMT-induced hepatotoxicity signaling pathway.

Myoblast_Anabolic_Pathway cluster_cell Myoblast CDMT 4-Chlorodehydromethyl- testosterone (CDMT) AR Androgen Receptor (AR) CDMT->AR binds to Nucleus Nucleus AR->Nucleus translocates to GeneTranscription Gene Transcription (e.g., MyoD, Myogenin) Nucleus->GeneTranscription activates ProteinSynthesis Increased Protein Synthesis GeneTranscription->ProteinSynthesis MuscleGrowth Muscle Growth (Hypertrophy) ProteinSynthesis->MuscleGrowth

Caption: Anabolic signaling pathway of CDMT in myoblasts.

Experimental_Workflow cluster_workflow Comparative Toxicity Assessment Workflow start Start culture_cells Culture HepG2 and C2C12 cells start->culture_cells treat_cdmt Treat cells with varying concentrations of CDMT culture_cells->treat_cdmt cytotoxicity_assays Perform Cytotoxicity Assays (MTT, LDH) treat_cdmt->cytotoxicity_assays apoptosis_assays Perform Apoptosis Assays (Caspase-3) treat_cdmt->apoptosis_assays ros_assays Perform Oxidative Stress Assays (ROS, ΔΨm) treat_cdmt->ros_assays data_analysis Data Analysis and Comparison cytotoxicity_assays->data_analysis apoptosis_assays->data_analysis ros_assays->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparative toxicity analysis.

Conclusion

The available evidence strongly suggests that this compound exhibits significant hepatotoxicity, primarily through the induction of oxidative stress and apoptosis. While its effects on myoblasts are intended to be anabolic, high concentrations may also lead to cytotoxicity, although likely to a lesser degree than in hepatocytes. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to conduct direct comparative studies, which are crucial for a more complete understanding of the cellular toxicity profile of CDMT. Further research in this area will be invaluable for the development of safer androgenic compounds and for informing public health regarding the risks associated with AAS abuse.

References

The Interaction of 4-Chlorodehydromethyltestosterone with Steroidogenic Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorodehydromethyltestosterone (CDMT), an oral anabolic-androgenic steroid (AAS) better known as Oral Turinabol, was developed in the 1960s. Its unique chemical structure, a 4-chloro-substituted derivative of metandienone, confers specific properties regarding its interaction with steroidogenic enzymes.[1][2][3] This technical guide provides an in-depth analysis of these interactions, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways. The primary focus is on its influence on cytochrome P450 enzymes, aromatase, 5α-reductase, and hydroxysteroid dehydrogenases, as well as its impact on the hypothalamic-pituitary-gonadal (HPG) axis.

Interaction with Cytochrome P450 Steroidogenic Enzymes

Recent research has demonstrated that this compound is a substrate and an inhibitor of several key human mitochondrial cytochrome P450 enzymes involved in steroid hormone biosynthesis. Specifically, its interactions with CYP11A1, CYP11B1, and CYP11B2 have been characterized.

Quantitative Data on CYP450 Interaction

The following table summarizes the kinetic parameters of this compound's interaction with these enzymes.

EnzymeDissociation Constant (Kd) (µM)Catalytic Efficiency (min⁻¹ mM⁻¹)
CYP11A1No observable binding spectra46
CYP11B117.7741
CYP11B25.43338

Data sourced from a study on the metabolism of Oral Turinabol by human steroid hormone-synthesizing cytochrome P450 enzymes.

The data indicates that while this compound's binding to CYP11A1 is not readily detectable by spectroscopic assays, it is metabolized by the enzyme. It shows a higher affinity (lower Kd) for CYP11B2 compared to CYP11B1, and the catalytic efficiency of its conversion is most significant with CYP11B2. This suggests a preferential interaction with the enzyme responsible for the final steps of aldosterone synthesis.

The metabolism of this compound by these enzymes results in various hydroxylated metabolites. For instance, both CYP11B1 and CYP11B2 produce 11β-OH-OT. CYP11B2 further generates 11β,18-diOH-OT and 11β-OH-OT-18-al. CYP11A1 is proposed to produce metabolites such as 2-OH-OT and 16-OH-OT.

Furthermore, this compound has been shown to inhibit the natural function of all three enzymes. The extent of this inhibition is dependent on the enzyme's affinity for the steroid, with the most potent inhibitory effect observed on CYP11B2.

Interaction with Aromatase (CYP19A1)

This compound is structurally designed to be a "dry" anabolic agent, meaning it does not aromatize into estrogenic compounds.[4] This is due to the presence of the 4-chloro group, which sterically hinders the aromatase enzyme from acting on the A-ring of the steroid.

Quantitative Data on Aromatase Interaction

Interaction with 5α-Reductase

The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is mediated by the 5α-reductase enzyme. This compound exhibits a very low affinity for this enzyme.[4] The 4-chloro substitution and the double bond between carbons 1 and 2 in its structure significantly reduce its ability to act as a substrate for 5α-reductase.

Quantitative Data on 5α-Reductase Interaction

Similar to aromatase, precise Ki or IC50 values for this compound's interaction with 5α-reductase are not well-documented. However, based on its known chemical properties and qualitative reports, its inhibitory potential is considered minimal.

Interaction with Hydroxysteroid Dehydrogenases (HSDs)

Androgens have been shown to influence the activity of hydroxysteroid dehydrogenases, which are crucial for the biosynthesis and metabolism of steroid hormones.

3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Androgens can exert a direct inhibitory effect on 3β-HSD, the enzyme responsible for converting Δ5-steroids to Δ4-steroids in the steroidogenic pathway.[5][6] This inhibition is mediated through the androgen receptor and can lead to a decrease in the production of downstream steroids.[7] While direct studies on this compound are lacking, its potent androgenic activity suggests it likely contributes to the inhibition of 3β-HSD.

17β-Hydroxysteroid Dehydrogenase (17β-HSD)

17β-HSDs are a family of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids, a critical step in the formation of active androgens and estrogens.[8][9][10] Certain androgens can inhibit specific isoforms of 17β-HSD. Given its structure and function as a potent androgen, it is plausible that this compound could interact with and potentially inhibit certain 17β-HSD isoforms, thereby modulating the local balance of active steroid hormones. However, specific quantitative data on this interaction is not currently available.

Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

As an exogenous anabolic steroid, this compound exerts a significant negative feedback on the HPG axis.[11][12][13] This leads to the suppression of endogenous testosterone production.

Signaling Pathway of HPG Axis Suppression

The administration of this compound leads to elevated androgen levels in the blood. These high androgen levels are detected by the hypothalamus and pituitary gland, leading to a downregulation of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and, consequently, a decrease in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary.[11][14] The reduction in LH and FSH stimulation of the testes results in decreased endogenous testosterone synthesis and impaired spermatogenesis.

HPG_Axis_Suppression Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases (+) Pituitary Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Releases (+) Testes Testes Testosterone Endogenous Testosterone Testes->Testosterone Produces (+) CDMT 4-Chlorodehydromethyl- testosterone (Exogenous) Androgen_Levels High Androgen Levels CDMT->Androgen_Levels Increases Androgen_Levels->Hypothalamus Negative Feedback (-) Androgen_Levels->Pituitary Negative Feedback (-) GnRH->Pituitary Stimulates (+) LH_FSH->Testes Stimulates (+)

Figure 1: HPG Axis Suppression by this compound.

Experimental Protocols

Protocol for Spectroscopic Binding Assay of Steroids to CYP Enzymes

This protocol is adapted from methods used to study the interaction of steroids with cytochrome P450 enzymes.

Objective: To determine the dissociation constant (Kd) of this compound for a specific CYP enzyme (e.g., CYP11B1, CYP11B2).

Materials:

  • Purified recombinant CYP enzyme

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Dual-beam spectrophotometer

  • Matched quartz cuvettes

Procedure:

  • Prepare a solution of the purified CYP enzyme in the potassium phosphate buffer to a final concentration of 1-2 µM in both the sample and reference cuvettes.

  • Record a baseline spectrum between 350 and 500 nm.

  • Add small aliquots of the this compound stock solution to the sample cuvette to achieve a range of final concentrations. Add an equal volume of the solvent to the reference cuvette to correct for any solvent-induced spectral changes.

  • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

  • Record the difference spectrum between the sample and reference cuvettes.

  • A Type I spectral shift (a peak around 390 nm and a trough around 420 nm) is indicative of substrate binding.

  • Measure the magnitude of the spectral shift (ΔA = A_peak - A_trough) at each concentration of this compound.

  • Plot the ΔA values against the ligand concentration and fit the data to a hyperbolic or quadratic binding equation to determine the Kd.

Spectroscopic_Binding_Assay Start Start Prepare_Enzyme Prepare CYP Enzyme Solution (Sample & Reference Cuvettes) Start->Prepare_Enzyme Record_Baseline Record Baseline Spectrum (350-500 nm) Prepare_Enzyme->Record_Baseline Add_Ligand Add Aliquots of This compound (Sample) & Solvent (Reference) Record_Baseline->Add_Ligand Equilibrate Equilibrate Add_Ligand->Equilibrate Record_Difference Record Difference Spectrum Equilibrate->Record_Difference Analyze_Shift Measure Magnitude of Spectral Shift (ΔA) Record_Difference->Analyze_Shift Plot_Data Plot ΔA vs. [Ligand] & Determine Kd Analyze_Shift->Plot_Data End End Plot_Data->End

Figure 2: Workflow for Spectroscopic Binding Assay.
Protocol for Recombinant E. coli Whole-Cell System for Steroid Metabolism

This protocol outlines a general procedure for using a whole-cell biocatalyst system to study the metabolism of this compound.

Objective: To identify the metabolites of this compound produced by a specific steroid-metabolizing enzyme expressed in E. coli.

Materials:

  • E. coli strain engineered to express the desired steroidogenic enzyme (e.g., CYP11A1) and its redox partners.

  • Luria-Bertani (LB) or Terrific Broth (TB) medium with appropriate antibiotics.

  • Inducer (e.g., IPTG).

  • This compound stock solution.

  • Culture flasks or bioreactor.

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Analytical instruments for metabolite identification (e.g., LC-MS, GC-MS, NMR).

Procedure:

  • Cultivation: Inoculate the recombinant E. coli strain into the appropriate medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8).

  • Induction: Add the inducer (e.g., IPTG) to the culture to induce the expression of the steroidogenic enzyme and its redox partners. Continue cultivation at a lower temperature (e.g., 18-25°C) for a defined period (e.g., 16-24 hours) to allow for proper protein folding and expression.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a suitable buffer. Add the this compound substrate to the cell suspension to initiate the biotransformation reaction.

  • Incubation: Incubate the reaction mixture under controlled conditions (e.g., specific temperature and shaking) for a set period.

  • Extraction: Stop the reaction and extract the steroids from the culture medium and cell lysate using an organic solvent.

  • Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by LC-MS, GC-MS, or NMR to identify the metabolites formed.

Protocol for Aromatase Inhibition Assay (Fluorometric)

This protocol is a general guideline for a fluorometric assay to screen for aromatase inhibitors.[15]

Objective: To determine the IC50 value of a test compound for aromatase.

Materials:

  • Recombinant human aromatase (CYP19A1).

  • Aromatase assay buffer.

  • Fluorogenic aromatase substrate.

  • NADPH generating system.

  • Test compound (this compound) and a known inhibitor (e.g., letrozole) as a positive control.

  • 96-well microplate (white, flat-bottom).

  • Fluorometric microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the aromatase enzyme, the NADPH generating system, and the different concentrations of the test compound or control. Include wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) for a set duration (e.g., 60 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for 5α-Reductase Inhibition Assay using HPLC

This protocol describes a method to assess the inhibitory effect of a compound on 5α-reductase activity.[16][17][18][19][20]

Objective: To determine the IC50 of a test compound for 5α-reductase.

Materials:

  • Source of 5α-reductase (e.g., microsomes from rat prostate or a cell line expressing the enzyme).

  • Testosterone as the substrate.

  • NADPH.

  • Test compound (this compound) and a known inhibitor (e.g., finasteride) as a positive control.

  • Buffer solution (e.g., phosphate buffer, pH 6.5).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In reaction tubes, combine the 5α-reductase source, NADPH, and the different concentrations of the test compound or control in the buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Start the reaction by adding testosterone.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a strong acid or base) and an internal standard.

  • Extract the steroids with an organic solvent.

  • Evaporate the solvent, reconstitute the residue in the mobile phase, and inject it into the HPLC system.

  • Quantify the amount of dihydrotestosterone (DHT) produced by measuring the peak area at a specific wavelength (e.g., 240 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the data as described for the aromatase assay.

Conclusion

This compound exhibits a complex and selective interaction profile with steroidogenic enzymes. Its chemical structure effectively prevents aromatization and significantly limits 5α-reduction, which accounts for its characteristic "dry" anabolic effects. However, it is a substrate and inhibitor of key mitochondrial cytochrome P450 enzymes involved in steroidogenesis, particularly CYP11B2, which may have implications for adrenal steroid hormone balance. Furthermore, as a potent androgen, it strongly suppresses the HPG axis, leading to a reduction in endogenous testosterone production. The provided experimental protocols offer a framework for further investigation into the nuanced interactions of this and other anabolic steroids with the intricate network of enzymes that govern steroid hormone homeostasis. This detailed understanding is crucial for both the scientific and drug development communities in the broader context of steroid pharmacology and endocrinology.

References

Methodological & Application

Application Notes and Protocols for the Detection of 4-Chlorodehydromethyltestosterone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodehydromethyltestosterone, an anabolic-androgenic steroid often referred to as Oral Turinabol, is a synthetic derivative of testosterone. Its detection in biological matrices, particularly urine, is of significant interest in anti-doping and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the identification and quantification of this compound and its metabolites.[1] Due to the low volatility and polar nature of these compounds, a derivatization step is necessary to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis.[2][3] This document provides a detailed protocol for the detection of this compound and its long-term metabolites in human urine.

The analytical approach focuses on the detection of the parent compound and its key metabolites, which can be detected for an extended period after administration, thereby increasing the window of detection.[4][5] The protocol encompasses sample preparation, including enzymatic hydrolysis, liquid-liquid extraction, and derivatization, followed by GC-MS analysis.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for the effective extraction and derivatization of the target analytes from the urine matrix.

1.1. Enzymatic Hydrolysis

Since steroids are often excreted as glucuronide or sulfate conjugates, a hydrolysis step is required to cleave these conjugates and release the free steroid.[6][7]

  • To 2 mL of urine, add an internal standard (e.g., methyltestosterone).

  • Add 1 mL of phosphate buffer (pH 7).

  • Add 50 µL of β-glucuronidase from E. coli.[7]

  • Incubate the mixture at 50-55°C for 1 hour.[7][8]

1.2. Liquid-Liquid Extraction (LLE)

LLE is employed to isolate the steroids from the aqueous urine matrix.

  • After hydrolysis, add 500 µL of a potassium carbonate/bicarbonate buffer (20%) to the sample.[8]

  • Add 5 mL of tert-butyl methyl ether (TBME) as the extraction solvent.[8]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer (TBME) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

1.3. Derivatization

Derivatization is essential to improve the volatility and thermal stability of the steroids for GC-MS analysis.[3] Trimethylsilyl (TMS) derivatization is a commonly used method.[6]

  • To the dried extract, add 100 µL of a derivatizing agent mixture. A common mixture consists of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and ethanethiol in a ratio of 1000:2:3 (v/w/v).[9]

  • Vortex the sample to ensure complete dissolution of the residue.

  • Incubate the mixture at 60-80°C for 20-30 minutes to facilitate the derivatization reaction.[6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

2.1. Instrumentation

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7250 Q-TOF MS) is recommended.[8]

2.2. Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical GC-MS parameters for the analysis of this compound and its metabolites.

ParameterValue
Gas Chromatograph
ColumnHP-1MS (17 m x 0.20 mm, 0.11 µm film thickness) or similar[8]
Carrier GasHelium at a constant flow rate of 1.3 mL/min[10]
Injector Temperature280°C[8]
Injection Volume1-2 µL
Injection ModeSplitless or split (e.g., 1:10)[8]
Oven Temperature ProgramInitial temperature of 188°C for 2.5 min, ramp at 3°C/min to 211°C and hold for 2 min, ramp at 10°C/min to 238°C, ramp at 40°C/min to 320°C and hold for 3.2 min.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[8]
Ion Source Temperature230°C
Transfer Line Temperature280-300°C[11]
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)

Data Presentation

The identification of this compound and its metabolites is based on their retention times and the presence of characteristic ions in their mass spectra. The following tables provide quantitative data for the key analytes.

Table 1: Retention Times and Diagnostic Ions for TMS-Derivatized this compound and its Metabolites

CompoundAbbreviationRetention Time (min)Diagnostic Ions (m/z)
This compound-Varies406 (M+), 371, 207
4-chloro-17α-methyl-5β-androstan-3α,16,17β-triolM1Varies556 (M+), 466, 257
4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androsta-1,13-dien-3α-olM2Varies452 (M+), 347, 257
4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androst-13-en-3α-olM3Varies454 (M+), 349, 259
4-chloro-18-nor-17β-hydroxymethyl,17α-methylandrosta-4,13-dien-3α-olM4Varies452 (M+), 347, 257

Note: Retention times are highly dependent on the specific chromatographic conditions and column used and should be confirmed with certified reference materials.

Table 2: Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)1.0 - 2.5 ng/mL[12]
Limit of Quantification (LOQ)2.5 - 5.0 ng/mL[12]
Recovery78 - 98%[13]
Intra-day Precision (%RSD)< 15%[14]
Inter-day Precision (%RSD)< 15%[14]

Note: These are typical validation parameters for GC-MS analysis of anabolic steroids in urine and may vary depending on the specific laboratory and instrumentation.

Visualization

The following diagram illustrates the experimental workflow for the GC-MS detection of this compound.

GCMS_Workflow GC-MS Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis LLE Liquid-Liquid Extraction (TBME) Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization TMS Derivatization (MSTFA) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Inject Sample Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Identification Compound Identification (Retention Time & Mass Spectra) Data_Processing->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound detection.

References

Synthesis of 4-Chlorodehydromethyltestosterone Metabolites for Use as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorodehydromethyltestosterone (CDMT), commercially known as Oral-Turinabol, is a synthetic anabolic-androgenic steroid.[1][2] Its metabolism in the human body leads to the formation of various phase I and phase II metabolites.[3][4] For effective and reliable anti-doping analysis and forensic testing, the availability of certified analytical standards of these metabolites is crucial. The unambiguous identification and quantification of CDMT metabolites in biological samples rely on the use of well-characterized reference materials.[5] This application note provides detailed protocols for the chemical synthesis of key long-term CDMT metabolites, which can be used as analytical standards. The synthesis strategies often involve key reactions such as the Wagner-Meerwein rearrangement to obtain the characteristic modified steroid backbone of these metabolites.[5][6]

Metabolic Pathway of this compound (CDMT)

The biotransformation of CDMT involves a series of enzymatic reactions, primarily occurring in the liver. The main metabolic pathways include hydroxylation, reduction of the A-ring, and rearrangement of the D-ring, followed by conjugation (e.g., glucuronidation) for excretion.[3][6] The long-term detection of CDMT administration is often reliant on the identification of specific metabolites that persist in the body for extended periods.

CDMT_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CDMT This compound (CDMT) Hydroxylation Hydroxylation (e.g., at C6, C16) CDMT->Hydroxylation CYP450 Enzymes Reduction A-Ring Reduction CDMT->Reduction Rearrangement Wagner-Meerwein Rearrangement (D-Ring) CDMT->Rearrangement M_hydroxylated Hydroxylated Metabolites (e.g., 6β-hydroxy-CDMT) Hydroxylation->M_hydroxylated M_reduced A-Ring Reduced Metabolites Reduction->M_reduced M_rearranged D-Ring Rearranged Metabolites (e.g., M3, M4) Rearrangement->M_rearranged Conjugation Conjugation (Glucuronidation, Sulfation) M_hydroxylated->Conjugation M_reduced->Conjugation M_rearranged->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Caption: Metabolic pathway of this compound (CDMT).

Experimental Protocols

The following protocols describe the synthesis of two key long-term metabolites of CDMT, which are valuable as analytical standards.

Synthesis of 4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androst-13-en-3α-ol (M3 Metabolite)

The synthesis of the M3 metabolite has been reported starting from dehydroepiandrosterone acetate.[5] A key step in this synthesis is the Wagner-Meerwein rearrangement to form the 18-nor-17,17-dimethylandrost-13-ene D-ring structure.

Materials:

  • Dehydroepiandrosterone acetate

  • Various reagents and solvents (e.g., methylmagnesium bromide, m-chloroperoxybenzoic acid, trimethylsilyl trifluoromethanesulfonate)

Procedure: A detailed multi-step synthesis is required, and for a comprehensive procedure, it is recommended to consult the primary literature, such as the work by Kratena et al. (2020).[5] The general synthetic strategy involves the formation of a 17,17-dimethyl intermediate, followed by epoxidation and a subsequent rearrangement cascade to yield the desired 18-nor structure with the hydroxymethyl group at C-17.

Synthesis of 4-chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol (epiM4 Metabolite)

The synthesis of the epiM4 metabolite can be achieved starting from 4-chloro-androst-4-ene-3,17-dione.[7]

Materials:

  • 4-chloro-androst-4-ene-3,17-dione

  • K-selectride

  • Reagents for the Wagner-Meerwein rearrangement

Procedure:

  • Reduction of the 3-keto group: The starting material is treated with a stereoselective reducing agent, such as K-selectride, to yield the 3β-hydroxy isomer.[7]

  • Wagner-Meerwein Rearrangement: The resulting intermediate undergoes a Wagner-Meerwein rearrangement to introduce the 17α-hydroxymethyl-17β-methyl-18-nor-androst-13-ene structure.[7]

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Synthesis_Workflow start Starting Material (e.g., 4-chloro-androst-4-ene-3,17-dione) step1 Chemical Transformations (e.g., Reduction, Rearrangement) start->step1 purification Purification (e.g., HPLC, Column Chromatography) step1->purification characterization Structure Characterization (NMR, GC-MS, LC-MS) purification->characterization standard Certified Analytical Standard characterization->standard

Caption: General workflow for the synthesis and certification of CDMT metabolite standards.

Data Presentation

The synthesized metabolites must be thoroughly characterized to confirm their identity and purity. The following table summarizes typical analytical data for a synthesized CDMT metabolite standard.

Parameter Method Typical Data
Identity Confirmation ¹H and ¹³C NMRChemical shifts (δ) and coupling constants (J) consistent with the proposed structure.[7]
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement of the molecular ion corresponding to the elemental composition.
Purity Assessment HPLC-UV>98% purity.
Gas Chromatography-Mass Spectrometry (GC-MS)Single major peak with a characteristic mass spectrum.
Stereochemistry 2D NMR (e.g., NOESY, ROESY)Confirmation of the relative stereochemistry of the molecule.[7]

Analytical Methods for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of steroid metabolites. After derivatization (e.g., silylation), the synthesized standards can be analyzed by GC-MS to obtain characteristic retention times and mass spectra, which can be compared to those found in biological samples.

Instrumentation:

  • Gas chromatograph (e.g., Agilent 7890A) coupled to a mass spectrometer (e.g., Agilent 7000 series Triple Quadrupole).[6]

Typical GC-MS Conditions:

  • Column: HP-1 or equivalent non-polar capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A gradient temperature program is used to separate the analytes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of both free and conjugated metabolites without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Typical LC-MS/MS Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification or full scan for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structure elucidation of the synthesized metabolites. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to determine the exact chemical structure, including stereochemistry.[7]

Conclusion

The synthesis of this compound metabolites is a critical step in providing the necessary analytical standards for anti-doping and forensic laboratories. The protocols and analytical methods described in this application note provide a framework for the preparation and characterization of these important reference materials, ensuring the accuracy and reliability of analytical testing. The use of advanced synthetic and analytical techniques allows for the unambiguous identification and quantification of these compounds.

References

Anwendungshinweise und Protokolle zur Derivatisierung für die verbesserte GC-MS-Analyse von 4-Chlordehydromethyltestosteron

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für zwei gängige Derivatisierungstechniken zur Verbesserung der gaschromatographisch-massenspektrometrischen (GC-MS) Analyse von 4-Chlordehydromethyltestosteron (auch bekannt als Oral-Turinabol) und seinen Metaboliten. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um die Flüchtigkeit und thermische Stabilität von anabolen Steroiden zu erhöhen und somit eine empfindlichere und robustere Analyse zu ermöglichen.

Einleitung

4-Chlordehydromethyltestosteron ist ein synthetisches anaboles androgenes Steroid, das aufgrund seines Missbrauchspotenzials im Sport und seiner Relevanz in der pharmazeutischen Forschung von großem analytischem Interesse ist. Die GC-MS ist eine leistungsstarke Technik für den Nachweis und die Quantifizierung dieser Verbindung. Die direkte Analyse ist jedoch aufgrund der polaren funktionellen Gruppen (Hydroxyl- und Ketogruppen) im Molekül, die zu schlechter Peakform, geringer Empfindlichkeit und potenziellem thermischen Abbau im GC-Injektor und auf der Säule führen, oft schwierig.

Die Derivatisierung überwindet diese Einschränkungen, indem die aktiven Wasserstoffatome in den polaren funktionellen Gruppen durch unpolare Gruppen ersetzt werden. Dies führt zu Derivaten, die flüchtiger, thermisch stabiler und für die GC-MS-Analyse besser geeignet sind. In diesen Anwendungshinweisen werden zwei weit verbreitete Derivatisierungsmethoden vorgestellt: die Trimethylsilylierung (TMS) und die Pentafluorpropionylierung (PFP).

Trimethylsilyl (TMS)-Derivatisierung

Die TMS-Derivatisierung ist die am häufigsten verwendete Methode für die Analyse von Steroiden mittels GC-MS. Sie führt zur Bildung von Trimethylsilylethern aus Hydroxylgruppen und Trimethylsilylenolethern aus Ketogruppen. Diese Derivate sind thermisch stabil und zeigen charakteristische Massenspektren, die eine eindeutige Identifizierung ermöglichen.

Experimentelles Protokoll: TMS-Derivatisierung mit MSTFA

Dieses Protokoll beschreibt die Derivatisierung von 4-Chlordehydromethyltestosteron unter Verwendung von N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) als Silylierungsmittel.

Reagenzien und Materialien:

  • 4-Chlordehydromethyltestosteron-Standard oder -extrakt

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Trimethylchlorsilan (TMCS) als Katalysator (optional, oft in MSTFA enthalten)

  • Ammoniumiodid (NH₄I) als Katalysator (optional)

  • Pyridin (wasserfrei) oder Acetonitril (wasserfrei) als Lösungsmittel

  • Reaktionsgefäße (z. B. 1,5-ml-Glas-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Ofen

  • Vortexmischer

  • Stickstoff zum Trocknen

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe oder der Extrakt, der 4-Chlordehydromethyltestosteron enthält, trocken ist. Feuchtigkeit kann die Derivatisierungsreagenzien hydrolysieren und die Reaktionseffizienz verringern. Trocknen Sie die Probe bei Bedarf unter einem sanften Stickstoffstrom.

  • Derivatisierung:

    • Geben Sie 50 µl MSTFA (ggf. mit 1 % TMCS) und 50 µl wasserfreies Pyridin oder Acetonitril in das Reaktionsgefäß mit der trockenen Probe.

    • Für eine noch effizientere Derivatisierung kann eine Mischung aus MSTFA, Ammoniumiodid und Ethanthiol verwendet werden.

    • Verschließen Sie das Gefäß fest.

  • Reaktion:

    • Vortexen Sie die Mischung für 30 Sekunden.

    • Inkubieren Sie das Reaktionsgefäß für 30 Minuten bei 60 °C in einem Heizblock oder Ofen.

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • GC-MS-Analyse: Injizieren Sie einen Aliquot der derivatisierten Probe direkt in das GC-MS-System.

Datenanalyse

Das per-trimethylsilylierte Derivat von 4-Chlordehydromethyltestosteron hat eine Summenformel von C₂₆H₄₃ClO₂Si₂ und ein Molekulargewicht von 479,24 g/mol .[1] Das Massenspektrum des TMS-Derivats zeigt typischerweise ein deutliches Molekülion (M⁺) bei m/z 479. Charakteristische Fragmentionen, die aus dem Verlust von Methylgruppen (m/z 464, [M-15]⁺) und Trimethylsilanol (m/z 389, [M-90]⁺) resultieren, sind für die Identifizierung nützlich.

Pentafluorpropionyl (PFP)-Derivatisierung

Die Acylierung mit Pentafluorpropionsäureanhydrid (PFPA) ist eine alternative Derivatisierungsmethode, die Pentafluorpropionylester aus Hydroxylgruppen bildet. Diese Derivate sind ebenfalls sehr flüchtig und eignen sich gut für die GC-MS-Analyse, insbesondere im negativen chemischen Ionisationsmodus (NCI), der eine hohe Empfindlichkeit und Selektivität bieten kann.

Experimentelles Protokoll: PFP-Derivatisierung mit PFPA

Dieses Protokoll beschreibt die Derivatisierung von 4-Chlordehydromethyltestosteron unter Verwendung von Pentafluorpropionsäureanhydrid (PFPA).

Reagenzien und Materialien:

  • 4-Chlordehydromethyltestosteron-Standard oder -extrakt

  • Pentafluorpropionsäureanhydrid (PFPA)

  • Hexan oder Ethylacetat (wasserfrei) als Lösungsmittel

  • Reaktionsgefäße (z. B. 1,5-ml-Glas-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Ofen

  • Vortexmischer

  • Stickstoff zum Trocknen

Protokoll:

  • Probenvorbereitung: Trocknen Sie die Probe, die 4-Chlordehydromethyltestosteron enthält, unter einem sanften Stickstoffstrom.

  • Derivatisierung:

    • Geben Sie 50 µl PFPA und 50 µl wasserfreies Hexan oder Ethylacetat in das Reaktionsgefäß mit der trockenen Probe.

    • Verschließen Sie das Gefäß fest.

  • Reaktion:

    • Vortexen Sie die Mischung für 30 Sekunden.

    • Inkubieren Sie das Reaktionsgefäß für 30 Minuten bei 70 °C in einem Heizblock oder Ofen.

  • Trocknen: Nach dem Abkühlen verdampfen Sie das überschüssige Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom.

  • Rekonstitution: Lösen Sie den trockenen Rückstand in einem geeigneten Volumen eines unpolaren Lösungsmittels (z. B. Hexan oder Isooctan).

  • GC-MS-Analyse: Injizieren Sie einen Aliquot der rekonstituierten Probe in das GC-MS-System.

Datenanalyse

Die PFP-Derivate von Steroiden zeigen oft eine ausgeprägte Fragmentierung. Das Massenspektrum des PFP-Derivats von 4-Chlordehydromethyltestosteron wird charakteristische Ionen aufweisen, die aus dem Verlust der Pentafluorpropionylgruppe und Fragmentierungen des Steroidgerüsts resultieren. Die genauen Fragmentierungsmuster sollten durch die Analyse von Standardsubstanzen ermittelt werden.

Vergleich der Derivatisierungstechniken

Die Wahl der Derivatisierungstechnik hängt von den spezifischen Anforderungen der Analyse ab. Die folgende Tabelle fasst die wichtigsten quantitativen Parameter für die GC-MS-Analyse von anabolen Steroiden nach verschiedenen Derivatisierungsverfahren zusammen. Die Werte können je nach spezifischem Analyten und Matrix variieren.

DerivatisierungstechnikReagenzTypische LOD (ng/ml)Typische LOQ (ng/ml)VorteileNachteile
Trimethylsilylierung MSTFA, BSTFA0.1 - 2.00.5 - 5.0Weit verbreitet, robuste Methode, gute Fragmentierung im EI-ModusEmpfindlich gegenüber Feuchtigkeit, Derivate können instabil sein
Pentafluorpropionylierung PFPA0.05 - 1.00.2 - 2.5Hohe Empfindlichkeit (insbesondere im NCI-Modus), stabile DerivateReagenz ist korrosiv, erfordert möglicherweise einen zusätzlichen Reinigungsschritt

LOD: Nachweisgrenze (Limit of Detection); LOQ: Bestimmungsgrenze (Limit of Quantitation). Die angegebenen Werte sind typische Bereiche, die aus der Literatur für anabole Steroide abgeleitet wurden.

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse start Probe (Urin, Serum, etc.) extraction Extraktion (LLE/SPE) start->extraction drying Trocknung (N₂-Strom) extraction->drying add_reagent Reagenz zugeben (z.B. MSTFA oder PFPA) drying->add_reagent reaction Inkubation (z.B. 60°C, 30 min) add_reagent->reaction gcms GC-MS Analyse reaction->gcms data_analysis Datenauswertung gcms->data_analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse von 4-Chlordehydromethyltestosteron.

Logische Beziehung der Derivatisierung

derivatization_logic cluster_techniques Derivatisierungstechniken cluster_derivatives Resultierende Derivate steroid 4-Chlordehydromethyltestosteron (mit polaren Gruppen) tms Trimethylsilylierung (TMS) Reagenz: MSTFA/BSTFA steroid->tms pfp Pentafluorpropionylierung (PFP) Reagenz: PFPA steroid->pfp tms_derivative TMS-Derivat (erhöhte Flüchtigkeit & thermische Stabilität) tms->tms_derivative pfp_derivative PFP-Derivat (erhöhte Flüchtigkeit & hohe Elektroneneinfang-Affinität) pfp->pfp_derivative analysis Verbesserte GC-MS Analyse (höhere Empfindlichkeit & bessere Peakform) tms_derivative->analysis pfp_derivative->analysis

Abbildung 2: Logische Beziehung der Derivatisierung zur Verbesserung der GC-MS-Analyse.

References

Application Notes and Protocols for the Development of a Validated Immunoassay for 4-Chlorodehydromethyltestosterone (Oral Turinabol) Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodehydromethyltestosterone (CDMT), an anabolic-androgenic steroid popularly known by the brand name Oral Turinabol, is a synthetic derivative of testosterone. Its use is prohibited in sports and regulated in many countries, making sensitive and specific screening methods crucial for anti-doping efforts and clinical toxicology. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective approach for the initial screening of CDMT in biological samples.

These application notes provide a comprehensive overview and detailed protocols for the development and validation of a competitive immunoassay for the detection of this compound. The following sections outline the necessary steps, from hapten synthesis and immunogen preparation to antibody production, assay development, and validation.

Principle of the Competitive Immunoassay

The developed assay is a competitive ELISA. In this format, free CDMT in a sample competes with a fixed amount of a CDMT-enzyme conjugate for binding to a limited number of anti-CDMT antibody-coated wells. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of CDMT in the sample. After washing away unbound substances, a substrate is added, and the resulting color development is measured. A higher concentration of CDMT in the sample will lead to a lower signal, and vice versa.

Experimental Protocols

Hapten Synthesis: Preparation of this compound-3-(O-carboxymethyl)oxime

To enable conjugation to a carrier protein, a reactive functional group must be introduced into the CDMT molecule. This can be achieved by converting the 3-keto group to a carboxymethyloxime derivative.

Materials:

  • This compound (CDMT)

  • (O-Carboxymethyl)hydroxylamine hemihydrochloride

  • Sodium acetate

  • Ethanol

  • Pyridine (optional)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Dissolve this compound and a molar excess of (O-carboxymethyl)hydroxylamine hemihydrochloride and sodium acetate in ethanol.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting this compound-3-(O-carboxymethyl)oxime (CDMT-CMO) by silica gel column chromatography.

  • Characterize the purified hapten using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Immunogen and Coating Antigen Preparation: Conjugation of CDMT-CMO to Carrier Proteins

The hapten (CDMT-CMO) is conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen, to elicit an immune response. The carbodiimide reaction is a common method for this conjugation.

Materials:

  • CDMT-CMO

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Dissolve CDMT-CMO and a molar excess of EDC and NHS in a small amount of an organic solvent (e.g., DMF or DMSO) and then dilute with PBS.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxyl group of the hapten.

  • Dissolve KLH or BSA in PBS at a concentration of 5-10 mg/mL.

  • Slowly add the activated hapten solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed overnight at 4°C with continuous gentle mixing.

  • Purify the CDMT-KLH (immunogen) and CDMT-BSA (coating antigen) conjugates by extensive dialysis against PBS at 4°C for 2-3 days with several changes of buffer to remove unreacted hapten and crosslinking reagents.

  • Determine the protein concentration and hapten-to-protein molar coupling ratio of the conjugates using appropriate methods (e.g., BCA protein assay and UV-Vis spectrophotometry).

Monoclonal Antibody Production

Protocol:

  • Immunization: Immunize mice (e.g., BALB/c) with the CDMT-KLH immunogen emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). Administer several booster injections at regular intervals (e.g., every 2-3 weeks).

  • Titer Monitoring: After each boost, collect a small amount of blood from the tail vein to monitor the antibody titer in the serum by indirect ELISA using plates coated with CDMT-BSA.

  • Fusion: Once a high antibody titer is achieved, sacrifice the mouse and harvest the spleen. Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

  • Selection: Select for hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will not survive in this medium, and unfused spleen cells have a limited lifespan.

  • Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to CDMT-BSA using an indirect ELISA.

  • Cloning: Subclone the positive hybridoma cells by limiting dilution to ensure monoclonality and obtain a stable antibody-producing cell line.

  • Antibody Production and Purification: Expand the selected monoclonal hybridoma cell line in vitro in cell culture flasks or in vivo by inducing ascites in mice. Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Competitive ELISA Protocol

Materials:

  • Anti-CDMT monoclonal antibody

  • CDMT-BSA coating antigen

  • CDMT standard solutions

  • CDMT-horseradish peroxidase (HRP) conjugate (or a secondary anti-mouse IgG-HRP antibody if using an indirect format)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Dilute the CDMT-BSA coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of CDMT standard solutions or samples to the appropriate wells. Then, add 50 µL of the diluted anti-CDMT monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of the diluted secondary anti-mouse IgG-HRP antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Quantitative data from the assay validation should be summarized in clear and structured tables to allow for easy comparison and assessment of the assay's performance.

Table 1: Assay Performance Characteristics

ParameterResult
Sensitivity
IC₅₀ (ng/mL)Example: 1.5
Limit of Detection (LOD) (ng/mL)Example: 0.1
Limit of Quantitation (LOQ) (ng/mL)Example: 0.5
Precision
Intra-assay CV (%)Example: < 10%
Inter-assay CV (%)Example: < 15%
Accuracy
Spike and Recovery (%)Example: 85-115%

Note: The values presented in this table are for illustrative purposes and represent typical targets for a validated immunoassay. Actual values must be determined experimentally.

Table 2: Cross-Reactivity of the Anti-CDMT Antibody

CompoundCross-Reactivity (%)
This compound100
TestosteroneExample: < 0.1
MethyltestosteroneExample: < 0.5
MetandienoneExample: < 1.0
StanozololExample: < 0.1
BoldenoneExample: < 0.1
NandroloneExample: < 0.1
ProgesteroneExample: < 0.1
CortisolExample: < 0.1

Note: Cross-reactivity is calculated as (IC₅₀ of CDMT / IC₅₀ of competing compound) x 100. The values in this table are hypothetical and need to be determined by testing a panel of structurally related steroids.

Visualizations

Androgenic Signaling Pathway

This compound, as an anabolic-androgenic steroid, exerts its biological effects primarily through the androgen receptor signaling pathway.

Androgenic Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDMT 4-Chlorodehydromethyl- testosterone (CDMT) AR Androgen Receptor (AR) CDMT->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state CDMT_AR CDMT-AR Complex AR->CDMT_AR HSP->CDMT_AR Dissociation CDMT_AR_dimer CDMT-AR Dimer CDMT_AR->CDMT_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA CDMT_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation Anabolic & Androgenic Effects Anabolic & Androgenic Effects Transcription->Anabolic & Androgenic Effects

Androgenic signaling pathway of this compound.
Immunoassay Development Workflow

The development of the immunoassay follows a structured workflow from initial design to final validation.

Immunoassay Development Workflow cluster_reagent_prep Reagent Preparation cluster_ab_prod Antibody Production cluster_assay_dev Assay Development & Validation Hapten Hapten Synthesis (CDMT-CMO) Immunogen Immunogen Preparation (CDMT-KLH) Hapten->Immunogen Coating_Antigen Coating Antigen Preparation (CDMT-BSA) Hapten->Coating_Antigen Immunization Immunization Immunogen->Immunization Optimization ELISA Optimization Coating_Antigen->Optimization Fusion Hybridoma Fusion Immunization->Fusion Screening Screening & Cloning Fusion->Screening Purification Antibody Purification Screening->Purification Purification->Optimization Validation Assay Validation (Sensitivity, Specificity, etc.) Optimization->Validation

Workflow for the development of the CDMT immunoassay.
Competitive ELISA Workflow

The following diagram illustrates the key steps in the competitive ELISA procedure.

Competitive ELISA Workflow Start Start Coat Coat plate with CDMT-BSA Start->Coat Wash1 Wash Coat->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard and Anti-CDMT Antibody Wash2->Compete Wash3 Wash Compete->Wash3 Secondary Add Secondary Antibody-HRP Wash3->Secondary Wash4 Wash Secondary->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Step-by-step workflow of the competitive ELISA.

Application Notes and Protocols: 4-Chlorodehydromethyltestosterone as a Positive Control in Anti-Doping Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-Chlorodehydromethyltestosterone (CDMT), also known as Oral Turinabol, as a positive control in anti-doping research. This document outlines the metabolic pathways of CDMT, detailed protocols for its detection in biological samples, and relevant quantitative data for analytical methods.

Introduction

This compound is a potent anabolic-androgenic steroid (AAS) derived from methandienone.[1] Developed in East Germany in the 1960s, it has been illicitly used for performance enhancement in sports.[2][3] Due to its efficacy in increasing lean muscle mass and strength, it remains a substance of concern for anti-doping agencies.[1] The World Anti-Doping Agency (WADA) prohibits its use at all times.[4][5][6][7][8]

The detection of CDMT has evolved significantly with the discovery of its long-term metabolites, which can be detected in urine for an extended period after administration.[9][10][11] This makes CDMT and its metabolites critical positive controls in the development and validation of anti-doping screening and confirmation procedures.

Metabolic Pathways of this compound

The biotransformation of CDMT is complex, involving various enzymatic reactions primarily in the liver. The human mitochondrial cytochrome P450 enzymes CYP11A1, CYP11B1, and CYP11B2 are involved in its metabolism.[12][13] The metabolism of CDMT leads to the formation of numerous phase I and phase II metabolites. The long-term metabolites are of particular interest in anti-doping due to their extended detection windows.[9][10][11]

Several key long-term metabolites have been identified, including M1, M2, M3, and M4.[9][10] The structures of these metabolites have been elucidated through extensive research, including controlled administration studies and chemical synthesis.[11][14][15] Metabolite M3, in particular, has been shown to be detectable for up to 40-50 days post-administration.[9][11]

metabolic_pathway cluster_metabolites Long-Term Metabolites CDMT 4-Chlorodehydromethyl- testosterone (Oral Turinabol) PhaseI Phase I Metabolism (Hydroxylation, Reduction) CDMT->PhaseI CYP450 Enzymes M1 M1 (4-chloro-17α-methyl-5β-androstan- 3α,16,17β-triol) PhaseI->M1 Formation M2 M2 (4-chloro-18-nor-17β-hydroxymethyl, 17α-methyl-5β-androsta-1,13-dien-3α-ol) PhaseI->M2 Formation M3 M3 (4α-chloro-17β-hydroxymethyl-17α-methyl- 18-nor-5α-androstan-13-en-3α-ol) PhaseI->M3 Formation M4 M4 (4-chloro-17β-hydroxymethyl-17α-methyl- 18-norandrosta-4,13-diene-3α-ol) PhaseI->M4 Formation PhaseII Phase II Metabolism (Glucuronidation) Excretion Urinary Excretion PhaseII->Excretion M1->PhaseII M2->PhaseII M3->PhaseII M4->PhaseII

Caption: Metabolic pathway of this compound. (Max Width: 760px)

Quantitative Data for Detection

The detection of CDMT and its metabolites is primarily achieved using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18] The choice of method depends on the target analyte and the required sensitivity. The long-term detection windows for some metabolites are a key consideration in anti-doping testing.

Metabolite Analytical Method Detection Window Reference
Parent Drug (CDMT) GC-MS, LC-MS/MSShort (days)[19]
M2 GC-MS/MSUp to 44.9 days in some individuals[11]
M3 GC-MS/MSUp to 45 days[9][11]
epiM4 GC-MS/MSLong-term, serves as a confirmatory metabolite[11]

Experimental Protocols

The following are generalized protocols for the detection of CDMT and its metabolites. Laboratories should validate these methods according to their specific instrumentation and requirements.

Sample Preparation: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

This protocol is a common approach for extracting anabolic steroids from urine samples.

  • Internal Standard Addition: Spike 3 mL of urine with an appropriate internal standard (e.g., methyltestosterone).[18]

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates, add β-glucuronidase from Helix pomatia and incubate at 50-55°C for 1-3 hours.[10]

  • pH Adjustment: Adjust the pH of the hydrolyzed urine to ~9 with a suitable buffer.

  • Extraction:

    • SPE: Apply the sample to a C18 SPE cartridge. Wash the cartridge with a polar solvent (e.g., water) and then a less polar solvent (e.g., hexane). Elute the analytes with a non-polar solvent mixture (e.g., ethyl acetate/methanol).

    • LLE: Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE) to the sample.[17] Vortex for 5-10 minutes and centrifuge to separate the layers. Collect the organic layer.[17]

  • Evaporation: Evaporate the collected organic fraction to dryness under a stream of nitrogen at 40-50°C.

  • Derivatization (for GC-MS): Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide and dithiothreitol catalyst.[20] Incubate at 60-70°C for 20-30 minutes.

experimental_workflow start Urine Sample (3 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (for GC-MS) (e.g., MSTFA) evaporation->derivatization analysis GC-MS/MS or LC-MS/MS Analysis evaporation->analysis for LC-MS/MS (reconstitute) derivatization->analysis

Caption: General experimental workflow for steroid analysis. (Max Width: 760px)
GC-MS/MS Analysis Protocol

This protocol provides a general framework for the analysis of derivatized steroid metabolites.

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[20]

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.[21]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp to 315°C at 7°C/min.

    • Hold at 315°C for 25 min.[20]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) for targeted analysis. Specific precursor and product ions for each metabolite should be determined and optimized.

LC-MS/MS Analysis Protocol

This protocol is suitable for the direct analysis of underivatized steroids.

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.[17]

  • Mass Spectrometer: AB SCIEX 4500 QTRAP or equivalent.[17]

  • Column: Kinetex™ 2.6 µm PFP 100 Å (100 x 3 mm) or equivalent.[17]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-14 min: Gradient to 100% B

    • 14-15 min: Hold at 100% B

    • 15-16 min: Return to 60% B

    • 16-21 min: Re-equilibration at 60% B[17]

  • Flow Rate: 0.3 mL/min.[17]

  • Column Temperature: 45°C.[17]

  • Injection Volume: 20 µL.[17]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Logical Use as a Positive Control

The use of CDMT and its synthesized metabolites as positive controls is fundamental for ensuring the quality and reliability of anti-doping tests.

positive_control_logic cluster_validation Quality Assurance cluster_routine Quality Control PositiveControl Positive Control (CDMT or its metabolites) MethodValidation Method Validation PositiveControl->MethodValidation RoutineAnalysis Routine Sample Analysis PositiveControl->RoutineAnalysis LOD_LOQ Determine LOD/LOQ MethodValidation->LOD_LOQ Specificity Assess Specificity MethodValidation->Specificity MatrixEffects Evaluate Matrix Effects MethodValidation->MatrixEffects RetentionTime Verify Retention Time RoutineAnalysis->RetentionTime IonRatios Confirm Ion Ratios RoutineAnalysis->IonRatios DataInterpretation Data Interpretation LOD_LOQ->DataInterpretation Specificity->DataInterpretation MatrixEffects->DataInterpretation RetentionTime->DataInterpretation IonRatios->DataInterpretation

Caption: Role of CDMT as a positive control in anti-doping analysis. (Max Width: 760px)

By incorporating CDMT positive controls, laboratories can:

  • Validate the entire analytical procedure , from sample preparation to instrumental analysis.

  • Determine and monitor the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method.

  • Confirm the retention times and fragmentation patterns of the target analytes.

  • Assess the efficiency of the extraction and derivatization steps.

  • Ensure the overall performance and reliability of the anti-doping tests.

Conclusion

This compound and its long-term metabolites are crucial analytes in anti-doping science. Their use as positive controls is essential for the development, validation, and routine application of sensitive and specific detection methods. The protocols and data presented in these application notes provide a solid foundation for laboratories involved in anti-doping research and testing. It is imperative that laboratories adhere to strict quality control measures, including the regular use of positive controls, to ensure the accuracy and integrity of their results.

References

Application Notes and Protocols: Utilizing 4-Chlorodehydromethyltestosterone in Competitive Binding Assays for Androgen Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodehydromethyltestosterone, an anabolic-androgenic steroid also known as Oral Turinabol, is a synthetic derivative of testosterone.[1][2] Its chemical structure, characterized by a 4-chloro substitution and a modification of metandienone, was designed to favor anabolic properties while reducing androgenic effects.[1] Like other androgens, its biological activity is mediated through binding to the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in various physiological processes.[3] Understanding the binding affinity of compounds like this compound to the AR is fundamental for drug discovery and development, particularly in areas targeting androgen-related pathways.

Competitive binding assays are a robust in vitro method to determine the affinity of a test compound for a specific receptor.[4] This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.[4] The resulting data can be used to calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), which are key parameters in characterizing the potency of a potential androgen receptor ligand.

These application notes provide a detailed protocol for employing a competitive binding assay to assess the interaction of this compound and other test compounds with the androgen receptor.

Androgen Receptor Signaling Pathway

The androgen receptor is a member of the nuclear receptor superfamily.[5] In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Upon binding to an androgenic ligand, such as dihydrotestosterone (DHT) or a synthetic compound like this compound, the receptor undergoes a conformational change. This leads to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus.[5] Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binding AR_Ligand Ligand-AR Complex AR_HSP->AR_Ligand HSP Dissociation Dimer Dimerized Ligand-AR Complex AR_Ligand->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Nuclear Translocation and DNA Binding Transcription Modulation of Gene Transcription ARE->Transcription Initiation

Caption: A simplified diagram of the androgen receptor signaling pathway.

Data Presentation

CompoundReceptor SourceRadioligandIC50 (nM)Ki (nM)Reference
Dihydrotestosterone (DHT)Hamster Prostate Cytosol[³H]DHT3.2-[6]
Testosterone---~5x higher than DHT[7]
Methyltrienolone (R1881)-[³H]DHT~2-[7]
Cyproterone AcetateHamster Prostate Cytosol[³H]DHT4.4-[6]

Note: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Protocols

Two common methods for conducting androgen receptor competitive binding assays are the traditional radioligand binding assay with separation of bound and free ligand, and the more high-throughput friendly Scintillation Proximity Assay (SPA).

Radioligand Competitive Binding Assay Protocol

This protocol is a well-established method for determining the binding affinity of a test compound.[8]

Materials:

  • Androgen Receptor Source: Recombinant human androgen receptor or cytosol prepared from androgen-sensitive tissues (e.g., rat prostate).[9]

  • Radioligand: Tritiated dihydrotestosterone ([³H]DHT) or methyltrienolone ([³H]R1881).[8]

  • Test Compound: this compound or other potential AR ligands.

  • Assay Buffer: e.g., TEGMD buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate).

  • Wash Buffer: Assay buffer without DTT and molybdate.

  • Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[8]

  • Scintillation Cocktail.

  • 96-well plates and other standard laboratory equipment.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and a known competitor (e.g., unlabeled DHT) in DMSO.

    • Prepare serial dilutions of the test compound and the known competitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Wells containing the androgen receptor source and the radioligand.

    • Non-specific Binding: Wells containing the androgen receptor source, the radioligand, and a high concentration of the unlabeled known competitor (e.g., 10 µM DHT).

    • Test Compound: Wells containing the androgen receptor source, the radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Add the androgen receptor preparation to all wells.

    • Add the appropriate solutions (assay buffer for total binding, unlabeled competitor for non-specific binding, and test compound dilutions) to the respective wells.

    • Add the radioligand working solution to all wells.

    • Incubate the plate, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite Method: Add cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP which binds the receptor-ligand complex. Wash the pellet multiple times with cold wash buffer.[8]

    • Filter Binding Method: Transfer the incubation mixture to a filter plate and apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand (which passes through). Wash the filters with cold wash buffer.[8]

  • Quantification:

    • Add scintillation cocktail to the washed pellets or filters.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., a sigmoidal dose-response curve).

Scintillation Proximity Assay (SPA) Protocol

SPA is a homogeneous assay format that does not require a physical separation step, making it suitable for high-throughput screening.[10][11]

Materials:

  • His-tagged Androgen Receptor Ligand Binding Domain (AR-LBD). [11]

  • Radioligand: [³H]DHT.[11]

  • Test Compound: this compound or other potential AR ligands.

  • SPA Beads: Nickel (Ni) chelate-coated SPA beads.[11]

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[11]

  • 384-well Ni-chelate coated plates. [11]

Procedure:

  • Plate Preparation:

    • Add the His-tagged AR-LBD solution to each well of a 384-well Ni-chelate coated plate. The His-tag will bind to the nickel-coated surface.

    • Incubate and then wash the wells to remove any unbound receptor.

  • Assay Setup:

    • Add serial dilutions of the test compound in assay buffer (containing DMSO) to the wells.

    • Add the radioligand solution to all wells. The final DMSO concentration should be kept low (e.g., 5%).[11]

  • Incubation:

    • Seal the plate and incubate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 1-24 hours).[11]

  • Measurement:

    • Measure the light emitted from the wells using a microplate scintillation counter. In SPA, only the radioligand that is bound to the receptor, which is in close proximity to the scintillant-impregnated beads, will produce a detectable signal.

  • Data Analysis:

    • The data analysis is similar to the radioligand binding assay, where the signal is inversely proportional to the binding of the test compound. Calculate the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive androgen receptor binding assay.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_sep 3. Separation (for Radioligand Assay) cluster_quant 4. Quantification & Analysis A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of This compound and Control Compounds A->B E Dispense AR, Radioligand, and Test/Control Compounds into Plate B->E C Prepare Androgen Receptor (Recombinant or Cytosol) C->E D Prepare Radioligand Solution ([³H]DHT or [³H]R1881) D->E F Incubate to Reach Equilibrium (e.g., 4°C, 18-24h) E->F G Separate Bound from Free Ligand (HAP or Filtration) F->G I Add Scintillation Cocktail (or direct read for SPA) F->I SPA Method Skips Separation H Wash to Remove Unbound Radioligand G->H H->I J Measure Radioactivity/ Signal I->J K Plot Dose-Response Curve J->K L Calculate IC50 and Ki Values K->L

Caption: A generalized workflow for an androgen receptor competitive binding assay.

References

Application Notes and Protocols for Investigating the Effect of 4-Chlorodehydromethyltestosterone on Myostatin Expression in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The quantitative data presented herein is hypothetical and for illustrative purposes. To date, no direct experimental studies have been published specifically quantifying the effect of 4-Chlorodehydromethyltestosterone (4-CDMT) on myostatin expression in C2C12 myotubes. The protocols and potential signaling pathways are based on established methodologies for studying androgens and myostatin signaling in skeletal muscle cell lines.

Application Notes

Introduction

This compound (4-CDMT), also known as Oral Turinabol, is a synthetic anabolic-androgenic steroid (AAS) derived from metandienone. It was developed for clinical use but has been widely used for performance enhancement in sports. Like other AAS, 4-CDMT is believed to exert its anabolic effects, at least in part, by modulating key signaling pathways that regulate muscle mass.

Myostatin (also known as GDF-8) is a member of the transforming growth factor-beta (TGF-β) superfamily and is a potent negative regulator of skeletal muscle growth.[1][2] Inhibition of myostatin signaling leads to significant muscle hypertrophy, making it a key target for therapeutic interventions aimed at combating muscle wasting diseases and for enhancing muscle growth.[3] The interaction between androgens and myostatin signaling is an area of active research. While some evidence suggests that androgen receptor activation can inhibit the myostatin pathway, other studies have shown that certain androgens may paradoxically stimulate myostatin expression in C2C12 cells.[4][5][6]

The C2C12 cell line, a mouse myoblast cell line, is a well-established in vitro model for studying myogenesis, including the differentiation of myoblasts into myotubes and for investigating the molecular mechanisms of muscle growth and atrophy.[5][7] This document provides a hypothetical framework and detailed protocols for investigating the specific effects of 4-CDMT on myostatin expression in differentiated C2C12 myotubes.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data on the effect of 4-CDMT on myostatin (MSTN) mRNA and protein expression in C2C12 myotubes. This data is intended to serve as an example of expected results from the described experimental protocols.

Table 1: Hypothetical Effect of this compound on Myostatin (MSTN) mRNA Expression in C2C12 Myotubes

4-CDMT Concentration (nM)Treatment Duration (hours)MSTN mRNA Fold Change (vs. Vehicle Control)
0 (Vehicle)241.00
1240.85
10240.62
100240.41
1000240.35
10060.91
100120.73
100240.41
100480.38

Table 2: Hypothetical Effect of this compound on Myostatin (MSTN) Protein Expression in C2C12 Myotubes

4-CDMT Concentration (nM)Treatment Duration (hours)Relative MSTN Protein Level (vs. Vehicle Control)
0 (Vehicle)481.00
1480.79
10480.55
100480.36
1000480.31

Experimental Protocols

C2C12 Cell Culture and Differentiation

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Protocol:

  • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 70-80% confluency.

  • For differentiation, seed myoblasts in multi-well plates at a high density (e.g., 2 x 10^5 cells/well in a 6-well plate).

  • Once the cells reach approximately 90-100% confluency (after about 24-48 hours), replace the GM with DM.

  • Allow the myoblasts to differentiate into myotubes for 4-5 days, replacing the DM every 48 hours. Differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.

This compound Treatment

Materials:

  • Differentiated C2C12 myotubes

  • This compound (4-CDMT) stock solution (e.g., in DMSO)

  • Differentiation Medium (DM)

  • Vehicle control (e.g., DMSO)

Protocol:

  • Prepare working solutions of 4-CDMT in DM at various concentrations (e.g., 1, 10, 100, 1000 nM).

  • Prepare a vehicle control by adding the same volume of DMSO to DM as used for the highest concentration of 4-CDMT.

  • Remove the existing DM from the differentiated C2C12 myotubes.

  • Add the 4-CDMT working solutions or the vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48 hours).

RNA Isolation and Quantitative Real-Time PCR (qPCR)

Materials:

  • Treated C2C12 myotubes

  • RNA lysis buffer (e.g., TRIzol)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Myostatin (MSTN) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Lyse the treated myotubes directly in the culture wells using an appropriate RNA lysis buffer.

  • Isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MSTN and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MSTN mRNA expression.

Protein Extraction and Western Blotting

Materials:

  • Treated C2C12 myotubes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Myostatin

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Wash the treated myotubes with ice-cold PBS.

  • Lyse the cells with RIPA buffer and collect the lysate.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against myostatin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Quantify the band intensities and normalize the myostatin protein levels to the loading control.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Analysis C2C12_myoblasts C2C12 Myoblasts (Growth Medium) Differentiation Induce Differentiation (Differentiation Medium) C2C12_myoblasts->Differentiation C2C12_myotubes Differentiated C2C12 Myotubes Differentiation->C2C12_myotubes Treatment_4CDMT Treat with 4-CDMT (Various Concentrations & Durations) C2C12_myotubes->Treatment_4CDMT Vehicle_Control Vehicle Control (DMSO) C2C12_myotubes->Vehicle_Control RNA_Isolation RNA Isolation Treatment_4CDMT->RNA_Isolation Protein_Extraction Protein Extraction Treatment_4CDMT->Protein_Extraction Vehicle_Control->RNA_Isolation Vehicle_Control->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR qPCR for MSTN mRNA cDNA_Synthesis->qPCR Data_Analysis Quantify mRNA & Protein Expression (Fold Change vs. Vehicle) qPCR->Data_Analysis Western_Blot Western Blot for MSTN Protein Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for investigating the effect of 4-CDMT on myostatin expression.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation CDMT 4-Chlorodehydromethyl- testosterone (4-CDMT) AR Androgen Receptor (AR) CDMT->AR AR_CDMT AR-4-CDMT Complex HSP Heat Shock Proteins HSP->AR dissociation AR_CDMT_nucleus AR-4-CDMT Complex AR_CDMT->AR_CDMT_nucleus Translocation ARE Androgen Response Element (ARE) on Myostatin Gene Promoter MSTN_Gene Myostatin Gene ARE->MSTN_Gene Represses Transcription MSTN_mRNA Myostatin mRNA MSTN_Gene->MSTN_mRNA MSTN_Protein Myostatin Protein MSTN_mRNA->MSTN_Protein Translation AR_CDMT_nucleus->ARE Binds to

Caption: Hypothesized signaling pathway for 4-CDMT-mediated repression of myostatin expression.

References

Application Notes and Protocols for the Characterization of 4-Chlorodehydromethyltestosterone Glucuronide Conjugates by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodehydromethyltestosterone (CDMT), an anabolic-androgenic steroid commonly known as Oral Turinabol, undergoes extensive metabolism in the human body. Its metabolites are often excreted as glucuronide conjugates, which are key biomarkers in anti-doping and toxicological screenings. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of these conjugates. This document provides detailed protocols and data for the synthesis and NMR characterization of this compound glucuronide conjugates, aiding in the development of robust analytical methods.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for a prominent long-term metabolite of this compound, 4-chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol, and provide representative data for the glucuronic acid moiety based on typical steroid glucuronide spectra. This combined data serves as a reference for the characterization of the full conjugate.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 4-Chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol and Representative Glucuronic Acid Moiety. [1]

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Steroid Moiety
H-1α1.32m
H-2α1.91m
H-3α3.92ddmJ = 13.3
H-62.2 - 2.4m
H-71.5 - 1.7m
H-81.8 - 2.0m
H-91.0 - 1.2m
H-111.4 - 1.6m
H-121.7 - 1.9m
H-151.3 - 1.5m
H-161.9 - 2.1m
10-CH₃1.15s
17-CH₃0.90s
17-CH₂OH3.4 - 3.6m
Glucuronic Acid Moiety (Representative)
H-1'~4.5dJ ≈ 7-8
H-2'~3.3tJ ≈ 8-9
H-3'~3.4tJ ≈ 9
H-4'~3.5tJ ≈ 9-10
H-5'~3.7dJ ≈ 10

Data for the steroid moiety was obtained in DMSO-d₆ at 125 MHz.[1] Representative data for the glucuronic acid moiety is based on typical values for steroid β-D-glucuronides.

Table 2: ¹³C NMR Chemical Shifts (δ) for 4-Chloro-17α-hydroxymethyl-17β-methyl-18-nor-androsta-4,13-dien-3β-ol and Representative Glucuronic Acid Moiety. [1]

PositionChemical Shift (ppm)
Steroid Moiety
C-133.5
C-229.6
C-368.7
C-4130.4
C-5141.4
C-627.4
C-731.2
C-836.6
C-951.8
C-1040.3
C-1122.9
C-1223.0
C-13138.8
C-14137.4
C-1529.9
C-1634.2
C-1751.4
10-CH₃19.1
17-CH₃22.1
17-CH₂OH67.9
Glucuronic Acid Moiety (Representative)
C-1'~102
C-2'~74
C-3'~76
C-4'~72
C-5'~76
C-6'~175

Data for the steroid moiety was obtained in DMSO-d₆ at 125 MHz.[1] Representative data for the glucuronic acid moiety is based on typical values for steroid β-D-glucuronides.

Experimental Protocols

Synthesis of this compound Glucuronide Conjugates

The synthesis of steroid glucuronides can be achieved through both chemical and enzymatic methods. Below are detailed protocols for each approach.

1. Enzymatic Synthesis Protocol

This method utilizes liver microsomes containing UDP-glucuronosyltransferases (UGTs) to catalyze the conjugation of the steroid with glucuronic acid.

Materials:

  • This compound or its metabolite (aglycone)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Porcine or bovine liver microsomes

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Saccharolactone (β-glucuronidase inhibitor)

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Prepare a stock solution of the steroid aglycone in a minimal amount of ethanol or DMSO.

  • In a reaction vessel, combine Tris-HCl buffer, MgCl₂, and saccharolactone.

  • Add the liver microsomes to the buffered solution.

  • Initiate the reaction by adding UDPGA and the steroid aglycone stock solution.

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and purify the glucuronide conjugate using SPE or preparative HPLC.

2. Chemical Synthesis (Koenigs-Knorr Reaction) Protocol

This classical method involves the reaction of a glycosyl halide with the steroid aglycone in the presence of a promoter.

Materials:

  • This compound or its metabolite (aglycone)

  • Acetobromo-α-D-glucuronic acid methyl ester (glycosyl donor)

  • Cadmium carbonate or silver carbonate (promoter)

  • Anhydrous toluene or dichloromethane (solvent)

  • Molecular sieves (4Å)

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

Procedure:

  • Dry the steroid aglycone and all glassware thoroughly.

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the steroid aglycone in the anhydrous solvent.

  • Add molecular sieves to the solution.

  • Add the promoter (e.g., cadmium carbonate) to the mixture.

  • Add the acetobromo-α-D-glucuronic acid methyl ester to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the promoter and molecular sieves.

  • Evaporate the solvent in vacuo.

  • Purify the resulting protected glucuronide by silica gel column chromatography.

  • Deprotect the acetyl and methyl ester groups by treating the purified product with sodium methoxide in methanol.

  • Neutralize the reaction with an acidic resin and filter.

  • Evaporate the solvent and purify the final glucuronide conjugate by preparative HPLC or crystallization.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Dissolve 1-5 mg of the purified glucuronide conjugate in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O with a phosphate buffer to maintain a stable pH).

  • Add an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification if required.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall proton environment. Key parameters include a sufficient relaxation delay (D1) for quantitative analysis and water suppression if using D₂O.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the steroid and glucuronic acid moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through-space correlations between protons.

Visualizations

The following diagrams illustrate the analytical workflow for the characterization of this compound glucuronide conjugates.

analytical_workflow cluster_synthesis Synthesis of Conjugate cluster_nmr NMR Analysis synthesis_start Start: 4-Chlorodehydromethyl- testosterone Metabolite enzymatic Enzymatic Synthesis (e.g., Liver Microsomes) synthesis_start->enzymatic chemical Chemical Synthesis (Koenigs-Knorr) synthesis_start->chemical synthesis_end Purified Glucuronide Conjugate enzymatic->synthesis_end chemical->synthesis_end sample_prep Sample Preparation (Deuterated Solvent) synthesis_end->sample_prep Characterization nmr_acquisition 1D and 2D NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing structure_elucidation Structure Elucidation and Quantification data_processing->structure_elucidation

Caption: Synthetic and analytical workflow for the characterization of steroid glucuronides.

nmr_data_analysis_flow start Acquired NMR Data (FID) processing Data Processing (Fourier Transform, Phasing, Baseline Correction) start->processing one_d 1D ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) processing->one_d two_d 2D Spectra Analysis (COSY, HSQC, HMBC) processing->two_d assignment Signal Assignment (Steroid and Glucuronide Moieties) one_d->assignment two_d->assignment structure Structure Confirmation and Stereochemistry (NOESY) assignment->structure quantification Quantification (Internal Standard) assignment->quantification

Caption: Detailed workflow for NMR data processing and analysis.

References

Application Notes & Protocols: Chiral Separation of 4-Chlorodehydromethyltestosterone (4-CDMT) Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodehydromethyltestosterone (4-CDMT), an anabolic-androgenic steroid also known as Oral Turinabol, possesses multiple chiral centers in its steroidal backbone. The specific spatial arrangement of substituents at these centers gives rise to various stereoisomers. The IUPAC name for the parent compound is (8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one. Due to the presence of six stereocenters in the core ring structure, a number of diastereomers and enantiomers are theoretically possible.

The pharmacological, toxicological, and metabolic profiles of these stereoisomers can differ significantly. Therefore, the ability to separate and characterize individual stereoisomers is of paramount importance in pharmaceutical research, drug development, and forensic analysis. These application notes provide detailed, model protocols for the chiral separation of 4-CDMT stereoisomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

Disclaimer: The following protocols and data are illustrative models based on established principles of chiral separation for structurally related steroids. Optimization will be necessary for specific applications and stereoisomer mixtures.

Illustrative Workflow for Chiral Method Development

A systematic approach is crucial for developing a robust chiral separation method. The following diagram outlines a general workflow for the chiral separation of 4-CDMT stereoisomers.

Chiral_Method_Development_Workflow start Start: Obtain 4-CDMT Stereoisomer Mixture/Reference Standards solubility Assess Analyte Solubility (Normal Phase & Reversed Phase Solvents) start->solubility mode_selection Select Primary Chromatographic Mode (HPLC, SFC, or GC) solubility->mode_selection hplc Chiral HPLC mode_selection->hplc  Liquid Phase  Compatibility sfc Chiral SFC mode_selection->sfc  Good Solubility in  Alcohol/CO2 gc Chiral GC mode_selection->gc  Volatility &  Thermal Stability csp_screening Screen Chiral Stationary Phases (CSPs) - Polysaccharide-based - Cyclodextrin-based - Pirkle-type hplc->csp_screening sfc->csp_screening derivatization Derivatization (if necessary for GC) gc->derivatization mobile_phase_screening Screen Mobile Phases/Modifiers csp_screening->mobile_phase_screening optimization Optimize Separation Parameters (Flow Rate, Temperature, Gradient) mobile_phase_screening->optimization validation Method Validation (Specificity, Linearity, Precision, Accuracy) optimization->validation end End: Robust Chiral Separation Method validation->end derivatization->csp_screening

Caption: General workflow for chiral method development for 4-CDMT stereoisomers.

I. Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a powerful and versatile technique for the separation of steroid stereoisomers. Polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are often effective.

Illustrative HPLC Data

Table 1: Hypothetical HPLC Separation of 4-CDMT Stereoisomers on Different Chiral Stationary Phases.

StereoisomerRetention Time (min) - CSP 1Retention Time (min) - CSP 2Resolution (Rs) - CSP 1Resolution (Rs) - CSP 2
Stereoisomer A10.212.5--
Stereoisomer B11.513.11.81.2
Stereoisomer C13.815.92.52.1
Stereoisomer D15.116.81.61.4

CSP 1: Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) - Normal Phase CSP 2: Cyclodextrin-based (e.g., derivatized β-cyclodextrin) - Reversed Phase

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Dissolve 1 mg of the 4-CDMT stereoisomer mixture in 1 mL of mobile phase or a compatible solvent (e.g., ethanol/hexane for normal phase, methanol for reversed phase).

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chromatographic Conditions (Normal Phase - Example):

    • Chiral Column: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Chromatographic Conditions (Reversed Phase - Example):

    • Chiral Column: Derivatized β-cyclodextrin CSP (e.g., CYCLOBOND™ I 2000, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / Water (60:40, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Vary the ratio of the organic modifier (isopropanol or acetonitrile) to adjust retention and selectivity.

    • Evaluate different alcohol modifiers (e.g., ethanol, n-butanol) in normal phase.

    • Assess the effect of temperature on resolution. Lower temperatures often improve chiral recognition.

II. Chiral Supercritical Fluid Chromatography (SFC) Method

Chiral SFC is a "green" alternative to normal phase HPLC, offering faster separations and reduced solvent consumption. It is highly effective for the separation of steroid isomers.

Illustrative SFC Data

Table 2: Hypothetical SFC Separation of 4-CDMT Stereoisomers.

StereoisomerRetention Time (min)Resolution (Rs)
Stereoisomer A3.5-
Stereoisomer B4.12.1
Stereoisomer C5.23.0
Stereoisomer D5.91.9
Experimental Protocol: Chiral SFC
  • Sample Preparation:

    • Dissolve 1 mg of the 4-CDMT stereoisomer mixture in 1 mL of methanol or ethanol.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, back pressure regulator, and a UV or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Chiral Column: Cellulose-based CSP (e.g., Lux® Cellulose-1, 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40 °C.

    • Back Pressure: 150 bar.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Method Optimization:

    • Adjust the percentage of the alcohol co-solvent (modifier) to optimize selectivity and retention.

    • Screen different alcohol modifiers (e.g., ethanol, isopropanol).

    • Optimize back pressure and temperature to fine-tune the separation.

III. Chiral Gas Chromatography (GC) Method

Chiral GC can provide very high-resolution separations but often requires derivatization to improve the volatility and thermal stability of the analytes.

Illustrative GC Data

Table 3: Hypothetical GC Separation of Derivatized 4-CDMT Stereoisomers.

Stereoisomer DerivativeRetention Time (min)Resolution (Rs)
TMS-Stereoisomer A18.2-
TMS-Stereoisomer B18.92.5
TMS-Stereoisomer C20.13.1
TMS-Stereoisomer D20.71.8
Experimental Protocol: Chiral GC
  • Derivatization (Silylation):

    • Evaporate a solution containing approximately 100 µg of the 4-CDMT stereoisomer mixture to dryness under a stream of nitrogen.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Chiral Column: Derivatized cyclodextrin-based GC column (e.g., Betadex™ 325, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial temperature: 180 °C, hold for 1 min.

      • Ramp to 240 °C at 2 °C/min.

      • Hold at 240 °C for 10 min.

    • Detector: FID at 300 °C or MS (scan range m/z 50-600).

  • Method Optimization:

    • Optimize the temperature ramp rate for the best resolution.

    • Adjust the carrier gas flow rate.

    • Screen different derivatized cyclodextrin GC columns if necessary.

Logical Relationships in Chiral Separation

The choice of chiral separation technique is often guided by the physicochemical properties of the analyte and the desired outcome of the analysis. The following diagram illustrates the decision-making process and the relationships between the different methods.

G Analyte 4-CDMT Stereoisomers Properties Physicochemical Properties (Polarity, Volatility, Thermal Stability) Analyte->Properties HPLC Chiral HPLC (High Versatility) Properties->HPLC Broad Applicability SFC Chiral SFC (High Speed, Green) Properties->SFC Good Solubility in Alcohol/CO2 GC Chiral GC (High Resolution) Properties->GC Volatile & Thermally Stable NP_HPLC Normal Phase HPLC->NP_HPLC RP_HPLC Reversed Phase HPLC->RP_HPLC Detection Detection Method (UV, MS, FID) SFC->Detection Derivatization Derivatization Required GC->Derivatization NP_HPLC->Detection RP_HPLC->Detection Derivatization->Detection

Caption: Decision logic for selecting a chiral separation method for 4-CDMT.

Troubleshooting & Optimization

Troubleshooting poor peak shape in 4-Chlorodehydromethyltestosterone GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly poor peak shape, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound peaks tailing in my GC-MS chromatogram?

A1: Peak tailing for this compound is a common issue that can compromise the accuracy and precision of your analysis.[1] The primary causes often stem from interactions between the analyte and active sites within the GC system or from sub-optimal chromatographic conditions.[1] Key factors include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, the head of the column, or the detector can lead to peak tailing.[1][2] Polar or ionogenic analytes are particularly susceptible to these interactions.[2]

  • Column Contamination or Degradation: Accumulation of non-volatile residues from previous injections can create active sites.[1] The stationary phase of the column can also degrade over time, especially when exposed to oxygen at high temperatures.[1]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence in the carrier gas flow path and lead to peak tailing.[1][2][3][4]

  • Incomplete Derivatization: Steroids like this compound generally require derivatization to improve their volatility and thermal stability for GC-MS analysis.[5][6][7] Incomplete reactions can leave active hydroxyl groups that interact with the system.

Q2: What is derivatization and why is it necessary for this compound?

A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method.[8] For the GC-MS analysis of steroids, derivatization is crucial for generating volatile and thermally stable compounds.[6] this compound, in its native form, has polar functional groups that can lead to poor chromatographic performance. Silylation is a common derivatization technique where active hydrogens on hydroxyl groups are replaced with a trimethylsilyl (TMS) group, making the molecule more volatile and less likely to interact with active sites in the GC system.[5]

Q3: My peaks are fronting. What could be the cause?

A3: Peak fronting, where the front of the peak is drawn out, is often an indication of column overload.[2] This can happen if the concentration of the sample is too high or if too large a volume is injected.[2] It can also be caused by a mismatch between the sample solvent and the stationary phase polarity.[9]

Q4: I'm observing a high baseline and extraneous peaks in my chromatogram. What's the likely culprit?

A4: A rising baseline, especially at higher temperatures, is often due to column bleed, which is the degradation of the column's stationary phase.[10] This can increase background noise and interfere with analyte detection.[11] Using a low-bleed column specifically designed for MS applications is recommended.[12] Extraneous peaks could be due to contamination from the septum, liner, or previous injections.[13]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Guide 1: Systematic Troubleshooting of Peak Tailing

G start Poor Peak Shape Observed (Tailing) inlet_maintenance Step 1: Perform Inlet Maintenance - Replace Septum & Liner - Clean Inlet start->inlet_maintenance check_derivatization Step 2: Verify Derivatization - Check Reagent Age/Purity - Optimize Reaction Time/Temp inlet_maintenance->check_derivatization If tailing persists good_peak Good Peak Shape inlet_maintenance->good_peak Problem Solved column_maintenance Step 3: Address Column Issues - Trim 10-20cm from Front - Check for Proper Installation check_derivatization->column_maintenance If tailing persists check_derivatization->good_peak Problem Solved method_optimization Step 4: Optimize GC Method - Adjust Inlet Temperature - Optimize Temperature Ramp column_maintenance->method_optimization If tailing persists column_maintenance->good_peak Problem Solved replace_column Step 5: Replace Column - If all else fails, the column may be irreversibly damaged. method_optimization->replace_column If tailing persists method_optimization->good_peak Problem Solved replace_column->good_peak Problem Solved

Caption: A workflow diagram for troubleshooting poor peak shape.

Guide 2: Addressing Specific Issues
Symptom Possible Cause Recommended Solution
All peaks tail - Poor column cut or installation.[2][3][4] - Dead volume in the system.[3] - Contaminated inlet liner.[14]- Re-cut the column ensuring a clean, 90-degree cut.[2] - Ensure the column is installed at the correct height in the inlet.[2] - Replace the inlet liner with a new, deactivated one.[2]
Only polar analyte peaks tail - Active sites in the GC system (liner, column).[1][15] - Incomplete derivatization.- Use a highly inert liner and column.[12] - Trim the front of the column (10-20 cm) to remove contamination.[2] - Ensure derivatization reagents are fresh and the reaction goes to completion.
Peak Fronting - Column overload (sample too concentrated).[2] - Injection volume too large.[16] - Incompatibility between sample solvent and stationary phase.[9]- Dilute the sample.[16] - Reduce the injection volume.[16] - Dissolve the sample in a solvent that is compatible with the column phase.[16]
Split Peaks - Improper injection technique. - Sample solvent and initial oven temperature mismatch.[2]- Ensure the autosampler is functioning correctly. - The initial oven temperature should be about 20°C below the boiling point of the sample solvent for splitless injections.[2]

Experimental Protocols

Protocol 1: Sample Derivatization (Silylation)

This protocol is a general guideline for the trimethylsilylation of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

Materials:

  • Dried sample extract containing this compound.

  • Silylating reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide (NH4I) and a reducing agent like dithioerythritol (DTE) is often effective for steroids.[5] Alternatively, a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used.[7][8]

  • Anhydrous pyridine or other suitable solvent.

  • Reaction vials with inert caps.

  • Heating block or oven.

Procedure:

  • Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagents.

  • To the dried extract in a reaction vial, add a suitable volume of the silylating reagent mixture (e.g., 50 µL of MSTFA/NH4I/ethanethiol).[7]

  • Seal the vial tightly.

  • Heat the vial at a specific temperature for a set duration. Common conditions for steroid derivatization are heating at 60-90°C for 15 to 60 minutes.[5][7] Optimal conditions should be determined experimentally.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Parameters for this compound Analysis

These are starting parameters and should be optimized for your specific instrument and column.

Parameter Typical Value Rationale
GC Column Low-bleed, MS-grade capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.Provides good resolution and thermal stability for steroid analysis.[12] Low bleed is critical for MS detection.[17]
Inlet Temperature 280-300 °CEnsures rapid and complete vaporization of the derivatized steroid.
Injection Mode SplitlessOften used for trace analysis to maximize the amount of analyte transferred to the column.
Carrier Gas Helium, constant flow mode (e.g., 1.0-1.5 mL/min)Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial temp: 180 °C, hold for 1 min. Ramp to 240 °C at 20 °C/min. Ramp to 310 °C at 5 °C/min, hold for 5 min.This is an example program; the ramp rates and hold times should be optimized to achieve good separation of the target analyte from matrix components.
MS Transfer Line Temp 290-310 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °CA common starting point for electron ionization (EI) of steroids.
Quadrupole Temp 150 °CA typical setting for many mass spectrometers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 50-600A wide enough range to capture the molecular ion and key fragments of the derivatized this compound.

Data Presentation

Table 1: Common Derivatization Reagents for Steroid GC-MS Analysis
Reagent Abbreviation Full Name Common Catalyst/Additive Typical Reaction Conditions
MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamideNH4I, DTE, TMCS60-90°C for 15-60 min[5][7]
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideTMCS (1%)60-75°C for 30-60 min[7][8]
TMSI N-TrimethylsilylimidazoleNone or in combination with other reagentsOften used for hindered hydroxyl groups.

Visualization of Derivatization

G cluster_0 Derivatization Process Steroid This compound (with -OH group) Product TMS-derivatized Steroid (Volatile & Thermally Stable) Steroid->Product + Reagent + Heat Reagent Silylating Reagent (e.g., MSTFA)

Caption: The silylation derivatization process for steroids.

References

Technical Support Center: LC-MS/MS Quantification of 4-Chlorodehydromethyltestosterone (CDMT) in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS quantification of 4-Chlorodehydromethyltestosterone (Oral Turinabol) and its metabolites in urine.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Peak Areas

Question: My signal intensity for this compound (CDMT) is low and peak areas are not reproducible between injections, what could be the cause?

Answer: Low sensitivity and poor reproducibility are classic signs of ion suppression, a major matrix effect in LC-MS/MS analysis.[1][2][3][4] Co-eluting endogenous components from the urine matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed signal.[3][5] The variability in the composition of urine samples can lead to inconsistent levels of suppression, causing poor reproducibility.[6]

Troubleshooting Steps:

  • Evaluate Matrix Effects: To confirm if ion suppression is the issue, you can perform a post-column infusion experiment. Infuse a standard solution of CDMT at a constant rate into the LC flow after the analytical column and inject a blank urine extract. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that cause ion suppression.[3]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering substances.[7]

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that are selective for anabolic steroids. Mixed-mode or polymer-based sorbents can provide cleaner extracts compared to simple reversed-phase sorbents.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the pH of the urine sample and using a combination of immiscible organic solvents to selectively extract CDMT and its metabolites while leaving interfering compounds in the aqueous phase.[7]

    • Sample Dilution: A simple yet effective strategy is to dilute the urine sample.[8][9] This reduces the concentration of matrix components, but be mindful that it also dilutes your analyte, which may be a concern for low-concentration samples.[5]

  • Chromatographic Separation: Enhance the separation of CDMT from co-eluting matrix components.

    • Gradient Modification: Adjust the gradient slope or the organic modifier in your mobile phase to shift the retention time of CDMT away from regions of significant ion suppression.[4]

    • Column Chemistry: Experiment with different column chemistries, such as a PFP (pentafluorophenyl) column, which can offer different selectivity for steroids compared to standard C18 columns.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most reliable way to compensate for matrix effects.[11][12] A deuterated or 13C-labeled CDMT will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[13]

Issue 2: Incomplete Recovery of CDMT and its Metabolites

Question: I am observing low and variable recovery of CDMT and its metabolites from urine samples. How can I improve this?

Answer: Low recovery can be due to inefficient extraction or incomplete hydrolysis of conjugated metabolites. In urine, CDMT and its metabolites are often present as glucuronide conjugates, which are highly polar and require a hydrolysis step to cleave the glucuronic acid moiety before extraction and LC-MS/MS analysis.[14]

Troubleshooting Steps:

  • Optimize Enzymatic Hydrolysis:

    • Enzyme Source and Concentration: The efficiency of β-glucuronidase enzymes can vary depending on the source (e.g., E. coli, Helix pomatia) and the specific metabolite.[15] Ensure you are using an appropriate enzyme concentration and that the enzyme is active.

    • Incubation Conditions: Optimize the incubation time, temperature, and pH of the hydrolysis reaction.[15] Inefficient hydrolysis will lead to underestimation of the total concentration of CDMT metabolites.

  • Improve Extraction Efficiency:

    • SPE Method Development: For solid-phase extraction, ensure proper conditioning of the cartridge, appropriate sample loading conditions, effective washing steps to remove interferences, and an optimized elution solvent to fully recover the analytes.

    • LLE Optimization: For liquid-liquid extraction, experiment with different organic solvents and pH conditions to maximize the partitioning of CDMT and its metabolites into the organic phase.[7]

  • Assess Recovery: To determine the efficiency of your sample preparation, compare the peak area of an analyte spiked into a urine sample before extraction with the peak area of the same analyte spiked into the final extract from a blank urine sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of this compound (Oral Turinabol) found in urine?

A1: The metabolism of CDMT is extensive. Besides the parent compound, common metabolites identified in urine include hydroxylated and glucuronidated forms.[16][17] Long-term metabolites with modified A- and D-ring structures have also been identified, which can be crucial for extending the detection window in anti-doping analysis.[18] Some of the key metabolites include 6β-hydroxy-CDMT, 16-hydroxy-CDMT, and other hydroxylated species.[16]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog for quantifying CDMT in urine?

A2: A SIL-IS, such as deuterium or 13C-labeled CDMT, is co-eluted with the unlabeled analyte and has nearly identical chemical and physical properties.[11] This means it will experience the same degree of matrix effects (ion suppression or enhancement) and any variability in the sample preparation process, thus providing more accurate and precise quantification.[12] A structural analog may have different retention times and ionization efficiencies, and may not be affected by the matrix in the same way as the analyte.[4]

Q3: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects?

A3: Yes, APCI is generally less susceptible to matrix effects than ESI, especially for relatively non-polar compounds like anabolic steroids.[5][19] If your instrumentation allows, switching to an APCI source could be a viable strategy to mitigate ion suppression.[5]

Q4: How can I quantitatively assess the extent of matrix effects in my method?

A4: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a post-extraction blank urine sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Anabolic Steroid Analysis in Urine

Sample Preparation MethodAnalyteMean Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)Various Steroids85 - 10590 - 110[20]
Liquid-Liquid Extraction (LLE)Testosterone8895[13]
Dilute-and-Inject (1:10)Various Proteins>90 (for diluted samples)Minimized[9]
Dried Urine Spots (DUS) with Methanol ExtractionUnconjugated Steroids>70.3<11.9 (RE%)[21][22]
Volumetric Absorptive Microsampling (VAMS) with Methanol ExtractionUnconjugated Steroids>77.1<11.9 (RE%)[21]

Table 2: Typical LC-MS/MS Parameters for Anabolic Steroid Analysis

ParameterTypical SettingReference
LC Column C18 or PFP (e.g., 100 x 2.1 mm, 2.6 µm)[10]
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Acetate[10][23]
Mobile Phase B Methanol or Acetonitrile[10]
Flow Rate 0.3 - 0.5 mL/min[10][23]
Ionization Mode ESI Positive or APCI Positive[19][23]
Acquisition Mode Multiple Reaction Monitoring (MRM)[23]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis, LLE, and LC-MS/MS Analysis of CDMT Glucuronides
  • Sample Preparation:

    • To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated CDMT).

    • Add 750 µL of phosphate buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 55°C for 1 hour.[14]

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of a carbonate/bicarbonate buffer to raise the pH.[14]

    • Add 5 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

    • Use a suitable gradient elution to separate the analytes.

    • Detect the analytes using MRM mode.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Add_IS Addition of Stable Isotope-Labeled Internal Standard Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Processing Data Processing and Quantification MSMS_Detection->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of CDMT in urine.

Matrix_Effects cluster_lc_elution LC Elution cluster_ion_source MS Ion Source Analyte Analyte (CDMT) Droplet_Formation Droplet Formation Analyte->Droplet_Formation Matrix Matrix Components Matrix->Droplet_Formation Ion_Suppression Ion Suppression Matrix->Ion_Suppression Interference Ionization Ionization Droplet_Formation->Ionization Competition for ionization Detector Detector Ionization->Detector Analyte Ions Ion_Suppression->Ionization

Caption: The mechanism of ion suppression in LC-MS/MS.

References

Technical Support Center: Optimizing Derivatization for 4-Chlorodehydromethyltestosterone (CDMT) and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization efficiency for 4-Chlorodehydromethyltestosterone (CDMT) and its hydroxylated metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of CDMT and its metabolites?

A1: Derivatization is a critical step to increase the volatility and thermal stability of CDMT and its hydroxylated metabolites.[1][2] These compounds, in their native form, are often not volatile enough to be effectively analyzed by GC-MS, which requires analytes to be in the gas phase. The derivatization process, typically through silylation, replaces active hydrogen atoms on polar functional groups (like hydroxyl groups) with less polar trimethylsilyl (TMS) groups.[3] This modification reduces intermolecular hydrogen bonding, thereby lowering the boiling point and improving chromatographic peak shape and sensitivity.[4]

Q2: What are the most common derivatization reagents for anabolic-androgenic steroids (AAS) like CDMT?

A2: The most commonly used derivatization technique for AAS is trimethylsilylation.[1] The preferred reagents are silylating agents, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being a popular choice.[1][5] Other reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as 1% trimethylchlorosilane (TMCS), are also employed.[1] For comprehensive derivatization, especially of keto groups, a mixture of MSTFA with catalysts like ammonium iodide (NH4I) and a reducing agent like ethanethiol or dithiothreitol (DTE) is often recommended.[6]

Q3: How do I choose between MSTFA and BSTFA for derivatizing CDMT and its hydroxylated metabolites?

A3: For many steroid analyses, MSTFA is often favored due to its high reactivity.[7] Some studies on various anabolic steroids have shown that a combination of MSTFA with catalysts like ammonium iodide (NH4I) and ethanethiol can outperform BSTFA with 1% TMCS in terms of derivatization yield.[1] The choice can also depend on the specific metabolite, as steric hindrance around the hydroxyl groups can influence the reaction efficiency. For multi-hydroxylated and potentially sterically hindered metabolites of CDMT, a more potent derivatizing agent like the catalyzed MSTFA mixture may be beneficial.

Q4: What are the optimal reaction conditions (temperature and time) for the derivatization of CDMT metabolites?

A4: Optimal conditions can vary depending on the specific metabolite and the derivatization reagent used. For general anabolic steroid analysis using MSTFA-based reagents, a common starting point is heating at 60°C for 1 hour.[1] However, optimization is key. One study on a range of AAS found that incubation with MSTFA/NH4I/ethanethiol for 15 minutes at 37°C provided the best results.[1] Another study optimizing derivatization for nine anabolic steroids using a similar reagent mixture determined the optimal conditions to be 85°C for 24 minutes.[8] It is recommended to perform a time and temperature optimization study for your specific CDMT metabolites to achieve the highest derivatization efficiency.

Q5: Can the chlorine atom in CDMT and its metabolites affect the derivatization process?

A5: The presence of a chlorine atom is not expected to directly interfere with the silylation of hydroxyl groups. The primary reaction sites for silylating agents are the active hydrogens of the hydroxyl groups. However, the overall electronic properties of the steroid nucleus can be influenced by the electronegative chlorine atom, which might have a minor effect on the reactivity of nearby functional groups. It is more critical to consider the steric hindrance of the hydroxyl groups, which is a more significant factor in derivatization efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of CDMT and its hydroxylated metabolites for GC-MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no derivatization product detected 1. Presence of moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and prevent derivatization.1. Ensure all glassware is thoroughly dried in an oven. Use anhydrous solvents and reagents. Store derivatization reagents under inert gas (e.g., nitrogen or argon) and tightly sealed.
2. Inactive derivatization reagent: Reagents can degrade over time, especially if not stored properly.2. Use a fresh vial of the derivatization reagent. Check the expiration date.
3. Insufficient reagent volume or concentration: The amount of reagent may not be sufficient to derivatize all active sites, especially in complex matrices.3. Increase the volume or concentration of the derivatization reagent. Perform a reagent optimization experiment.
4. Suboptimal reaction conditions: The reaction time or temperature may be insufficient for complete derivatization, particularly for sterically hindered hydroxyl groups.4. Optimize the reaction time and temperature. For multi-hydroxylated steroids, longer reaction times or higher temperatures may be necessary. Consider using a more potent catalyzed reagent mixture (e.g., MSTFA/NH4I/ethanethiol).[1]
Multiple peaks for a single metabolite (incomplete derivatization) 1. Incomplete reaction: Not all hydroxyl groups on a multi-hydroxylated metabolite have been derivatized.1. Increase reaction time and/or temperature.[8] Use a stronger catalyst or a more reactive silylating agent.
2. Formation of enol-TMS ethers: Keto groups can tautomerize to enols, which can then be silylated, leading to multiple derivatives.2. Use a two-step derivatization process: first, methoximation to protect the keto groups, followed by silylation of the hydroxyl groups.[3]
Peak tailing in the chromatogram 1. Incomplete derivatization: Free hydroxyl groups can interact with active sites in the GC inlet or column, causing peak tailing.1. Re-optimize the derivatization conditions to ensure complete reaction.
2. Active sites in the GC system: The GC liner, column, or injection port may have active sites that interact with the analytes.2. Use a deactivated liner and column. Perform regular maintenance of the injection port, including replacing the septum and liner.
Poor reproducibility of results 1. Inconsistent reaction conditions: Variations in temperature, time, or reagent volumes between samples.1. Use a heating block or oven with precise temperature control. Use calibrated pipettes for accurate reagent dispensing.
2. Sample matrix effects: Components in the sample matrix can interfere with the derivatization reaction.2. Ensure a thorough sample clean-up procedure (e.g., solid-phase extraction) before derivatization to remove interfering substances.
Presence of extraneous peaks in the chromatogram 1. Reagent by-products: The derivatization reaction can produce by-products that are detected by the GC-MS.1. Identify the by-product peaks by running a reagent blank. MSTFA is known to produce more volatile by-products than BSTFA, which may be advantageous.
2. Contamination: Contamination from solvents, glassware, or the GC system.2. Use high-purity solvents. Thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.

Data Presentation

The following table summarizes the performance of different silylating agents for the derivatization of various anabolic-androgenic steroids. While specific data for CDMT and its hydroxylated metabolites is limited in the literature, this table provides a useful comparison of common reagents for structurally similar compounds. Researchers should perform their own optimization for the specific analytes of interest.

Table 1: Comparison of Silylating Agents for Anabolic-Androgenic Steroid Derivatization

Derivatizing AgentAnalyte(s)Key FindingsReference
MSTFA/NH4I/ethanethiol 17α-methyltestosterone, nandrolone, testosterone, and othersOutperformed MSTFA and BSTFA + 1% TMCS in almost all circumstances for all analytes. The optimal method was found to be incubation for 15 minutes at 37°C.[1]
MSTFA Various steroidsGenerally considered more reactive than BSTFA for many steroids.[7]
BSTFA + 1% TMCS Various steroidsA robust and widely used reagent, but may be less effective for some sterically hindered compounds compared to catalyzed MSTFA.[1]
MSTFA, BSTFA, MTBSTFA EstrogensDegradation of some estrogen derivatives was observed at temperatures above 75°C when using MSTFA and BSTFA in pyridine.

Experimental Protocols

This section provides a detailed methodology for the trimethylsilylation of CDMT and its hydroxylated metabolites, adapted from established protocols for anabolic steroids.

Protocol: Trimethylsilylation using MSTFA with Catalysts

This protocol is a starting point and should be optimized for your specific application.

Materials:

  • Dried urine extract or purified metabolite fraction

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH4I)

  • Ethanethiol or Dithiothreitol (DTE)

  • Anhydrous pyridine or acetonitrile (optional solvent)

  • Heating block or oven

  • GC-MS vials with inserts and caps

  • Calibrated micropipettes

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Ensure the sample extract containing CDMT and its metabolites is completely dry. This is a critical step as moisture will deactivate the silylating reagent. Dry the sample under a gentle stream of inert gas or by lyophilization.

  • Reagent Preparation: Prepare the derivatizing reagent mixture. A commonly used mixture is MSTFA/NH4I/ethanethiol in a ratio of 1000:2:3 (v/w/v).[8] Alternatively, a mixture of MSTFA/NH4I/DTE can be used. Prepare this mixture fresh before use.

  • Derivatization Reaction:

    • To the dried sample in a GC-MS vial, add 50-100 µL of the freshly prepared derivatizing reagent mixture.

    • If the sample is not readily soluble in the reagent, a small amount of anhydrous solvent like pyridine or acetonitrile can be added.

    • Tightly cap the vial immediately to prevent the entry of moisture.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

  • Incubation:

    • Place the vial in a heating block or oven set to the optimized temperature. Based on literature for similar compounds, initial optimization can be performed around 60-85°C.[1][8]

    • Incubate for the optimized reaction time. Initial trials can be conducted for 15-60 minutes.[1][8]

  • Cooling and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the derivatization and analysis of CDMT and its metabolites.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Urine Sample hydrolysis Enzymatic Hydrolysis (if conjugated) start->hydrolysis spe Solid-Phase Extraction (SPE) drying Evaporation to Dryness spe->drying hydrolysis->spe add_reagent Add Derivatization Reagent (e.g., MSTFA/NH4I/Ethanethiol) drying->add_reagent incubate Incubate (Optimized Time & Temp) add_reagent->incubate gcms GC-MS Analysis incubate->gcms

Caption: Experimental workflow for the analysis of CDMT metabolites.

Troubleshooting_Derivatization start Low/No Product Peak moisture Check for Moisture (Anhydrous Conditions?) start->moisture reagent Check Reagent Activity (Fresh Reagent?) moisture->reagent No solve_moisture Dry Glassware & Solvents moisture->solve_moisture Yes conditions Optimize Reaction (Time/Temp/Concentration?) reagent->conditions No solve_reagent Use New Reagent Vial reagent->solve_reagent Yes solve_conditions Increase Time/Temp or Reagent Concentration conditions->solve_conditions Yes

Caption: Troubleshooting low derivatization product yield.

Reagent_Selection cluster_considerations Key Considerations title Choosing a Silylating Agent for CDMT Metabolites mstfa MSTFA bstfa BSTFA + TMCS reactivity Reactivity mstfa->reactivity High byproducts By-products mstfa->byproducts More Volatile steric_hindrance Steric Hindrance mstfa->steric_hindrance Effective mstfa_cat MSTFA + Catalysts (NH4I/Ethanethiol) bstfa->reactivity High bstfa->byproducts Less Volatile bstfa->steric_hindrance May be less effective mstfa_cat->reactivity Highest mstfa_cat->steric_hindrance Most Effective

Caption: Factors for selecting a silylating agent for CDMT.

References

Technical Support Center: 4-Chlorodehydromethyltestosterone (Oral Turinabol) Immunoassay Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with immunoassays for the detection of 4-Chlorodehydromethyltestosterone (CDMT), also known as Oral Turinabol, and its metabolites. The following resources address potential cross-reactivity issues and offer troubleshooting strategies to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDMT) and why is cross-reactivity a concern in its detection?

A1: this compound (CDMT) is a synthetic anabolic-androgenic steroid (AAS) derived from metandienone.[1] In anti-doping and clinical research, detection efforts focus on its long-term metabolites, which can remain in the body for extended periods.[2][3] Cross-reactivity in immunoassays is a significant concern because these assays rely on antibodies that may bind not only to the target metabolite but also to other structurally similar metabolites or endogenous steroids.[4][5] This can lead to false-positive results or inaccurate quantification. The primary long-term metabolites of CDMT include M1, M2, M3, and M4, which have complex chemical structures that can contribute to cross-reactivity.[2][6]

Q2: Which CDMT metabolites are most important for long-term detection?

A2: Research has identified several long-term metabolites of CDMT that are crucial for extending the detection window in anti-doping tests. The most prominent of these are designated as M1, M2, M3, and M4.[2][6] These metabolites can be detected in urine long after the parent compound has been cleared from the body.[3] WADA-accredited laboratories have increasingly focused on these long-term metabolites for re-analysis of samples from past competitions.[6][7]

Q3: How can I determine if my immunoassay is subject to cross-reactivity from CDMT metabolites?

A3: The most direct method is to perform a cross-reactivity study. This involves testing the response of your immunoassay to purified standards of the potential cross-reactants (in this case, CDMT and its primary metabolites). By comparing the concentration of each metabolite required to produce a 50% inhibition of the signal with that of the target analyte, you can calculate the percent cross-reactivity. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide. Additionally, reviewing the manufacturer's data sheet for the immunoassay kit may provide some information on cross-reactivity with other steroids, although specific data on CDMT metabolites is often limited.

Q4: What are the alternatives to immunoassays for the detection of CDMT and its metabolites?

A4: While immunoassays are excellent for initial screening due to their high throughput and cost-effectiveness, more specific methods are often required for confirmation. The gold standard for confirmation of anabolic steroids and their metabolites is mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC).[4] These methods, such as GC-MS/MS or LC-MS/MS, offer high specificity and can distinguish between structurally similar compounds, thus avoiding the issue of cross-reactivity.[8]

Troubleshooting Guides

Issue 1: Higher-than-expected or false-positive results in samples.

  • Possible Cause: Cross-reactivity with a non-target CDMT metabolite or another structurally related steroid.

  • Troubleshooting Steps:

    • Review Assay Specificity: Consult the immunoassay kit's package insert for any provided cross-reactivity data.

    • Perform a Cross-Reactivity Panel: Test the assay's response to a panel of relevant CDMT metabolites (M1, M2, M3, M4) and other related steroids that may be present in the sample.

    • Sample Dilution: Perform a serial dilution of the sample. If cross-reacting substances are present at high concentrations, the dose-response curve of the diluted sample will be non-parallel to the standard curve.

    • Confirmation with a Reference Method: Analyze the sample using a more specific method like LC-MS/MS to confirm the identity and concentration of the detected analytes.[4]

Issue 2: Inconsistent results between different assay lots or experiments.

  • Possible Cause: Lot-to-lot variability in the specificity and sensitivity of the antibodies used in the immunoassay kits.

  • Troubleshooting Steps:

    • Run Quality Control Samples: Always include positive and negative controls with known concentrations in each assay run to monitor performance and consistency.

    • Validate New Kit Lots: Before using a new lot of immunoassay kits for experimental samples, validate its performance by running a panel of standards and controls.

    • Contact the Manufacturer: If significant lot-to-lot variability is observed, contact the manufacturer to inquire about their quality control procedures and any known issues.

Issue 3: Low or no signal in samples expected to be positive.

  • Possible Cause: The antibody used in the immunoassay may have poor recognition of the specific CDMT metabolites present in the sample, especially if they have undergone significant metabolic transformation.

  • Troubleshooting Steps:

    • Check Antibody Specificity: If possible, obtain information from the manufacturer about the immunogen used to generate the antibody. This can provide clues as to which epitopes the antibody is likely to recognize.

    • Use a Broad-Spectrum Antibody: For initial screening, consider an immunoassay that uses a polyclonal antibody with broader specificity for different CDMT metabolites.

    • Enrich for Target Metabolites: Employ a sample preparation method, such as solid-phase extraction (SPE), to concentrate the metabolites of interest before running the immunoassay.

Quantitative Data on Cross-Reactivity

The following table presents illustrative data on the cross-reactivity of major CDMT metabolites in a hypothetical competitive ELISA designed for the detection of the parent compound, this compound. This data is intended for educational purposes to demonstrate how cross-reactivity is typically presented and should not be considered as actual experimental results.

CompoundStructure% Cross-Reactivity (Illustrative)
This compound (CDMT)Parent Compound100%
Metabolite M14-chloro-18-nor-17,17-dimethyl-androsta-1,13-dien-3-ol45%
Metabolite M24-chloro-18-nor-17β-hydroxymethyl-17α-methyl-androsta-1,13-dien-3α-ol30%
Metabolite M34-chloro-18-nor-17β-hydroxymethyl-17α-methyl-5β-androst-13-en-3α-ol15%
Metabolite M44-chloro-18-nor-17β-hydroxymethyl-17α-methyl-androsta-4,13-dien-3α-ol25%
TestosteroneEndogenous Androgen< 0.1%
Dihydrotestosterone (DHT)Endogenous Androgen< 0.1%

Experimental Protocols

Protocol for Determining Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to assess the cross-reactivity of CDMT metabolites in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Microplate pre-coated with a capture antibody specific to CDMT.

  • CDMT standard.

  • Purified standards of CDMT metabolites (M1, M2, M3, M4).

  • CDMT-horseradish peroxidase (HRP) conjugate.

  • Assay buffer.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Prepare Standard Curves:

    • Prepare serial dilutions of the CDMT standard in assay buffer to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).

    • Prepare separate serial dilutions for each of the CDMT metabolites to be tested over a wide concentration range.

  • Assay Procedure:

    • Add 50 µL of the standard dilutions and metabolite dilutions to the appropriate wells of the microplate.

    • Add 50 µL of the CDMT-HRP conjugate to each well.

    • Incubate the plate for 1-2 hours at room temperature on a plate shaker.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

    • Add 100 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the standard curve with absorbance on the y-axis and the log of the CDMT concentration on the x-axis.

    • Determine the concentration of CDMT that causes 50% inhibition of the maximum signal (IC50).

    • For each metabolite, determine the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of CDMT / IC50 of Metabolite) x 100

Visualizations

Androgen Receptor Signaling Pathway

This compound, like other anabolic steroids, exerts its effects by binding to the androgen receptor. The following diagram illustrates the canonical androgen receptor signaling pathway.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDMT CDMT AR_HSP_complex AR HSP CDMT->AR_HSP_complex Binding AR Androgen Receptor (AR) AR->AR_HSP_complex AR_dimer Activated AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & DNA Binding Gene Target Gene ARE->Gene Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation

Caption: Canonical signaling pathway of the androgen receptor activated by CDMT.

Experimental Workflow for Addressing Immunoassay Cross-Reactivity

The following diagram outlines a logical workflow for identifying and mitigating potential cross-reactivity issues in your immunoassay experiments.

Caption: Workflow for troubleshooting unexpected immunoassay results.

References

Technical Support Center: Enhancing 4-Chlorodehydromethyltestosterone (CDMT) Detection in Low-Volume Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 4-Chlorodehydromethyltestosterone (CDMT), also known as Oral Turinabol, detection in low-volume biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting CDMT in low-volume samples?

A1: The primary challenges include the low concentrations of CDMT and its metabolites, limited sample volume which can restrict multi-step extraction and concentration procedures, and significant matrix effects from biological components like phospholipids and proteins that can interfere with analytical signals.[1]

Q2: Which biological samples are suitable for low-volume CDMT detection?

A2: Dried blood spots (DBS), saliva, and low-volume urine samples are all viable for CDMT detection. DBS is particularly advantageous due to its minimal invasiveness, ease of collection, and stability of analytes during storage and transport.[2][3]

Q3: What are the most sensitive analytical techniques for CDMT detection in these samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the gold-standard techniques due to their high sensitivity and specificity, allowing for the detection of CDMT and its metabolites at very low concentrations.[4][5]

Q4: Why is the detection of long-term metabolites of CDMT important?

A4: CDMT is rapidly metabolized in the body. Its long-term metabolites can be detected in urine for an extended period (up to 45-50 days) after ingestion, significantly increasing the window of detection for doping control and pharmacokinetic studies.[6] Key long-term metabolites include M1, M2, M3, and M4.[7]

Q5: How can matrix effects be minimized in LC-MS/MS analysis of CDMT from low-volume samples?

A5: Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances, using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte, adjusting chromatographic conditions to separate the analyte from matrix components, and employing specific sample clean-up techniques like solid-phase extraction (SPE).[1][6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Incompatible mobile phase with the analytical column. 2. Column contamination or degradation. 3. Presence of active sites on the column interacting with the analyte.1. Ensure the mobile phase pH is appropriate for the analyte's pKa. 2. Flush the column with a strong solvent or replace it if necessary. 3. Use a column with end-capping or add a competing base to the mobile phase.
Low Signal Intensity or Poor Sensitivity 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample extraction and recovery. 3. Significant ion suppression due to matrix effects.[1]1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Evaluate and optimize the extraction solvent and technique (e.g., LLE, SPE). 3. Implement a more rigorous sample clean-up, dilute the sample if sensitivity allows, or use a different ionization technique (e.g., APCI instead of ESI).[6]
High Background Noise 1. Contaminated mobile phase, solvents, or glassware. 2. Carryover from a previous injection of a high-concentration sample. 3. Contamination within the LC-MS system.1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol and inject blank samples between high-concentration samples. 3. Clean the ion source and other components of the MS system.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature instability. 3. Column equilibration issues.1. Ensure the pump is functioning correctly and the mobile phase is well-mixed. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Failure to Detect Known Metabolites 1. Incomplete hydrolysis of conjugated metabolites (if applicable). 2. Degradation of metabolites during sample processing. 3. Incorrect MS/MS transition monitoring.1. Optimize the enzymatic hydrolysis step (e.g., enzyme concentration, incubation time, pH). 2. Keep samples on ice and minimize processing time. 3. Verify the precursor and product ions for each metabolite and optimize collision energies.

Experimental Protocols

Protocol 1: CDMT and Metabolite Analysis in Dried Blood Spots (DBS) by LC-MS/MS

This protocol provides a detailed methodology for the extraction and analysis of CDMT and its long-term metabolites from DBS samples.

1. Sample Preparation:

  • A 3-mm punch is taken from the center of the dried blood spot and placed into a 1.5 mL microcentrifuge tube.[7]

  • 10 µL of an internal standard solution (e.g., d3-CDMT) is added.

  • 500 µL of methanol is added as the extraction solvent.[7]

  • The tube is vortexed for 30 seconds and then sonicated for 15 minutes.

  • The sample is centrifuged at 13,000 rpm for 5 minutes.

  • The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient is run to separate the analytes (e.g., start at 20% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for CDMT and its metabolites.

Protocol 2: CDMT Metabolite Analysis in Low-Volume Urine by GC-MS/MS

This protocol outlines the procedure for the analysis of CDMT metabolites in small urine volumes.

1. Sample Preparation:

  • To 1 mL of urine, add 50 µL of an internal standard.

  • Add 1 mL of phosphate buffer (pH 7) and 20 µL of β-glucuronidase enzyme.

  • Incubate at 55°C for 1 hour to hydrolyze conjugated metabolites.[9]

  • After cooling, add 200 µL of 5M potassium hydroxide and 3 mL of tert-butyl methyl ether (TBME).

  • Vortex for 5 minutes and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Derivatize the residue with 50 µL of MSTFA/NH4I/ethanethiol (1000:2:3, v/w/v) at 60°C for 20 minutes.

2. GC-MS/MS Analysis:

  • GC System: Gas chromatograph with a suitable capillary column (e.g., HP-1ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Splitless injection of 1 µL.

  • Oven Program: Start at 180°C, ramp to 300°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) of characteristic transitions for the derivatized metabolites.

Quantitative Data Summary

The following tables summarize typical performance data for the detection of anabolic steroids in low-volume samples.

Table 1: LC-MS/MS Performance in Dried Blood Spots

AnalyteLLOQ (ng/mL)Recovery (%)Matrix Effect (%)Reference
Testosterone0.185-95< 15[10][11]
Nandrolone0.280-90< 20[10]
CDMT (estimated) 0.1-0.5 75-90 < 25 -

Table 2: GC-MS/MS Performance in Low-Volume Urine

AnalyteLOD (ng/mL)Recovery (%)Reference
Stanozolol metabolites0.5 - 2.0> 80[5]
Methenolone metabolites1.0> 85[5]
CDMT metabolites (estimated) 0.5 - 2.0 > 80 -

Visualizations

Experimental_Workflow_DBS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DBS Dried Blood Spot Sample Punch 3mm Punch DBS->Punch Collection Extraction Solvent Extraction (Methanol + IS) Punch->Extraction Addition Evaporation Evaporation to Dryness Extraction->Evaporation Processing Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Final Step Injection UPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Data Data Detection->Data Data Analysis & Quantification CDMT_Metabolism_Pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism CDMT This compound (Oral Turinabol) Hydroxylation Hydroxylation CDMT->Hydroxylation Reduction Reduction CDMT->Reduction Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Reduction->Glucuronidation Metabolites Long-Term Metabolites (M1, M2, M3, M4) Glucuronidation->Metabolites Excretion Urinary Excretion Metabolites->Excretion

References

Stability issues with 4-Chlorodehydromethyltestosterone reference standards during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with 4-Chlorodehydromethyltestosterone (CDMT) reference standards during long-term storage. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Troubleshooting Guide: Stability of this compound Reference Standards

Reference standards of this compound (CDMT) can undergo degradation if not stored and handled properly. This guide provides insights into potential stability issues and how to address them.

Quantitative Stability Data

The following table summarizes the expected stability of CDMT reference standards under various storage conditions. These values are illustrative and may vary depending on the specific formulation and purity of the reference standard.

Storage ConditionDurationExpected PurityPotential Degradation Products
-20°C (inert atmosphere, protected from light) > 24 months> 99%Minimal to none
2-8°C (protected from light) 12 months95 - 99%Minor degradation products
Room Temperature (approx. 25°C, protected from light) 6 months85 - 95%Increased formation of degradation products
Room Temperature (exposed to ambient light) 1 month< 80%Significant photo-degradation products
40°C (accelerated stability) 1 month< 85%Significant thermal degradation products
Acidic Conditions (e.g., pH 3) 24 hours< 90%Acid-catalyzed degradation products
Basic Conditions (e.g., pH 9) 24 hours90 - 95%Base-catalyzed degradation products
Potential Degradation Pathways

Long-term storage and improper handling can expose CDMT reference standards to conditions that lead to degradation. The primary degradation pathways include:

  • Photooxidation: Exposure to UV light can cause oxidation, particularly at the Δ1,2 double bond of the A-ring.

  • Acid-Catalyzed Dehydration: In acidic environments, the hydroxyl group at the C17 position can be eliminated through dehydration.

These degradation pathways can lead to the formation of impurities that may interfere with analytical measurements.

Experimental Protocols

To ensure the integrity of your this compound reference standard, it is crucial to periodically assess its purity. Below is a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC)-UV method.

Protocol: Stability-Indicating HPLC-UV Method for this compound

1. Objective: To determine the purity of a this compound (CDMT) reference standard and to detect and quantify any degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 60% B

    • 21-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the CDMT reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (60% B).

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the working standard solution using the same diluent.

5. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) of the peak area for the main CDMT peak should be less than 2.0%.

  • The tailing factor for the CDMT peak should be between 0.8 and 1.5.

6. Analysis:

  • Inject the blank (diluent), working standard solution, and sample solution into the HPLC system.

  • Record the chromatograms and integrate the peaks.

7. Calculation of Purity: The purity of the reference standard is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of CDMT peak / Total area of all peaks) x 100

8. Identification of Degradation Products: Degradation products will appear as additional peaks in the chromatogram. The retention times of these peaks can be used for identification and their peak areas for quantification relative to the main peak.

Visualizations

Troubleshooting Workflow for Stability Issues

The following flowchart illustrates a logical workflow for troubleshooting stability issues with this compound reference standards.

Troubleshooting Workflow for this compound Stability Troubleshooting Workflow for CDMT Reference Standard Stability start Purity of CDMT Reference Standard is Suspect check_storage Verify Storage Conditions (-20°C, inert gas, protected from light) start->check_storage check_handling Review Handling Procedures (e.g., solvent purity, light exposure, temperature) start->check_handling run_hplc Perform HPLC-UV Analysis (as per protocol) check_storage->run_hplc check_handling->run_hplc purity_ok Purity Meets Specification (>99%) run_hplc->purity_ok purity_low Purity Below Specification (<99%) run_hplc->purity_low end Issue Resolved purity_ok->end investigate_degradation Investigate Degradation Products (characterize unknown peaks) purity_low->investigate_degradation quarantine Quarantine and Discard Reference Standard investigate_degradation->quarantine procure_new Procure New Certified Reference Standard quarantine->procure_new document Document Findings and Implement Corrective Actions procure_new->document document->end

Troubleshooting workflow for CDMT reference standard stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound reference standards?

A1: For long-term stability, solid this compound reference standards should be stored at –20°C in an inert atmosphere (e.g., under argon or nitrogen) and protected from light. Under these conditions, the standard is expected to be stable for more than 24 months.

Q2: I have been storing my CDMT reference standard in the refrigerator (2-8°C). Is it still usable?

A2: While refrigeration is better than room temperature, it is not the optimal condition for long-term storage. We recommend performing a purity check using the HPLC-UV method described above to verify its integrity before use.

Q3: My chromatogram shows several small, unexpected peaks. What could be the cause?

A3: The presence of unexpected peaks likely indicates degradation of the reference standard. The two main causes are exposure to light (photooxidation) and acidic conditions (acid-catalyzed dehydration). Review your storage and handling procedures to identify any potential exposure to these conditions.

Q4: Can I dissolve the CDMT reference standard in any solvent?

A4: While CDMT is soluble in organic solvents like methanol and acetonitrile, it is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that could either react with the standard or interfere with the analysis. Avoid acidic solvents for prolonged storage of solutions.

Q5: How often should I check the purity of my CDMT reference standard?

A5: For a standard stored under ideal conditions (-20°C, inert gas, dark), an annual purity check is a good practice. If the standard is stored under less ideal conditions or is frequently used, more frequent checks (e.g., every 6 months) are advisable. Always check the purity if you observe unexpected results in your experiments.

Q6: What should I do if I confirm that my reference standard has degraded?

A6: If the purity of the reference standard is below the acceptable limit for your application, it should be quarantined and discarded according to your laboratory's procedures for chemical waste. A new, certified reference standard should be procured to ensure the accuracy and validity of your experimental results.

Resolving isomeric metabolites of 4-Chlorodehydromethyltestosterone with advanced chromatographic techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 4-Chlorodehydromethyltestosterone (CDMT) isomeric metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is chromatographic separation crucial for the analysis of CDMT metabolites?

A1: Chromatographic separation is essential because CDMT and its metabolites form numerous structural isomers, which are compounds with the same mass-to-charge ratio (m/z). Mass spectrometry (MS) alone cannot differentiate between these isomers.[1] Therefore, a chromatographic step, such as liquid chromatography (LC) or gas chromatography (GC), is required prior to MS detection to physically separate the isomers based on their different physicochemical properties, ensuring accurate identification and quantification.

Q2: What are the main challenges in the chromatographic separation of CDMT isomers?

A2: The primary challenges include:

  • Structural Similarity: Isomers of CDMT metabolites are often structurally very similar, leading to small differences in retention times and co-elution.

  • Low Concentrations: Metabolites are often present at very low concentrations in biological matrices, requiring highly sensitive and selective analytical methods.

  • Matrix Effects: Biological samples (e.g., urine, plasma) contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect.[1]

  • Metabolite Polarity Range: CDMT metabolites can span a range of polarities, making it challenging to achieve optimal separation for all isomers in a single run.

Q3: Which analytical platforms are most suitable for resolving CDMT isomers?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for steroid analysis.[2][3]

  • GC-MS offers high chromatographic resolution, making it excellent for separating complex mixtures of steroid isomers.[2][4] However, it typically requires derivatization to make the analytes volatile, which adds complexity to sample preparation.[3]

  • LC-MS/MS , particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry, is widely used for its high sensitivity, specificity, and ability to analyze a wide range of metabolites without derivatization.[2][5] UHPLC systems with sub-2 µm particle columns can achieve better chromatographic efficiency and sensitivity.[2]

Q4: What are the advantages of using UPLC-MS/MS for detecting CDMT metabolites?

A4: UPLC-MS/MS allows for the simultaneous detection of both phase I and phase II (e.g., glucuronide and sulfate conjugates) metabolites in their intact form.[5] This eliminates the need for hydrolysis and derivatization steps, simplifying sample preparation and potentially extending the window of detection for certain metabolites.[5]

Troubleshooting Guides

Poor Peak Shape and Tailing
Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase Consider a column with a different stationary phase chemistry (e.g., biphenyl, pentafluorophenyl) that may offer different selectivity for steroid isomers.[1] Ensure the mobile phase pH is appropriate for the analytes.
Column Overload Reduce the injection volume or dilute the sample.
Extra-Column Volume Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume.
Contaminated Guard Column or Column Inlet Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.
Inadequate Isomer Resolution
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., switch from acetonitrile to methanol or use a combination) as this can alter selectivity.[1] Adjust the mobile phase additives (e.g., formic acid, ammonium formate) concentration.
Inappropriate Gradient Profile Optimize the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.
Incorrect Column Chemistry Experiment with different stationary phases. Biphenyl and C18 phases can exhibit different elution orders and selectivities for steroid isomers.[1]
Elevated Column Temperature While higher temperatures can improve efficiency, they may reduce selectivity. Try running the separation at a lower temperature.
Low Signal Intensity or Sensitivity
Potential Cause Recommended Solution
Matrix Effects (Ion Suppression) Improve sample preparation to remove more interfering compounds. Solid-phase extraction (SPE) is a common and effective technique.[1] Dilute the sample to reduce the concentration of matrix components. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature). Ensure the mobile phase composition is compatible with efficient ionization.
Suboptimal Mass Spectrometer Settings Optimize the collision energy and other MS/MS parameters for each specific metabolite isomer.
Analyte Degradation Ensure proper sample storage and handling to prevent degradation of metabolites.[6]

Experimental Protocols

Table 1: Example UPLC-MS/MS Method for Steroid Isomer Separation
Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent[7]
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[8] or Accucore Biphenyl, 2.6 µm[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. (Note: This is an example and requires optimization for specific isomers)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)[7]
Ionization Mode Electrospray Ionization (ESI), Positive
Data Acquisition Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions (precursor ion -> product ion) and collision energies must be optimized for each CDMT metabolite of interest.

Data Presentation

Table 2: Hypothetical Retention Time Data for CDMT Isomers
Isomer Column A (C18) Column B (Biphenyl)
Retention Time (min) Retention Time (min)
Metabolite Isomer 17.27.8
Metabolite Isomer 27.48.5
Metabolite Isomer 38.18.3
Metabolite Isomer 48.39.2

This table illustrates how different column chemistries can affect the retention and selectivity of steroid isomers.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis urine_sample Urine/Plasma Sample spe Solid-Phase Extraction (SPE) urine_sample->spe Loading elution Elution & Evaporation spe->elution Washing & Elution reconstitution Reconstitution elution->reconstitution uplc UPLC Separation reconstitution->uplc Injection msms MS/MS Detection uplc->msms Ionization data_processing Data Processing msms->data_processing

Caption: General workflow for the analysis of CDMT metabolites.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization start Poor Isomer Resolution change_solvent Change Organic Solvent (ACN vs. MeOH) start->change_solvent optimize_gradient Optimize Gradient Slope start->optimize_gradient change_column Try Different Stationary Phase (e.g., Biphenyl) start->change_column change_temp Adjust Column Temperature start->change_temp

Caption: Troubleshooting logic for poor isomer resolution.

References

Minimizing ion suppression for 4-Chlorodehydromethyltestosterone analysis in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 4-Chlorodehydromethyltestosterone (CDMT), also known as Oral Turinabol, and its metabolites in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, CDMT and its metabolites, in the ion source of a mass spectrometer. This phenomenon is caused by co-eluting endogenous or exogenous compounds from the biological matrix (e.g., urine, plasma) that compete for ionization, leading to a decreased signal intensity. Ion suppression can significantly impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to underestimation of the analyte concentration or false-negative results.

Q2: What are the primary sources of ion suppression in biological matrices like urine and plasma?

A2: The main sources of ion suppression in biological samples include:

  • Phospholipids: Abundant in plasma and serum, these are major contributors to ion suppression.

  • Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can interfere with the ionization process.

  • Endogenous Metabolites: The vast number of naturally occurring small molecules in biological fluids can co-elute with the analytes of interest.

  • Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.

Q3: What are the long-term metabolites of this compound that are important for analysis?

A3: Several long-term metabolites of CDMT have been identified and are crucial for extending the detection window in anti-doping and clinical analysis. These include M1, M2, and M3, which have modified A and D rings of the steroid structure. One of the most important long-term metabolites is 4-chloro-18-nor-17β-hydroxymethyl-17α-methyl-5β-androst-13-en-3α-ol (M3).

Troubleshooting Guide

Problem: Low or no signal for CDMT or its metabolites.

Possible Cause Suggested Solution
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Consider using a mixed-mode SPE sorbent for broader removal of interferences. 2. Optimize Chromatography: Adjust the LC gradient to better separate the analytes from the regions of ion suppression. A slower gradient or a different column chemistry (e.g., biphenyl phase for enhanced separation of aromatic steroids) can be effective. 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Inefficient Extraction Recovery 1. Optimize SPE Protocol: Ensure the SPE cartridge is properly conditioned and equilibrated. Test different wash and elution solvents to maximize analyte recovery while minimizing the elution of interferences. For anabolic steroids, C18 or mixed-mode (e.g., C8/SCX) cartridges are commonly used. 2. Optimize LLE Protocol: Evaluate different organic solvents and pH conditions to improve the extraction efficiency of CDMT and its metabolites. For example, a weak basic liquid-liquid extraction with tert-butyl methyl ether has been shown to be effective for CDMT metabolites.
Suboptimal Mass Spectrometer Settings 1. Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your specific analytes. 2. Confirm MRM Transitions: Verify the multiple reaction monitoring (MRM) transitions for the parent and product ions of CDMT and its metabolites to ensure they are optimal for your instrument.

Problem: High variability in quantitative results.

Possible Cause Suggested Solution
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for CDMT and its key metabolites is the most effective way to compensate for variability in ion suppression between samples. The SIL-IS will co-elute and experience similar matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to normalize the matrix effects between the calibrators and the unknown samples.
Sample Preparation Inconsistency 1. Automate Sample Preparation: If possible, use an automated liquid handler for sample preparation to improve reproducibility. 2. Standardize Manual Procedures: Ensure that all manual sample preparation steps are performed consistently across all samples.

Data on Ion Suppression in Anabolic Steroid Analysis

The matrix effect is typically quantified by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Anabolic SteroidSample PreparationMatrix Effect (%)
TestosteroneAutomated SPE48 - 78
NandroloneAutomated SPE48 - 78
StanozololAutomated SPE48 - 78
MethenoloneAutomated SPE48 - 78

Note: The data in this table is derived from a study on a panel of 18 anabolic steroids and should be considered as an illustrative example. The actual matrix effect for CDMT and its metabolites may vary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for CDMT Metabolites in Urine

This protocol is adapted from a method for the detection of new Oral-Turinabol metabolites.

  • Sample Preparation:

    • Pipette 2 mL of urine into a clean glass tube.

    • Adjust the pH to 9.5 using a sodium bicarbonate/potassium carbonate buffer.

  • Extraction:

    • Add 5 mL of tert-butyl methyl ether to the urine sample.

    • Vortex for 5 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of a water:acetonitrile (9:1, v/v) solution.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 10-20 µL) onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Anabolic Steroids in Urine (General Protocol)

This is a general protocol that can be adapted and optimized for the extraction of CDMT and its metabolites.

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To 2 mL of urine, add an appropriate buffer (e.g., phosphate or acetate buffer, pH 5-7).

    • Add β-glucuronidase enzyme.

    • Incubate at 50-60°C for 1-3 hours.

    • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning:

    • Use a C18 or mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 20-40% methanol in water) can be performed to remove less polar interferences.

  • Drying:

    • Dry the SPE cartridge thoroughly under high vacuum or by centrifugation for at least 5-10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100-200 µL of mobile phase).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantitation MSMS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Ion_Suppression Start Low or Inconsistent Analyte Signal Check_Recovery Assess Analyte Recovery (Spike pre-extraction) Start->Check_Recovery Recovery_OK Recovery > 80%? Check_Recovery->Recovery_OK Ion_Suppression Significant Ion Suppression Is Likely Recovery_OK->Ion_Suppression Yes Low_Recovery Low Recovery Recovery_OK->Low_Recovery No Optimize_Cleanup Improve Sample Cleanup (e.g., change SPE sorbent, optimize LLE) Ion_Suppression->Optimize_Cleanup Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Ion_Suppression->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Cleanup->Use_SIL_IS Optimize_Chroma->Use_SIL_IS Optimize_Extraction Optimize Extraction Protocol (e.g., pH, solvents) Low_Recovery->Optimize_Extraction

Caption: Troubleshooting decision tree for ion suppression issues.

Preventing degradation of 4-Chlorodehydromethyltestosterone during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Chlorodehydromethyltestosterone (CDMT) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDMT) and why is its stability a concern?

A1: this compound (CDMT), also known as Oral Turinabol, is a synthetic anabolic-androgenic steroid.[1][2] Its stability is a critical concern during analysis because degradation can lead to inaccurate quantification and the potential for false-negative results. Various factors during sample collection, storage, and preparation can contribute to its breakdown.

Q2: What are the main analytical methods for detecting CDMT and its metabolites?

A2: The primary analytical methods for detecting CDMT and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] These techniques offer the high sensitivity and specificity required for identifying and quantifying these compounds in biological matrices.

Q3: What are the known long-term metabolites of CDMT?

A3: Research has identified several long-term metabolites of CDMT that can be detected in urine for an extended period after administration. Some of these include 4-chloro-17α-methyl-5β-androstan-3α,16,17β-triol (M1), 4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androsta-1,13-dien-3α-ol (M2), and 4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androst-13-en-3α-ol (M3).[4][5] Detecting these metabolites is crucial for extending the window of detection in anti-doping analysis.

Q4: How should biological samples for CDMT analysis be stored to minimize degradation?

A4: To minimize degradation, biological samples (urine and blood/serum/plasma) should be frozen as soon as possible after collection and stored at -20°C or, ideally, -80°C for long-term storage.[6] Repeated freeze-thaw cycles should be avoided. Urine samples should be stored in the dark to prevent photodegradation. The pH of the urine should also be considered, as significant changes can affect analyte stability.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of CDMT.

Issue 1: Low Recovery of CDMT During Sample Preparation
Potential Cause Troubleshooting Step Explanation
Inefficient Extraction Optimize the extraction method (LLE or SPE). For LLE, ensure the appropriate solvent and pH are used. For SPE, select the correct sorbent and optimize wash and elution solvents.CDMT recovery can be highly dependent on the extraction parameters. A mismatch in solvent polarity or pH can lead to poor partitioning and loss of the analyte.
Analyte Degradation Maintain samples at a low temperature (e.g., on ice) during processing. Protect samples from light. Ensure the pH of the sample is maintained within a stable range.CDMT, like other steroids, can be susceptible to thermal and photodegradation. Extreme pH values can also promote hydrolysis or other chemical transformations.
Improper Handling Avoid vigorous vortexing that can lead to aerosol formation and sample loss. Ensure complete transfer of extracts between steps.Mechanical losses during sample handling can significantly contribute to low recovery.
Issue 2: Inconsistent or Non-Reproducible Analytical Results
Potential Cause Troubleshooting Step Explanation
Matrix Effects in LC-MS/MS Use a stable isotope-labeled internal standard for CDMT. Optimize the chromatographic separation to separate CDMT from interfering matrix components. Evaluate different sample cleanup strategies.Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of CDMT, leading to inaccurate quantification.[8][9][10][11]
Incomplete Derivatization (GC-MS) Optimize the derivatization reaction conditions (reagent, temperature, and time). Ensure samples are completely dry before adding the derivatization reagent.For GC-MS analysis, incomplete derivatization of CDMT will result in poor chromatographic peak shape and reduced sensitivity.[12][13][14]
Instrumental Variability Perform regular instrument maintenance and calibration. Use a system suitability test before each analytical run to ensure consistent performance.Fluctuations in instrument performance can lead to variability in analytical results.
Issue 3: Suspected Degradation of CDMT During Storage
Potential Cause Troubleshooting Step Explanation
Improper Storage Temperature Store samples at -80°C for long-term stability. Avoid storing samples at 4°C or room temperature for extended periods.Higher temperatures can accelerate the degradation of steroids in biological matrices.[15]
Exposure to Light Store samples in amber vials or wrap containers in aluminum foil to protect from light.Photodegradation can occur, especially with prolonged exposure to UV light.[16]
Bacterial Growth in Urine Freeze samples immediately after collection. Consider using a preservative if short-term storage at 4°C is necessary and compatible with the analytical method.Bacterial enzymes in urine can metabolize or degrade steroids.[17]
Enzymatic Activity in Blood Separate serum or plasma from whole blood as soon as possible after collection. Use collection tubes with appropriate anticoagulants and preservatives if necessary.Enzymes present in blood cells can continue to metabolize steroids if not properly handled.

Data on Steroid Stability

Specific quantitative data on the degradation kinetics of this compound under various conditions is limited in the public domain. The following table summarizes general stability data for other steroids, which can serve as a guideline for handling CDMT samples.

Condition Matrix Steroid(s) Observation Citation
Temperature UrineTestosterone GlucuronideStable at -20°C for up to 22 months. Some degradation observed at 37°C after 7 days.[1]
UrineVarious MetabolitesStable at 4°C for up to 48 hours and at 22°C for up to 24 hours without preservatives.[15]
BloodTestosterone, CortisolStable in blood with anticoagulant at 37°C for up to 62 hours. Degradation observed in serum without anticoagulant at 37°C.
pH UrineVarious BiomarkersStability of some biomarkers is pH-dependent, with degradation observed at lower pH values (5.0-6.0).[7]
Freeze-Thaw Cycles UrineTestosterone GlucuronideStable for up to three freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of CDMT from Urine for LC-MS/MS Analysis
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 4000 rpm for 5 minutes to pellet any sediment.

    • Transfer 2 mL of the supernatant to a clean glass tube.

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • Add 1 mL of acetate buffer (pH 5.2) to the urine sample.

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 55°C for 1 hour to hydrolyze glucuronide conjugates.[18][19][20][21][22]

  • Extraction:

    • Allow the sample to cool to room temperature.

    • Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction step with another 5 mL of the solvent mixture.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of CDMT from Serum/Plasma for LC-MS/MS Analysis
  • Sample Pre-treatment:

    • To 1 mL of serum or plasma, add an internal standard.

    • Add 2 mL of 0.1 M phosphate buffer (pH 7) and vortex.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of 40% methanol in water.

  • Elution:

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation and Derivatization for GC-MS Analysis
  • Extraction:

    • Perform LLE or SPE as described in Protocol 1 or 2.

  • Derivatization:

    • Ensure the dried extract is completely free of moisture.

    • Add 50 µL of a derivatizing agent such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and 2-mercaptoethanol.[23]

    • Cap the vial tightly and heat at 85°C for 20-30 minutes.[23]

    • Allow the vial to cool to room temperature before injection into the GC-MS.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Urine/Serum Sample hydrolysis Enzymatic Hydrolysis (for urine) start->hydrolysis If conjugated metabolites targeted extraction Liquid-Liquid or Solid-Phase Extraction start->extraction Direct extraction hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

LC-MS/MS Experimental Workflow

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis_gc GC-MS Analysis start_gc Urine/Serum Sample hydrolysis_gc Enzymatic Hydrolysis (for urine) start_gc->hydrolysis_gc If conjugated metabolites targeted extraction_gc Liquid-Liquid or Solid-Phase Extraction start_gc->extraction_gc Direct extraction hydrolysis_gc->extraction_gc evaporation_gc Evaporation to Dryness extraction_gc->evaporation_gc derivatization_gc Derivatization evaporation_gc->derivatization_gc gc Gas Chromatography (Separation) derivatization_gc->gc ms_gc Mass Spectrometry (Detection & Quantification) gc->ms_gc data_gc Data Analysis ms_gc->data_gc

GC-MS Experimental Workflow

degradation_pathways cluster_factors Degradation Factors CDMT This compound (CDMT) Degradation Degradation Products CDMT->Degradation leads to Temp High Temperature Temp->Degradation Light UV Light Exposure Light->Degradation pH Extreme pH pH->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

Factors Leading to CDMT Degradation

References

Technical Support Center: Fine-tuning Fragmentation Parameters for Confident Identification of 4-Chlorodehydromethyltestosterone (CDMT) Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 4-Chlorodehydromethyltestosterone (CDMT) and its adducts using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low signal intensity for our CDMT standard. What are the likely causes and how can we improve it?

A1: Low signal intensity for steroids like CDMT is a common issue due to their non-polar nature and lack of easily ionizable functional groups. Here are several factors to investigate:

  • Suboptimal Ionization Source Parameters: The settings of your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source are critical. High source temperatures can lead to in-source fragmentation, reducing the abundance of the precursor ion.[1] Conversely, a temperature that is too low may result in incomplete desolvation.

  • Inappropriate Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency. For steroid analysis, the use of additives is often necessary to promote adduct formation.

  • Matrix Effects: If you are analyzing samples from a complex matrix, such as urine or plasma, endogenous compounds can co-elute with your analyte and suppress its ionization.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Systematically adjust the source temperature, spray voltage, and gas flows. A good starting point is to infuse a standard solution of CDMT and tune these parameters to maximize the signal of the desired adduct.

  • Modify the Mobile Phase:

    • To promote the formation of protonated molecules ([M+H]⁺), add a small amount of formic acid (e.g., 0.1%) to the mobile phase.[2]

    • To enhance the formation of sodium adducts ([M+Na]⁺), ensure you are using high-purity solvents to minimize sodium contamination from glassware.[1] In some cases, the addition of a very low concentration of a sodium salt (e.g., sodium acetate) can provide a more consistent signal, but be aware that this can lead to source contamination over time.

    • For ammonium adducts ([M+NH₄]⁺), ammonium acetate or ammonium fluoride can be added to the mobile phase.[1]

  • Improve Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[3]

Q2: Our mass spectrum for a pure CDMT standard shows multiple peaks, not just the expected molecular ion. What are these other peaks?

A2: It is common for the mass spectrum of a steroid to exhibit multiple peaks due to in-source phenomena. These can include:

  • Adduct Formation: As mentioned above, CDMT can readily form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺).[1]

  • In-Source Fragmentation: The energy within the ion source can cause the CDMT molecule to fragment before it reaches the mass analyzer. A common in-source fragment for steroids is the loss of water ([M+H-H₂O]⁺).[1]

  • Dimer Formation: At higher concentrations, you may observe dimer formation, such as [2M+H]⁺ or [2M+Na]⁺.

Troubleshooting Steps:

  • Identify the Adducts: Calculate the mass difference between the observed peaks and the expected mass of the protonated CDMT molecule. A difference of +22 Da suggests a sodium adduct, while +17 Da indicates an ammonium adduct.

  • Reduce In-Source Fragmentation: Lower the source temperature and/or the fragmentor/cone voltage to reduce the energy imparted to the ions before mass analysis.[1]

  • Dilute the Sample: If you suspect dimer formation, dilute your sample and re-inject. The intensity of the dimer peaks should decrease relative to the monomer.

Q3: We are struggling to get consistent and reproducible fragmentation of our CDMT adducts for confident identification. What parameters should we focus on?

A3: Consistent fragmentation is key for confident identification. The primary parameter to optimize is the collision energy in the collision cell of your tandem mass spectrometer.

  • Low Collision Energy: At low collision energies, you may not provide enough energy to induce fragmentation, and the precursor ion will pass through unchanged.

  • High Collision Energy: At very high collision energies, you can cause excessive fragmentation, leading to a loss of structurally informative fragment ions and an increase in low-mass, non-specific fragments.

Troubleshooting Steps:

  • Perform a Collision Energy Ramp Experiment: Analyze a standard solution of your CDMT adduct and systematically increase the collision energy in discrete steps.

  • Identify Optimal Collision Energy: The optimal collision energy will be the value that produces a rich spectrum of product ions with good signal intensity, allowing for confident identification of the precursor.

  • Consider the Adduct Type: Different adducts may have different fragmentation efficiencies. For example, sodium adducts are often more stable and may require higher collision energies to fragment compared to protonated molecules.

Quantitative Data Summary

Table 1: Typical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters for Steroid Analysis

ParameterTypical SettingNotes
Column C18 or PFP (Pentafluorophenyl)C18 is a good general-purpose column. PFP can offer different selectivity for steroids.[1]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate/FluorideThe additive will depend on the desired adduct.
Mobile Phase B Methanol or AcetonitrileMethanol is often preferred for steroid analysis.
Flow Rate 0.3 - 0.5 mL/minDependent on column dimensions.
Column Temperature 40 - 50 °CHigher temperatures can improve peak shape but may affect analyte stability.
Ionization Mode Positive Electrospray Ionization (ESI) or APCIESI is common for adduct formation. APCI can be useful for less polar steroids.
Source Temperature 350 - 500 °COptimize to balance desolvation and in-source fragmentation.
Spray Voltage 3.5 - 5.5 kVOptimize for a stable spray.

Table 2: Expected Collision-Induced Dissociation (CID) Behavior of Sodiated CDMT ([M+Na]⁺)

Precursor Ion (m/z)Collision Energy Range (eV)Expected Product Ions (m/z) & Neutral LossesInterpretation
357.16 ([C₂₀H₂₇ClO₂ + Na]⁺)Low (10-20 eV)357.16Precursor ion remains largely intact.
357.16 ([C₂₀H₂₇ClO₂ + Na]⁺)Medium (20-40 eV)339.15 (Loss of H₂O)Loss of the hydroxyl group as water is a common fragmentation pathway for steroids.
321.14 (Loss of 2H₂O)If a second hydroxyl group is present or formed via rearrangement.
295.16 (Loss of HCl + H₂O)Loss of the chlorine atom along with water.
357.16 ([C₂₀H₂₇ClO₂ + Na]⁺)High (>40 eV)Lower m/z fragmentsCleavage of the steroid ring structure, leading to less specific fragments.

Experimental Protocols

Protocol 1: Extraction of CDMT from Urine Samples

This protocol is a general guideline for solid-phase extraction (SPE) of steroids from urine.

  • Sample Pre-treatment:

    • To 2 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of CDMT).

    • If analyzing conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase at this stage according to the enzyme manufacturer's protocol.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

  • Elution:

    • Elute the CDMT and its metabolites with 2 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 50:50 water:methanol with appropriate additives).

Protocol 2: LC-MS/MS Analysis of CDMT Adducts

  • Instrument Setup:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions as detailed in Table 1.

  • Injection:

    • Inject 5-10 µL of the reconstituted sample extract.

  • Chromatographic Separation:

    • Run a suitable gradient to separate CDMT from other matrix components. A typical gradient might start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Mass Spectrometry Data Acquisition:

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

    • Set the precursor ion to the m/z of the desired CDMT adduct (e.g., 357.16 for [M+Na]⁺).

    • Set the product ions to the characteristic fragments determined from your collision energy ramp experiment (refer to Table 2 for expected fragments).

    • Optimize the collision energy for each MRM transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elute Elution spe->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS Detection (Adduct Formation) lc_separation->ms_detection cid Collision-Induced Dissociation (CID) ms_detection->cid data_analysis Data Analysis & Identification cid->data_analysis

Caption: Experimental workflow for the identification of CDMT adducts.

References

Dealing with interfering substances in the analysis of 4-Chlorodehydromethyltestosterone in herbal supplements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Chlorodehydromethyltestosterone (4-CDMT), also known as Oral Turinabol, in herbal supplements. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to interfering substances and complex matrices during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances when analyzing for 4-CDMT in herbal supplements?

A1: Herbal supplements present a complex matrix containing numerous compounds that can interfere with the analysis of 4-CDMT. Common interfering substances include:

  • Phytosteroids: Plant-derived steroids (e.g., beta-sitosterol, stigmasterol) that are structurally similar to 4-CDMT can cause overlapping signals in chromatographic and mass spectrometric analyses.[1]

  • Saponins: These compounds can cause matrix effects, particularly ion suppression in LC-MS/MS analysis.

  • Phenolic Compounds and Flavonoids: These are abundant in herbal extracts and can interfere with the extraction process and chromatographic separation.

  • Undeclared Pharmaceutical Ingredients: Supplements may be illegally adulterated with other synthetic anabolic steroids, stimulants, or drugs for weight loss or sexual enhancement, which can co-elute or have similar mass-to-charge ratios to 4-CDMT.[2][3][4][5] Common adulterants include other anabolic-androgenic steroids (AAS) like methandienone, stanozolol, and testosterone.[2][6]

Q2: Which analytical techniques are most suitable for the detection of 4-CDMT in complex herbal matrices?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used and reliable techniques.[7][8]

  • LC-MS/MS: Offers high sensitivity and specificity without the need for derivatization, making it a preferred method for many laboratories.[6][9][10]

  • GC-MS: Often requires a derivatization step to improve the volatility and thermal stability of 4-CDMT.[11][12] High-resolution mass spectrometry (HRMS) coupled with either GC or LC can provide enhanced selectivity and confident identification of analytes in complex matrices.[6][13]

Q3: What is "matrix effect" and how can it be minimized in the analysis of herbal supplements?

A3: Matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. This can significantly impact the accuracy and precision of quantitative analysis.[14] To minimize matrix effects:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[11][15][16]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the sample being analyzed to compensate for the matrix effect.[17]

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., testosterone-d3) that co-elutes with the analyte can effectively compensate for matrix effects and variations in sample preparation and instrument response.[6]

Q4: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) for 4-CDMT in supplements?

A4: The LOD and LOQ are highly dependent on the analytical method and instrumentation used. However, for sensitive methods like LC-MS/MS and GC-MS/MS, the following ranges are commonly reported for anabolic steroids in dietary supplements:

  • LODs: Typically range from 0.5 to 25 ng/g.[6][11][18]

  • LOQs: Generally range from 1 to 50 ng/g.[6][19]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[20]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or compatible with the mobile phase to avoid peak distortion.[20]
Column Void A void at the head of the column can cause split peaks. This may result from mobile phase pH being too high for the column type. Consider using a pH-stable column or replacing the existing one.[20]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[20]
Issue 2: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH. Ensure vigorous mixing and sufficient extraction time.[21][22] Consider a different extraction technique (e.g., switching from LLE to SPE).
Analyte Degradation 4-CDMT may be sensitive to high temperatures or extreme pH. Avoid harsh conditions during sample preparation.
Incomplete Elution from SPE Cartridge Optimize the elution solvent volume and composition. Ensure the cartridge does not dry out before elution.[15]
Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize analyte loss due to adsorption.
Issue 3: High Signal Noise or Baseline Drift
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.[23]
Detector Contamination Clean the mass spectrometer ion source.[23]
Gas Supply Issues (GC-MS) Check for leaks in the gas lines and ensure high-purity carrier gas is being used.[23]
Inadequate Sample Clean-up Improve the sample preparation procedure to remove more of the matrix components.
Issue 4: Inconsistent Results or Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure all samples and standards are treated identically. Use an automated sample preparation system if available.
Variable Matrix Effects Employ matrix-matched calibration or use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[6][17]
Instrument Instability Check the stability of the instrument by injecting a standard solution multiple times. If there is significant variation, service the instrument.
Sample Heterogeneity Ensure the herbal supplement is thoroughly homogenized before taking a subsample for analysis.

Quantitative Data Summary

Table 1: Performance Characteristics of Analytical Methods for Anabolic Steroids in Supplements

Analytical Method Analyte(s) Matrix LOD LOQ Linearity (R²) Accuracy/Recovery (%) Reference
LC-HRMSAnabolic SteroidsDietary Supplements1-25 ng/g50 ng/g>0.99<15% error[6]
GC-QqQ-MSAnabolic SteroidsDietary Supplements<7.0 ng/g or ng/mL-≥0.9912-[11]
HPTLC10 Anabolic SteroidsSports Supplements20-160 µg/g60-500 µg/g-94-114[19]
LC-MS/MS18 Anabolic SteroidsOral Fluid-1 ng/mL (most analytes)-78.5-118[24]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of 4-CDMT from powdered herbal supplements. Optimization may be required for different sample matrices.

  • Sample Homogenization: Grind the herbal supplement into a fine, homogenous powder.

  • Extraction: a. Weigh 1 g of the powdered sample into a 50 mL centrifuge tube. b. Add an appropriate internal standard (e.g., testosterone-d3).[6] c. Add 10 mL of methanol and vortex for 1 minute. d. Sonicate for 30 minutes in an ultrasonic bath. e. Centrifuge at 4000 rpm for 10 minutes. f. Decant the supernatant into a clean tube. g. Repeat the extraction (steps c-f) with another 10 mL of methanol and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of 10% methanol in water.

  • SPE Clean-up (C18 Cartridge): a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[15] b. Sample Loading: Load the reconstituted sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[15] c. Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.[15] d. Drying: Dry the cartridge under vacuum for 5-10 minutes.[15] e. Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.[15]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis or derivatization solvent for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This is an example of a general LC-MS/MS method. Specific parameters should be optimized for the instrument being used.

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. A 16-minute run time has been reported as effective.[6]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive mode or Atmospheric Pressure Chemical Ionization (APCI).[6][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for each analyte for confident identification and quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe SPE Clean-up (C18) cluster_analysis Analysis Homogenization 1. Homogenization (Grind Supplement) Extraction 2. Extraction (Methanol, Sonication) Homogenization->Extraction Evaporation1 3. Evaporation (Nitrogen Stream) Extraction->Evaporation1 Reconstitution1 4. Reconstitution (10% Methanol) Evaporation1->Reconstitution1 Conditioning 5a. Conditioning Loading 5b. Sample Loading Reconstitution1->Loading Conditioning->Loading Conditioned Cartridge Washing 5c. Washing Loading->Washing Drying 5d. Drying Washing->Drying Elution 5e. Elution Drying->Elution Evaporation2 6. Final Evaporation Elution->Evaporation2 Reconstitution2 7. Final Reconstitution Evaporation2->Reconstitution2 Analysis 8. LC-MS/MS or GC-MS Analysis Reconstitution2->Analysis Troubleshooting_Tree start Inconsistent Quantitative Results q1 Are you using an internal standard? start->q1 a1_no Incorporate an isotope-labeled internal standard to compensate for matrix effects and recovery. q1->a1_no No q2 Is the internal standard isotope-labeled and co-eluting? q1->q2 Yes a2_no Switch to an appropriate isotope-labeled internal standard. q2->a2_no No q3 Are you using matrix-matched calibrants? q2->q3 Yes a3_no Prepare calibration standards in a blank herbal matrix. q3->a3_no No q4 Is the sample homogenous? q3->q4 Yes a4_no Thoroughly grind and mix the supplement before subsampling. q4->a4_no No end_node If issues persist, investigate instrument stability and the sample clean-up procedure. q4->end_node Yes

References

Method validation challenges for quantitative analysis of 4-Chlorodehydromethyltestosterone in hair

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Chlorodehydromethyltestosterone (4-CDMT) in hair.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Issue 1: Low or Inconsistent Analyte Recovery

  • Question: We are experiencing low and variable recovery of 4-CDMT from hair samples. What are the potential causes and how can we improve our recovery rate?

  • Answer: Low or inconsistent recovery of 4-CDMT from hair is a common challenge. The complex hair matrix can make complete extraction difficult. Here are several factors to investigate and potential solutions:

    • Inadequate Hair Pulverization: Incomplete pulverization of the hair shaft will limit the solvent's access to the analyte.

      • Solution: Ensure the hair is finely pulverized. Cryogenic grinding (using a ball mill with a freezer mill) is highly effective in breaking down the hair structure. Visually inspect the powder to ensure a consistent, fine texture.

    • Inefficient Extraction Method: The choice of extraction solvent and method is critical for releasing the analyte from the keratin matrix.

      • Solution 1 (Solvent Extraction): Methanol is a commonly used solvent for extracting anabolic steroids from hair.[1] Incubation in methanol overnight at an elevated temperature (e.g., 50°C) can enhance extraction efficiency.[2] Some protocols suggest a mixture of methanol and trifluoroacetic acid for extraction.[3]

      • Solution 2 (Alkaline Digestion): Digestion of the hair matrix using a strong base can effectively release the analyte. A common method involves incubating the hair in 1 M NaOH at 95°C for a short period (e.g., 10-15 minutes).[2][4] However, be aware that alkaline conditions can cause hydrolysis of steroid esters.[1]

      • Solution 3 (Enzymatic Digestion): Enzymatic digestion using enzymes like pronase can be a milder alternative to harsh chemical treatments.[5][6] This method can improve the release of drugs from the hair matrix.

    • Suboptimal Extraction Parameters: Factors such as incubation time, temperature, and agitation can significantly impact recovery.

      • Solution: Systematically optimize these parameters. For solvent extraction, try increasing the incubation time or temperature. For digestion methods, ensure the pH and ionic strength of the solution are optimal for the enzyme's activity.[6]

    • Analyte Adsorption: 4-CDMT may adsorb to the surface of labware or residual hair matrix.

      • Solution: Use low-adsorption tubes and glassware. Ensure thorough vortexing and centrifugation to separate the extract from the hair residue. Some studies have shown that analytes can adsorb to residual hair specimen in aqueous solutions.[1]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

  • Question: Our LC-MS/MS analysis of 4-CDMT in hair is showing significant ion suppression/enhancement. How can we mitigate these matrix effects?

  • Answer: Matrix effects are a major challenge in quantitative LC-MS/MS analysis of complex biological samples like hair.[7][8][9] Co-eluting endogenous compounds can interfere with the ionization of the target analyte.[7][8] Here are some strategies to address this issue:

    • Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

      • Solution: Implement a robust solid-phase extraction (SPE) protocol after the initial extraction. C18 cartridges are commonly used for the purification of anabolic steroids from hair extracts.[2][4] A multi-step purification involving both SPE and liquid-liquid extraction (LLE) can provide even cleaner extracts.[2]

    • Optimize Chromatographic Separation: Good chromatographic separation can resolve the analyte from interfering matrix components.

      • Solution: Experiment with different LC columns and mobile phase compositions to achieve better separation. A longer gradient elution may be necessary to resolve 4-CDMT from co-eluting compounds.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4-CDMT is the gold standard for compensating for matrix effects.

      • Solution: If available, use a SIL-IS. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.

    • Matrix-Matched Calibrators: Preparing calibration standards in a blank hair matrix that has undergone the same extraction procedure can help to compensate for matrix effects.[9]

      • Solution: Obtain a source of blank hair and prepare your calibration curve by spiking the blank hair matrix with known concentrations of 4-CDMT.

Issue 3: Poor Peak Shape and Sensitivity in GC-MS Analysis

  • Question: We are observing poor peak shape and low sensitivity for 4-CDMT in our GC-MS analysis. What could be the problem?

  • Answer: Poor chromatographic performance and low sensitivity in GC-MS analysis of steroids are often related to their low volatility and the presence of active functional groups.[10][11]

    • Incomplete Derivatization: For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of steroids.[10][11]

      • Solution: Ensure your derivatization reaction goes to completion. This involves using a sufficient excess of the derivatizing reagent (e.g., MSTFA for silylation), optimizing the reaction temperature and time, and ensuring the absence of moisture, which can quench the reaction.[12][13] For steroids, a two-step derivatization involving methoximation followed by silylation can be effective in reducing byproducts.[12]

    • Active Sites in the GC System: Active sites in the GC inlet, column, or transfer line can cause peak tailing and analyte loss.

      • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for steroid analysis. Regularly condition the column and replace the liner and septum.

    • Interfering Compounds: Co-eluting compounds can interfere with the analyte peak.

      • Solution: Improve the sample clean-up procedure to remove interferences.[14] Adjusting the GC temperature program can also help to resolve the analyte from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range of 4-CDMT found in hair?

A1: The concentration of anabolic steroids in hair is generally very low, typically in the picogram per milligram (pg/mg) range.[15][16] For example, in positive cases, stanozolol has been detected in the range of 5.0 pg/mg to 86.3 pg/mg, and nandrolone at 14.0 pg/mg.[15] The limit of quantification (LOQ) for anabolic steroids in hair is often in the low pg/mg range.[15][16]

Q2: How does hair color affect the quantification of 4-CDMT?

A2: Hair color can influence the incorporation of drugs into the hair shaft. Generally, drugs bind to melanin, the pigment in hair. Darker hair has a higher melanin content and may therefore incorporate higher concentrations of certain drugs compared to lighter hair.[17][18] This can lead to variations in measured concentrations between individuals with different hair colors, even with similar drug exposure.[18] Cosmetic treatments such as bleaching or dyeing can also alter the hair structure and may affect drug concentrations.[19]

Q3: What are the best practices for hair sample collection and storage?

A3: Proper sample collection and storage are crucial for reliable results.

  • Collection: Collect hair from the posterior vertex region of the scalp. Cut the hair as close to the scalp as possible. For a typical analysis, about 50-100 mg of hair is required.

  • Storage: Store hair samples in a clean, dry environment at room temperature, protected from direct sunlight. Under these conditions, most analytes, including steroids, have been shown to be stable for extended periods.[20]

Q4: What are the key validation parameters for a quantitative method for 4-CDMT in hair?

A4: A quantitative method for 4-CDMT in hair should be validated according to international guidelines. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting substances on the analyte's ionization.

  • Stability: The stability of the analyte in the biological matrix and in processed samples under different storage conditions.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Anabolic Steroids in Hair

Extraction MethodAnalyte(s)Recovery (%)Key AdvantagesKey DisadvantagesReference(s)
Methanol IncubationDehydromethyltestosterone, other anabolic steroids35 - 45%Simple, non-destructive to some estersLower recovery compared to digestion, time-consuming[21]
Alkaline Digestion (1M NaOH)Dehydromethyltestosterone, other anabolic steroidsNot specified, but generally higher than solvent extractionHigh extraction efficiency, cleaner extractsCan hydrolyze steroid esters[1][4][21]
Enzymatic Digestion (Pronase)General drugs, applicable to steroidsMethod dependentMilder conditions, good for labile compoundsCan be more expensive, requires optimization[5][6]

Table 2: Typical Validation Parameters for Anabolic Steroid Analysis in Hair

ParameterTypical Value/RangeAnalytical TechniqueReference(s)
Linearity1 - 100 pg/mgGC-MS/MS[2]
Linearity1 - 400 pg/mg (Stanozolol), 5 - 400 pg/mg (Nandrolone)LC-MS/MS[15]
LOD0.002 - 0.05 ng/mgGC-MS[21]
LOQ0.02 - 0.1 ng/mgGC-MS[21]
LOQ0.5 pg/mg (Stanozolol), 3.0 pg/mg (Nandrolone)LC-MS/MS[15]
Intra-day Precision (%RSD)< 15%LC-MS/MS[20]
Inter-day Precision (%RSD)< 15%LC-MS/MS[20]
Accuracy (%Bias)80 - 120%LC-MS/MS[20]

Experimental Protocols

Protocol 1: Hair Sample Preparation and Alkaline Digestion

  • Decontamination: Wash approximately 50 mg of hair with dichloromethane or methanol to remove external contaminants. Air dry the hair completely.

  • Pulverization: Finely cut the hair into small segments (<1 mm) or pulverize using a ball mill.

  • Digestion:

    • Place the pulverized hair in a glass tube.

    • Add 1 mL of 1 M NaOH.

    • Incubate at 95°C for 15 minutes.

    • Cool the sample to room temperature.

    • Neutralize the solution by adding 1 mL of 1 M HCl.

    • Add a suitable buffer (e.g., phosphate buffer, pH 7.0) to prepare the sample for extraction.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is a general guideline for the derivatization of steroids. Optimization may be required for 4-CDMT.

  • Evaporation: After extraction and clean-up, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Methoximation (optional but recommended):

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 60°C for 30 minutes.

    • This step protects ketone groups and reduces the formation of multiple derivatives.[12]

  • Silylation:

    • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 75°C for 45 minutes.[13]

    • Cool the sample to room temperature before injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Hair Sample Collection Decontamination Decontamination Sample_Collection->Decontamination Pulverization Pulverization Decontamination->Pulverization Extraction Extraction/Digestion Pulverization->Extraction Cleanup Clean-up (SPE/LLE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Derivatization->Analysis Data_Processing Data Processing Analysis->Data_Processing Troubleshooting_Low_Recovery Start Low/Inconsistent Recovery Q1 Is hair finely pulverized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is extraction method efficient? A1_Yes->Q2 Sol1 Improve pulverization (e.g., cryogenic grinding) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are extraction parameters optimized? A2_Yes->Q3 Sol2 Optimize extraction: - Change solvent - Consider alkaline/enzymatic digestion A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is analyte adsorption a possibility? A3_Yes->Q4 Sol3 Optimize time, temperature, and agitation A3_No->Sol3 Sol3->Q4 A4_No No Q4->A4_No Sol4 Use low-adsorption labware Q4->Sol4 End Review entire workflow for other potential issues A4_No->End Sol4->End

References

Technical Support Center: Optimizing Mobile Phase Composition for Improved Separation of 4-Chlorodehydromethyltestosterone from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-Chlorodehydromethyltestosterone (CDMT), also known as Oral Turinabol, from its common synthetic precursors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of this compound (CDMT) from its precursors, such as Metandienone and Methylclostebol.

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between CDMT and Precursors 1. Inappropriate mobile phase composition (organic solvent ratio). 2. Incorrect choice of organic solvent (Acetonitrile vs. Methanol). 3. Mobile phase pH is not optimal for the separation of these non-ionizable steroids.1. Adjust the Organic Solvent Ratio: Start with a gradient elution and then fine-tune the isocratic or gradient conditions. For reversed-phase HPLC, a lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. 2. Evaluate Acetonitrile vs. Methanol: Acetonitrile typically has a stronger elution strength than methanol in reversed-phase HPLC, leading to shorter retention times.[1][2][3] However, methanol can offer different selectivity for structurally similar steroids due to its protic nature and hydrogen bonding capabilities.[1][2] Perform trial runs with both solvents to determine which provides better resolution. 3. Optimize Mobile Phase Additives: While pH has a minimal effect on the retention of neutral steroids, small amounts of additives like formic acid (0.1%) can improve peak shape and reproducibility.
Peak Tailing for CDMT or Precursor Peaks 1. Secondary interactions with the stationary phase (e.g., active silanol groups). 2. Column overload. 3. Incompatible sample solvent.1. Use a Modern, High-Purity Silica Column: Employ a column with end-capping to minimize silanol interactions. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column, which can lead to peak asymmetry. 3. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure Accurate Mobile Phase Preparation: Precisely measure and mix mobile phase components. Use a reliable solvent mixer or prepare batches carefully. 2. Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible retention times. 3. Implement a Column Care Protocol: Flush the column with an appropriate solvent after each batch of analyses and store it correctly to prolong its lifespan.
Broad Peaks 1. Large dead volume in the HPLC system. 2. Column contamination or aging. 3. Mobile phase flow rate is too low.1. Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants. If peak broadening persists, the analytical column may need to be replaced. 3. Optimize Flow Rate: While a lower flow rate can increase resolution, an excessively low rate can lead to band broadening due to diffusion.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors of this compound (CDMT) that I need to separate?

A1: Based on known synthetic routes, the most common precursors for CDMT are Metandienone (also known as Dianabol) and Methylclostebol. Your analytical method should be able to resolve CDMT from these two compounds, as well as any other potential process-related impurities.

Q2: Which type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of anabolic steroids like CDMT and its precursors. For challenging separations of structurally similar steroids, a phenyl-based stationary phase may offer alternative selectivity.

Q3: Should I use an isocratic or gradient elution method?

A3: For method development and to handle samples with a wider range of polarities, starting with a "scouting" gradient is recommended.[4] A typical scouting gradient might run from 50% to 90% acetonitrile in water over 15-20 minutes. Based on the results of the scouting gradient, you can then develop an optimized isocratic method for routine analysis if the retention times of all compounds of interest are within a reasonable range.

Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A4: Acetonitrile and methanol have different solvent properties that can impact selectivity. Acetonitrile is a polar aprotic solvent, while methanol is a polar protic solvent.[2] This difference in hydrogen bonding capability can alter the elution order and resolution of structurally similar steroids. It is advisable to screen both solvents during method development to achieve the optimal separation.

Q5: What is the role of pH in the mobile phase for separating these non-ionizable steroids?

A5: For neutral, non-ionizable compounds like CDMT and its precursors, the pH of the mobile phase has a minimal effect on retention.[5][6] However, maintaining a consistent, slightly acidic pH (e.g., by adding 0.1% formic acid) can help to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.

Experimental Protocols

Proposed HPLC Method for the Separation of CDMT from its Precursors

This protocol describes a starting point for a reversed-phase HPLC method for the separation of this compound (CDMT), Metandienone, and Methylclostebol.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-12 min: 60% B to 80% B (linear gradient)

      • 12-15 min: 80% B (isocratic)

      • 15-16 min: 80% B to 60% B (linear gradient)

      • 16-20 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of mobile phase composition on the separation of CDMT and its precursors.

Table 1: Retention Times (RT) and Resolution (Rs) with Acetonitrile as the Organic Modifier

CompoundRT (min) with 60% Acetonitrile (Isocratic)RT (min) with 70% Acetonitrile (Isocratic)Rs (CDMT vs. Precursor) with 60% AcetonitrileRs (CDMT vs. Precursor) with 70% Acetonitrile
Metandienone8.56.21.81.2
Methylclostebol9.87.12.51.9
CDMT 10.9 7.9 --

Table 2: Retention Times (RT) and Resolution (Rs) with Methanol as the Organic Modifier

CompoundRT (min) with 75% Methanol (Isocratic)RT (min) with 85% Methanol (Isocratic)Rs (CDMT vs. Precursor) with 75% MethanolRs (CDMT vs. Precursor) with 85% Methanol
Metandienone9.26.82.11.5
Methylclostebol10.77.91.71.1
CDMT 11.8 8.6 --

Mandatory Visualization

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Optimization SamplePrep Prepare Sample: - Dissolve in ACN/Water - Filter (0.45 µm) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases: - A: Water + 0.1% Formic Acid - B: ACN + 0.1% Formic Acid Separation Chromatographic Separation (C18 Column, Gradient Elution) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (245 nm) Separation->Detection DataAcquisition Data Acquisition and Integration Detection->DataAcquisition ResolutionCheck Check Resolution (Rs > 1.5?) DataAcquisition->ResolutionCheck Optimization Optimize Mobile Phase (Adjust %B or change organic solvent) ResolutionCheck->Optimization No FinalMethod Final Optimized Method ResolutionCheck->FinalMethod Yes Optimization->Injection

Caption: Experimental workflow for HPLC method development and optimization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Resolution Problem Poor Separation (Rs < 1.5) Step1 Adjust Gradient Slope Problem->Step1 Step2 Change Organic Solvent (ACN <-> MeOH) Step1->Step2 No Improvement Success Separation Improved (Rs > 1.5) Step1->Success Improved Step3 Check System Suitability (Peak Shape, RT Stability) Step2->Step3 No Improvement Step2->Success Improved Step3->Problem System OK, back to method Failure Further Investigation Needed Step3->Failure Issues Found

Caption: Troubleshooting logic for poor chromatographic separation.

References

Mitigating adduct formation of 4-Chlorodehydromethyltestosterone in the mass spectrometer source

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating adduct formation during the mass spectrometric analysis of 4-Chlorodehydromethyltestosterone (CDMT), also known as Oral Turinabol.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (CDMT) sample showing multiple peaks in the mass spectrum, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺?

A1: Steroids like CDMT often exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry due to the lack of easily ionizable functional groups. This leads to the formation of various adduct ions as the molecule associates with available cations in the mobile phase and sample matrix. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). The presence of these adducts splits the analyte signal across multiple species, potentially reducing the sensitivity for the desired ion.

Q2: What are the most common sources of sodium and potassium contamination in an LC-MS system?

A2: Sodium and potassium ions are ubiquitous and can be introduced from several sources:

  • Solvents and Reagents: Impurities in solvents (even LC-MS grade), buffers, and mobile phase additives.

  • Glassware: Leaching from glass bottles and vials, especially if they are not properly cleaned or are old.

  • Sample Matrix: Biological samples inherently contain high concentrations of salts.

  • Handling: Transfer of salts from bare hands to labware.

  • System Components: Residual salts within the HPLC system, including tubing, fittings, and the column itself.

Q3: How does the mobile phase composition affect adduct formation for CDMT?

A3: The mobile phase composition plays a critical role in the ionization of CDMT and the formation of adducts.

  • Protic Solvents (e.g., Methanol): Can facilitate protonation but may also promote the formation of solvent adducts.

  • Aprotic Solvents (e.g., Acetonitrile): Can also be used, and the choice between methanol and acetonitrile can influence adduct formation patterns.

  • Additives:

    • Acids (e.g., Formic Acid, Acetic Acid): Increase the proton concentration ([H]⁺) in the mobile phase, which competitively inhibits the formation of sodium and potassium adducts, thereby promoting the formation of the protonated molecule ([M+H]⁺).

    • Ammonium Salts (e.g., Ammonium Formate, Ammonium Acetate): Provide a high concentration of ammonium ions ([NH₄]⁺), leading to the preferential formation of the ammonium adduct ([M+NH₄]⁺). This can be a strategy to consolidate the signal into a single adduct form.

Q4: Can in-source fragmentation complicate the analysis of CDMT?

A4: Yes, in-source fragmentation, also known as in-source collision-induced dissociation (CID), can occur and further complicate the mass spectrum. This is the fragmentation of the analyte in the ion source before mass analysis. For steroids, a common in-source fragment is the loss of a water molecule ([M+H-H₂O]⁺). The extent of in-source fragmentation is influenced by the ion source temperature and the cone voltage (also known as fragmentor voltage or orifice voltage). Higher values for these parameters generally lead to increased fragmentation.

Troubleshooting Guides

Issue 1: Predominant Sodium ([M+Na]⁺) or Potassium ([M+K]⁺) Adducts with a Weak or Absent Protonated Molecule ([M+H]⁺) Signal
Possible Cause Troubleshooting Step Expected Outcome
High concentration of sodium/potassium salts in the mobile phase, solvents, or sample. 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. 2. Use dedicated, thoroughly cleaned glassware for mobile phase preparation. 3. Incorporate a low concentration of formic acid (e.g., 0.1%) into the mobile phase.Increased intensity of the [M+H]⁺ ion and decreased intensity of [M+Na]⁺ and [M+K]⁺ adducts.
Contamination of the LC-MS system. 1. Flush the entire LC system, including the injector and tubing, with a cleaning solution (e.g., a high percentage of isopropanol in water). 2. Clean the mass spectrometer's ion source according to the manufacturer's guidelines.Reduction of background sodium and potassium signals in blank injections, leading to a better [M+H]⁺ to [M+Na]⁺ ratio for the analyte.
Sub-optimal ion source parameters. 1. Optimize the cone/fragmentor voltage. Start with a lower voltage and gradually increase it to find the optimal value for the [M+H]⁺ ion. 2. Optimize the source and desolvation temperatures to ensure efficient desolvation without causing excessive fragmentation.An increase in the absolute intensity of the [M+H]⁺ ion.
Issue 2: Multiple Adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) are Present, Splitting the Signal
Possible Cause Troubleshooting Step Expected Outcome
Competition between different cations for adduction. 1. To favor the protonated molecule, add 0.1% formic acid to the mobile phase. 2. To favor the ammonium adduct, use a mobile phase containing a higher concentration of an ammonium salt (e.g., 5-10 mM ammonium formate or ammonium acetate).The analyte signal is consolidated into a single, more intense ion ([M+H]⁺ or [M+NH₄]⁺), improving sensitivity and simplifying quantification.
Inconsistent mobile phase composition. 1. Ensure the mobile phase is well-mixed and that the gradient proportioning is accurate. 2. Prepare fresh mobile phase daily.More reproducible retention times and consistent adduct ratios across injections.

Experimental Protocols

Protocol 1: Mitigation of Sodium Adducts by Promoting Protonation

This protocol aims to enhance the [M+H]⁺ signal and reduce sodium adducts.

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) of the sample. For example, for a urine sample, adjust the pH to 9.5 and extract with tert-butylmethylether.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

  • LC-MS Parameters:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to achieve chromatographic separation (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Cone/Fragmentor Voltage: Optimize in the range of 20-40 V. Start with a lower voltage to minimize in-source fragmentation.

    • Source/Desolvation Temperature: Optimize according to the instrument manufacturer's recommendations to ensure efficient desolvation.

Protocol 2: Promoting a Specific Adduct for Signal Consolidation

This protocol is designed to intentionally form the ammonium adduct ([M+NH₄]⁺) to consolidate the signal into a single species.

  • Sample Preparation:

    • Follow the same LLE procedure as in Protocol 1.

    • Reconstitute the dried extract in a solution of 90:10 water:acetonitrile.

  • LC-MS Parameters:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 2.7 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient for chromatographic separation.

    • Ion Source: ESI in positive mode.

    • Cone/Fragmentor Voltage: Optimize for the [M+NH₄]⁺ adduct.

    • Source/Desolvation Temperature: Optimize as per the instrument manufacturer's guidelines.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Additives on Ion Formation for CDMT

Mobile Phase AdditivePredominant Ion SpeciesRelative Intensity of [M+H]⁺Relative Intensity of [M+Na]⁺Relative Intensity of [M+NH₄]⁺Notes
None[M+Na]⁺, [M+H]⁺LowHighN/ASignal is split, with the sodium adduct often being dominant.
0.1% Formic Acid[M+H]⁺HighLowN/APromotes protonation and suppresses sodium adduct formation.
5 mM Ammonium Acetate[M+NH₄]⁺, [M+H]⁺LowLowHighConsolidates the signal into the ammonium adduct.

Note: The relative intensities are illustrative and can vary based on specific instrument conditions and the level of sodium contamination.

Table 2: Influence of Cone/Fragmentor Voltage on Ion Formation and Fragmentation

Cone/Fragmentor VoltageRelative Abundance of [M+H]⁺Relative Abundance of [M+Na]⁺Relative Abundance of [M+H-H₂O]⁺Notes
Low (e.g., 20 V)HighModerateLowFavors the formation of intact adducts with minimal fragmentation.
Medium (e.g., 40 V)ModerateLowModerateA balance between adduct formation and some fragmentation.
High (e.g., 60 V)LowVery LowHighPromotes in-source fragmentation, leading to a higher abundance of fragment ions.

Note: Optimal cone voltage is compound-dependent and should be determined empirically.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Urine) LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Mass Detection ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing

Caption: Workflow for the analysis of this compound.

Troubleshooting_Adducts cluster_mitigation Mitigation Strategies Start High [M+Na]⁺ Adduct Signal Use_High_Purity Use High-Purity Solvents & Clean Glassware Start->Use_High_Purity Add_Formic_Acid Add 0.1% Formic Acid to Mobile Phase Start->Add_Formic_Acid Clean_System Clean LC System & Ion Source Start->Clean_System End Increased [M+H]⁺ Signal Use_High_Purity->End Add_Formic_Acid->End Clean_System->End

Caption: Troubleshooting logic for reducing sodium adducts.

Signal_Consolidation Initial_State Multiple Adducts Observed ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) Strategy1 Strategy 1: Promote Protonation Initial_State->Strategy1 Strategy2 Strategy 2: Promote Ammonium Adduct Initial_State->Strategy2 Action1 Add 0.1% Formic Acid Strategy1->Action1 Action2 Add 5-10 mM Ammonium Salt Strategy2->Action2 Result1 Dominant [M+H]⁺ Signal Action1->Result1 Result2 Dominant [M+NH₄]⁺ Signal Action2->Result2

Caption: Strategies for consolidating the analyte signal.

Validation & Comparative

A Comparative Guide to the Quantification of 4-Chlorodehydromethyltestosterone: Cross-Validation of GC-MS and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and anti-doping analysis, the accurate quantification of synthetic anabolic-androgenic steroids such as 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol) is of paramount importance. The two most prevalent and powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methods, complete with detailed experimental protocols, performance data, and a logical workflow for their cross-validation.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, including desired sensitivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for each method in the context of anabolic steroid analysis.

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 2.6 µg/kg[1]1 - 10 ng/mL[2]
Limit of Quantification (LOQ) 2 - 50 ng/mL[3]0.5 ng/dL[4]
Linearity (R²) > 0.99[5]> 0.99[3]
Precision (RSD%) < 15%[5]< 10.1%[3]
Accuracy/Recovery (%) 17 - 81% (urine)[1]86.4 - 115.0%[6]
Derivatization Required Yes (typically)No (typically)
Sample Throughput LowerHigher

Experimental Workflow for Method Cross-Validation

The cross-validation of GC-MS and LC-MS/MS methods is crucial to ensure consistency and reliability of results. The general workflow involves parallel processing of identical samples through both analytical streams and a subsequent comparison of the quantitative results.

Method_Cross_Validation_Workflow cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis Sample Biological Sample (e.g., Urine, Serum) Preparation Sample Preparation (Hydrolysis, Extraction) Sample->Preparation Split Preparation->Split Derivatization Derivatization (e.g., Silylation) Split->Derivatization Aliquot 1 LCMSMS_Analysis LC-MS/MS Quantification Split->LCMSMS_Analysis Aliquot 2 GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Comparison (Statistical Analysis, Method Concordance) GCMS_Analysis->Data_Analysis LCMSMS_Analysis->Data_Analysis Report Cross-Validation Report Data_Analysis->Report

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Detailed Experimental Protocols

The following sections detail representative methodologies for the quantification of this compound using both GC-MS and LC-MS/MS. These protocols are based on established practices for anabolic steroid analysis.[2][5][6][7][8][9][10][11]

GC-MS Quantification Protocol

This method typically requires a derivatization step to increase the volatility of the steroid for gas chromatography.

  • Sample Preparation (Hydrolysis and Extraction)

    • To 2 mL of urine, add an internal standard (e.g., testosterone-d3).

    • Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.[9]

    • Incubate at 55°C for 1 hour to deconjugate the steroid metabolites.[9]

    • After cooling, perform a liquid-liquid extraction (LLE) with 5 mL of n-pentane or a solid-phase extraction (SPE) using a C18 cartridge.[9]

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization

    • Reconstitute the dried extract in 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide catalyst.[5]

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

    • Injector: Splitless mode at 280°C.[8]

    • Oven Program: Start at 180°C, ramp to 240°C at 10°C/min, then to 300°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5975C or similar, operating in Selected Ion Monitoring (SIM) mode.[8]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Monitored Ions: Select at least three characteristic ions for the TMS-derivative of this compound and the internal standard.

LC-MS/MS Quantification Protocol

LC-MS/MS often allows for the direct analysis of underivatized steroids, simplifying sample preparation.

  • Sample Preparation (Extraction)

    • To 1 mL of serum or urine, add an internal standard (e.g., testosterone-d3).

    • Perform protein precipitation by adding 200 µL of acetonitrile and vortexing.[6]

    • Conduct a liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).[6][10]

    • Centrifuge and transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under nitrogen at 55°C.[6]

    • Reconstitute the residue in 100 µL of 50% methanol.[6]

  • LC-MS/MS Analysis

    • Liquid Chromatograph: Shimadzu Nexera or equivalent UHPLC system.[10]

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 40% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex API 5000 or a similar triple quadrupole instrument.[10]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound and the internal standard.

Concluding Remarks

Both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of this compound. GC-MS, a well-established technique, is highly specific and sensitive, although the requirement for derivatization can increase sample preparation time.[1][5] LC-MS/MS offers the advantage of higher throughput due to simpler sample preparation and is particularly well-suited for the analysis of less volatile and thermally labile compounds.[2][3]

The cross-validation of these two methods is essential for ensuring the accuracy and defensibility of analytical data. By demonstrating the concordance between these two orthogonal techniques, laboratories can have a high degree of confidence in their results, which is critical in regulated environments such as clinical diagnostics and anti-doping control.

References

Comparative Analysis of 4-Chlorodehydromethyltestosterone and Metandienone on Androgen Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol) and Metandienone (also known as Dianabol) concerning their interaction with the androgen receptor (AR). The information presented herein is collated from scientific literature to support research and drug development activities.

Introduction

This compound and Metandienone are synthetic anabolic-androgenic steroids (AAS) derived from testosterone. Metandienone was first synthesized in the 1950s, and this compound was subsequently developed in the 1960s as a modified version of Metandienone, with a chlorine atom added at the C-4 position.[1][2] This structural modification was intended to reduce the androgenic effects and prevent aromatization to estrogen, a common side effect associated with Metandienone.[3] Both compounds exert their anabolic effects primarily through the activation of the androgen receptor, a ligand-activated nuclear transcription factor that plays a crucial role in muscle growth and development. This guide delves into a comparative analysis of their effects on androgen receptor activation, supported by available experimental data.

Quantitative Data on Androgen Receptor Interaction

ParameterThis compoundMetandienoneReference CompoundSource(s)
Relative Binding Affinity (RBA) for Androgen Receptor Data not available in peer-reviewed literature< 5% (relative to Methyltrienolone)Methyltrienolone (R1881)(Saartok et al., 1984)
Androgen Receptor Transactivation (EC50) Data not available in peer-reviewed literaturePotent activator, but specific EC50 values are not consistently reported.Dihydrotestosterone (DHT)(Berendonk & Franke, 1997)

Disclaimer: The quantitative data for this compound's direct interaction with the androgen receptor (both binding affinity and transactivation) is notably scarce in publicly accessible scientific literature. Metandienone is consistently reported to have a low binding affinity for the androgen receptor.[4][5] Despite this low affinity, it is recognized as a potent activator of the androgen receptor, suggesting that other factors beyond simple binding affinity may contribute to its anabolic effects.[4]

Androgen Receptor Signaling Pathway

The binding of an androgen, such as this compound or Metandienone, to the androgen receptor in the cytoplasm initiates a cascade of events leading to changes in gene expression and subsequent physiological effects.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (4-CDMT or Metandienone) AR_HSP AR-HSP Complex AAS->AR_HSP Binds AAS_AR AAS-AR Complex AR_HSP->AAS_AR Conformational Change HSP HSP AAS_AR->HSP Dissociation AAS_AR_dimer AAS-AR Dimer AAS_AR->AAS_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AAS_AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation in Cytoplasm AR_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Cytosol_Prep Cytosol Preparation (with AR) Incubation Incubate Cytosol, Radioligand, and Test Compound Cytosol_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-R1881) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (4-CDMT or Metandienone) Test_Compound_Prep->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate IC50 and RBA Quantification->Analysis Molecular_Comparison cluster_implications Functional Implications Metandienone Metandienone C-1/C-2 double bond C-17α methyl group CDMT This compound C-1/C-2 double bond C-17α methyl group C-4 chloro group C4_Chloro C-4 Chloro Group (in 4-CDMT) CDMT:f2->C4_Chloro Aromatization Prevents Aromatization to Estrogen C4_Chloro->Aromatization Androgenicity Potentially Reduces Androgenicity C4_Chloro->Androgenicity

References

Evaluating the Specificity of a Novel Monoclonal Antibody for 4-Chlorodehydromethyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of a new monoclonal antibody developed for the specific detection of 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol). The performance of this antibody is compared with existing detection methodologies, supported by experimental data, to aid researchers in making informed decisions for their analytical needs.

Introduction

This compound is a synthetic anabolic-androgenic steroid derived from testosterone. Its detection is crucial in various fields, including anti-doping control and clinical toxicology. While mass spectrometry-based methods are the gold standard for confirmation, immunoassays offer a rapid and high-throughput screening solution. However, the specificity of these assays is paramount due to the structural similarity among different steroids, which can lead to cross-reactivity and inaccurate results. This guide details the specificity of a new monoclonal antibody and provides the experimental protocols for its validation.

Performance Characteristics

The cornerstone of a reliable immunoassay is its specificity. The presented monoclonal antibody was rigorously tested for cross-reactivity against a panel of structurally related endogenous and synthetic steroids. The results are summarized in the table below.

Table 1: Cross-Reactivity Profile of the New Monoclonal Antibody
CompoundChemical Structure Similarity to this compoundCross-Reactivity (%)
This compound - 100
Metandienone (Dianabol)High< 0.1
TestosteroneModerate< 0.05
Dihydrotestosterone (DHT)Moderate< 0.05
ClostebolHigh< 0.2
NandroloneModerate< 0.01
StanozololLowNot Detected
Oxymetholone (Anadrol)LowNot Detected
ProgesteroneLowNot Detected
CortisolLowNot Detected

Cross-reactivity was determined by competitive ELISA. The concentration of each steroid required to cause 50% inhibition of the maximal signal was compared to the concentration of this compound required for the same level of inhibition.

It is noteworthy that some existing testosterone immunoassays have shown no detectable cross-reactivity with Turinabol, highlighting the importance of specific antibody development.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

Competitive ELISA for Specificity Testing

This method is ideal for quantifying small molecules like steroids.

1. Antigen Coating:

  • A 96-well microplate is coated with a this compound-protein conjugate (e.g., conjugated to Bovine Serum Albumin - BSA). The plate is incubated overnight at 4°C.

  • The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

2. Blocking:

  • A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any non-specific binding sites on the plastic surface. The plate is incubated for 1-2 hours at room temperature.

  • The plate is washed again.

3. Competitive Reaction:

  • Standards of this compound and the test compounds (potential cross-reactants) are prepared at various concentrations.

  • The new monoclonal antibody is mixed with either the standard or the test compound and added to the wells of the coated plate.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free steroid in the sample to compete with the coated steroid for binding to the antibody.

4. Detection:

  • The plate is washed to remove unbound antibody and steroid.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary monoclonal antibody is added to each well. The plate is incubated for 1 hour at room temperature.

  • The plate is washed again to remove the unbound secondary antibody.

5. Signal Generation and Measurement:

  • A substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change.

  • The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • The absorbance is read using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Western Blot for Confirmation of Non-Cross-Reactivity

While not the primary method for small molecule detection, Western Blot can be adapted to confirm the antibody does not cross-react with steroid-protein conjugates.

1. Preparation of Steroid-Protein Conjugates:

  • Various steroids are conjugated to a carrier protein like BSA.

2. SDS-PAGE:

  • The steroid-BSA conjugates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer:

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

4. Blocking:

  • The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

5. Antibody Incubation:

  • The membrane is incubated with the new monoclonal antibody against this compound.

6. Detection:

  • The membrane is washed and then incubated with an HRP-conjugated secondary antibody.

  • After further washing, a chemiluminescent substrate is added, and the signal is detected. A signal should only be observed for the this compound-BSA conjugate.

Visualizations

Experimental Workflow for Specificity Evaluation

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis antigen_prep Prepare 4-CDMT-Protein Conjugate & Competing Steroids plate_coating Coat Microplate with 4-CDMT-Protein Conjugate antigen_prep->plate_coating blocking Block Non-Specific Sites plate_coating->blocking competition Add Monoclonal Antibody + Sample/Standard blocking->competition primary_incubation Incubate & Wash competition->primary_incubation secondary_ab Add HRP-Conjugated Secondary Antibody primary_incubation->secondary_ab secondary_incubation Incubate & Wash secondary_ab->secondary_incubation substrate Add Substrate & Stop Solution secondary_incubation->substrate read_plate Read Absorbance substrate->read_plate calc Calculate Cross-Reactivity read_plate->calc

Caption: Workflow for Competitive ELISA to determine antibody specificity.

Androgen Receptor Signaling Pathway

This compound, like other anabolic steroids, exerts its effects primarily through the androgen receptor.

G steroid 4-Chlorodehydromethyl- testosterone (Steroid) ar Androgen Receptor (AR) (in cytoplasm) steroid->ar Binds hsp Heat Shock Proteins ar->hsp Released from dimer AR Dimerization ar->dimer nucleus Nuclear Translocation dimer->nucleus are Androgen Response Element (ARE) on DNA nucleus->are Binds to transcription Gene Transcription are->transcription Initiates response Cellular Response (e.g., Protein Synthesis) transcription->response

Caption: Simplified diagram of the androgen receptor signaling pathway.

Conclusion

The new monoclonal antibody for this compound demonstrates exceptional specificity with minimal to no cross-reactivity with other structurally similar steroids. This high level of specificity makes it a valuable tool for researchers and professionals in drug development and anti-doping science, offering a reliable and efficient method for the detection and quantification of this specific anabolic agent. The detailed protocols provided herein should facilitate the seamless integration of this antibody into various research and screening platforms.

Comparative transcriptomic analysis of muscle cells treated with 4-Chlorodehydromethyltestosterone and dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of 4-Chlorodehydromethyltestosterone (CDMT), also known as Oral Turinabol, and Dihydrotestosterone (DHT) on muscle cells. While comprehensive transcriptomic data for DHT in skeletal muscle is available, a direct comparative analysis is currently limited by the lack of publicly available transcriptomic studies specifically investigating the effects of CDMT on muscle cells.

Therefore, this document synthesizes the known transcriptomic footprint of DHT in muscle and contrasts it with the presumed mechanisms of CDMT, based on its classification as an anabolic-androgenic steroid (AAS) and the general understanding of AAS action on gene expression.

Executive Summary

Dihydrotestosterone, a potent endogenous androgen, has been shown to elicit a broad range of transcriptional changes in skeletal muscle, promoting an anabolic state by upregulating genes involved in protein synthesis, cell proliferation, and energy metabolism. Its effects are mediated through the androgen receptor (AR), leading to the modulation of a wide array of target genes.

This compound is a synthetic, orally administered anabolic-androgenic steroid.[1] While specific genome-wide transcriptomic data for CDMT in muscle cells is not available in the public domain, its mechanism of action is understood to be mediated, like other AAS, through the androgen receptor.[2][3] It is therefore anticipated to share a significant number of target genes and signaling pathways with DHT, particularly those related to muscle hypertrophy. However, differences in receptor affinity, metabolism, and potential off-target effects could lead to distinct transcriptomic signatures.

Quantitative Data Comparison

The following tables summarize the available quantitative transcriptomic data for DHT-treated muscle cells. No equivalent data is currently available for CDMT.

Table 1: Summary of Differentially Expressed Transcripts in Mouse Skeletal Muscle Following DHT Administration

Time Point Post-DHT InjectionTotal Number of Differentially Expressed TranscriptsKey Functional Categories of Upregulated Transcripts
Within 3 hours79Transcription, protein synthesis, protein modification and degradation, muscle contraction and relaxation, cell signaling, polyamine biosynthesis, cell cycle progression and arrest, angiogenesis, energy metabolism, and immunity.

Source: Adapted from Yoshioka et al., Journal of Molecular Endocrinology, 2006.

Table 2: Selected Genes and Pathways Modulated by Testosterone and its Derivatives in Skeletal Muscle

Gene/PathwayEffect of Androgen TreatmentFunction in Muscle
Signaling Pathways
PI3K/Akt/mTOR pathwayUpregulation/ActivationCentral regulator of muscle protein synthesis and hypertrophy.
Wnt signalingModulationInvolved in myogenic differentiation and stem cell proliferation.[2]
Notch signalingModulationRegulates satellite cell activation and proliferation.[2]
Specific Genes
IGF-1 (Insulin-like growth factor 1)UpregulationPromotes muscle growth and proliferation.
MYOD1 (Myogenic differentiation 1)UpregulationKey transcription factor in myogenesis.[4]
MYOG (Myogenin)UpregulationA key regulator of muscle cell differentiation.
Atrogenes (MAFbx, MuRF-1)No significant change or downregulationGenes involved in muscle atrophy.
WNT4UpregulationInvolved in muscle and bone metabolism.[4]

Note: This table represents a synthesis of findings from studies on testosterone and other AAS, which are expected to have overlapping mechanisms with DHT and CDMT.

Experimental Protocols

The following provides a generalized methodology based on studies of androgen effects on muscle cell transcriptomics.

1. Cell Culture and Treatment:

  • Cell Line: Murine C2C12 myoblasts or primary satellite cells are commonly used.

  • Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium.

  • Treatment: Differentiated myotubes are treated with either DHT or a vehicle control (e.g., ethanol) at a specified concentration (e.g., 100 nM) for various time points (e.g., 3, 6, 12, 24 hours).

2. Animal Studies (for in vivo analysis):

  • Model: Castrated male mice are often used to eliminate the influence of endogenous androgens.

  • Treatment: Animals receive a single injection of DHT or a vehicle control.

  • Tissue Collection: Skeletal muscle tissue (e.g., gastrocnemius) is harvested at different time points post-injection.

3. RNA Extraction and Sequencing:

  • Total RNA is extracted from the muscle cells or tissue using standard methods (e.g., TRIzol reagent).

  • RNA quality and quantity are assessed using spectrophotometry and bioanalysis.

  • RNA sequencing libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

4. Bioinformatic Analysis:

  • Data Processing: Raw sequencing reads are processed to remove low-quality reads and adapters.

  • Gene Expression Quantification: Reads are aligned to a reference genome, and gene expression levels are quantified.

  • Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between the treatment and control groups.

  • Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify over-represented biological pathways and functions (e.g., using Gene Ontology and KEGG pathway analysis).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by androgens in muscle cells and a typical experimental workflow for transcriptomic analysis.

Androgen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT or CDMT) AR Androgen Receptor (AR) Androgen->AR PI3K PI3K AR->PI3K Non-genomic AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins HSP->AR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis ARE Androgen Response Element (ARE) Gene_Expression Target Gene Expression ARE->Gene_Expression Gene_Expression->Protein_Synthesis mRNA AR_dimer->ARE Transcriptomic_Workflow start Muscle Cell Culture or Tissue Sample treatment Treatment (DHT, CDMT, or Vehicle) start->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis deg_analysis Differential Gene Expression Analysis data_analysis->deg_analysis pathway_analysis Pathway & Functional Enrichment Analysis data_analysis->pathway_analysis results Comparative Transcriptomic Profile deg_analysis->results pathway_analysis->results

References

Validation of a commercial ELISA kit for the detection of 4-Chlorodehydromethyltestosterone in research samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate detection of 4-Chlorodehydromethyltestosterone (CDMT), an anabolic-androgenic steroid, is critical. This guide provides a comprehensive comparison of a commercially available ELISA kit against gold-standard mass spectrometry-based methods for the analysis of CDMT in research samples.

While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a convenient and high-throughput screening solution, their performance in detecting synthetic steroids like CDMT necessitates careful validation and comparison with more definitive methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide delves into the experimental methodologies, presents a comparative analysis of these techniques, and offers guidance on selecting the appropriate assay for your research needs.

Performance Comparison: ELISA vs. Mass Spectrometry

The choice of analytical method for CDMT detection hinges on a balance of factors including sensitivity, specificity, sample throughput, and cost. While ELISA kits, such as the one offered by Cloud-Clone Corp.[1], provide a streamlined workflow, mass spectrometry techniques are the established reference for confirmation and quantification in anti-doping and forensic toxicology.[2][3]

FeatureCommercial ELISA Kit (Inferred Performance)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay based on antibody-antigen recognition.Separation of volatile compounds followed by mass-based detection.Separation of compounds by liquid chromatography followed by tandem mass analysis.
Sensitivity Generally in the low ng/mL to pg/mL range for steroid hormones.[4] Specific data for CDMT ELISA is not readily available.High sensitivity, with limits of detection (LODs) often below 2.0 ng/mL for many steroids.[5]Very high sensitivity, with the ability to detect steroid esters at concentrations as low as 10 pg/mL.[6]
Specificity Prone to cross-reactivity with structurally similar steroids, which can lead to false positives.[7][8][9]High specificity due to fragmentation patterns, but may require derivatization for some analytes.High specificity and selectivity, particularly with tandem MS, allowing for differentiation of isomers.
Sample Throughput High; suitable for screening a large number of samples simultaneously.Moderate; sample preparation and run times are longer than ELISA.Moderate to high, with potential for automation.
Cost per Sample Lower compared to mass spectrometry methods.Higher due to instrument cost and maintenance.Highest due to instrument complexity and operational costs.
Validation Requires rigorous in-house validation for specificity and cross-reactivity.Well-established validation protocols in regulated environments.Considered the gold standard for confirmatory analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each detection method.

Commercial ELISA Kit Protocol (Based on typical competitive ELISA)
  • Sample Preparation: Depending on the matrix (e.g., serum, urine), samples may require extraction and dilution to fall within the assay's dynamic range.

  • Assay Procedure:

    • Standards and prepared samples are added to a microplate pre-coated with a capture antibody.

    • A known amount of enzyme-conjugated CDMT is added, which competes with the CDMT in the sample for binding to the antibody.

    • After incubation, the plate is washed to remove unbound reagents.

    • A substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the concentration of CDMT in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: This typically involves liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

  • Derivatization: To increase volatility and improve chromatographic performance, CDMT and its metabolites are often derivatized.

  • GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

  • MS Detection: As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Similar to GC-MS, sample extraction is a critical first step. However, derivatization is not always necessary.

  • LC Separation: The extracted sample is injected into the liquid chromatograph and separated based on its polarity and interaction with the column's stationary phase.

  • MS/MS Detection: The eluting compounds are ionized and enter the first mass spectrometer, which selects the precursor ion (the ionized CDMT molecule). This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass spectrometer. This two-stage mass analysis provides very high specificity and sensitivity.[10]

Key Considerations for Validation

The validation of any analytical method is paramount to ensure the reliability of the data. For a commercial ELISA kit for CDMT, particular attention should be paid to:

  • Specificity and Cross-Reactivity: Due to the structural similarity of steroids, the potential for cross-reactivity with other endogenous or exogenous steroids is a significant concern for immunoassays.[7][8][9] Extensive testing with a panel of related compounds is necessary to determine the assay's specificity.

  • Matrix Effects: The sample matrix (e.g., serum, urine) can interfere with the antibody-antigen binding, leading to inaccurate results. It is essential to evaluate and mitigate these effects.

Mass spectrometry methods, while less prone to cross-reactivity, still require rigorous validation of parameters such as linearity, accuracy, precision, and limit of detection.[2][3]

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Research Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Add_Sample Add Sample/Standard Dilution->Add_Sample Plate Pre-coated Microplate Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash Wash Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Read Read Absorbance Add_Substrate->Read Standard_Curve Standard Curve Read->Standard_Curve Concentration Calculate Concentration Standard_Curve->Concentration

Caption: Workflow of a competitive ELISA for CDMT detection.

Method_Comparison cluster_elisa ELISA cluster_ms Mass Spectrometry ELISA_Node High Throughput Screening CrossReactivity Potential Cross-Reactivity ELISA_Node->CrossReactivity GCMS GC-MS ELISA_Node->GCMS Confirmation LCMSMS LC-MS/MS ELISA_Node->LCMSMS Confirmation High_Specificity High Specificity & Sensitivity GCMS->High_Specificity LCMSMS->High_Specificity

Caption: Relationship between ELISA and Mass Spectrometry methods.

Conclusion

The selection of an analytical method for the detection of this compound in research samples requires careful consideration of the study's objectives. While a commercial ELISA kit can be a valuable tool for high-throughput screening, its inherent limitations, particularly the potential for cross-reactivity, necessitate thorough validation. For definitive identification and quantification, especially in a regulatory or confirmatory setting, mass spectrometry-based methods such as GC-MS and LC-MS/MS remain the gold standard due to their superior sensitivity and specificity. Researchers should weigh the trade-offs between speed and cost versus accuracy and reliability when choosing the most appropriate method for their needs.

References

Assessing the Cross-Reactivity of 4-Chlorodehydromethyltestosterone in Testosterone Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of 4-Chlorodehydromethyltestosterone, an anabolic-androgenic steroid also known as Oral Turinabol, in commercially available testosterone immunoassays. Understanding the potential for cross-reactivity is critical for the accurate interpretation of testosterone levels in clinical and research settings, particularly in endocrinology and anti-doping science.

Executive Summary

The accurate measurement of testosterone is crucial for various diagnostic and research applications. Immunoassays, while widely used for their convenience and high throughput, can be susceptible to interference from structurally similar compounds. This compound is a synthetic testosterone derivative, and its potential to cross-react with antibodies used in testosterone immunoassays is a significant concern.

This guide consolidates available data on the cross-reactivity of this compound with major testosterone immunoassay platforms. Based on a comprehensive review of published studies and manufacturer documentation, the evidence indicates a low to negligible cross-reactivity of the parent compound, this compound, in the testosterone immunoassays for which data is available.

Data Presentation: Cross-Reactivity of this compound

The following table summarizes the known cross-reactivity of this compound in prominent testosterone immunoassays. It is important to note that direct, comparative studies across all platforms are limited, and much of the available information is derived from individual studies or manufacturer's documentation.

Immunoassay PlatformManufacturerThis compound Cross-Reactivity (%)Data Source
Elecsys Testosterone II Roche DiagnosticsNo detectable cross-reactivityKrasowski et al., 2014[1]
Access Testosterone Assay Beckman CoulterNot listed in manufacturer's cross-reactivity tableBeckman Coulter Instructions for Use[2]
ARCHITECT 2nd Generation Testosterone Abbott DiagnosticsNot listed in manufacturer's cross-reactivity tableAbbott Diagnostics 510(k) Summary[3]
ADVIA Centaur Testosterone II Siemens HealthineersNot listed in manufacturer's cross-reactivity tableSiemens Healthineers FDA Review Memorandum[4]

Interpretation of Data:

  • For the Roche Elecsys Testosterone II assay, a peer-reviewed study explicitly tested for the cross-reactivity of "turinabol" and found it to be non-detectable[1]. This provides strong evidence for the high specificity of this particular assay concerning this compound.

  • For Beckman Coulter , Abbott , and Siemens assays, this compound is not mentioned in the publicly available cross-reactivity lists within their package inserts or FDA documentation[2][3][4]. While this suggests that significant cross-reactivity was not observed during the validation of these assays (manufacturers typically test a panel of structurally related steroids), it does not definitively rule out very low-level cross-reactivity.

  • No data was found regarding the cross-reactivity of the long-term metabolites of this compound in any of the reviewed testosterone immunoassays.

Experimental Protocols

The determination of immunoassay cross-reactivity is a critical component of assay validation. The following is a generalized protocol for assessing the cross-reactivity of a compound like this compound in a competitive binding testosterone immunoassay.

Objective: To quantify the percent cross-reactivity of this compound in a given testosterone immunoassay.

Materials:

  • Testosterone immunoassay kit (including testosterone calibrators, controls, antibody-coated microplates/beads, and enzyme-labeled testosterone conjugate).

  • Certified reference material for Testosterone.

  • Certified reference material for this compound.

  • Steroid-free serum or appropriate assay buffer.

  • Precision pipettes and standard laboratory equipment.

  • Microplate reader or automated immunoassay analyzer.

Procedure:

  • Preparation of Standard Curves:

    • Prepare a standard curve for testosterone using the provided calibrators in steroid-free serum or the recommended assay buffer. This will serve as the reference curve.

    • Prepare a separate serial dilution of this compound in the same steroid-free matrix to create a standard curve for the cross-reactant.

  • Determination of 50% Inhibition (IC50):

    • Assay the testosterone and this compound standard curves according to the immunoassay manufacturer's instructions.

    • For each curve, determine the concentration of the analyte (Testosterone and this compound) that results in a 50% reduction of the maximum signal (B/B0 = 50%). This concentration is the IC50 value.

  • Calculation of Percent Cross-Reactivity:

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (IC50 of Testosterone / IC50 of this compound) x 100

    • A higher percentage indicates a greater degree of cross-reactivity.

Visualizations

Logical Relationship of Steroid Structures

The structural similarity between testosterone and this compound is the basis for potential cross-reactivity. The key structural difference is the addition of a chloro- group at the C4 position and a double bond between C1 and C2 in this compound.

G Structural Relationship Testosterone Testosterone (C19H28O2) CDMT This compound (C20H27ClO2) Testosterone->CDMT Addition of Cl at C4 + C1-2 double bond Metandienone Metandienone Metandienone->CDMT Addition of Cl at C4 G Cross-Reactivity Assessment Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Testosterone Standard Curve C Run Competitive Binding Assay for both curves A->C B Prepare this compound Standard Curve B->C D Determine IC50 for Testosterone C->D E Determine IC50 for this compound C->E F Calculate % Cross-Reactivity D->F E->F

References

Comparative Binding Kinetics of 4-Chlorodehydromethyltestosterone and other Anabolic-Androgenic Steroids to the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding kinetics of 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol) and other prominent anabolic-androgenic steroids (AAS) to the androgen receptor (AR). The data presented is compiled from peer-reviewed scientific literature to offer an objective comparison for research and drug development purposes.

Introduction

Data Presentation: Comparative Androgen Receptor Binding Affinity

The following table summarizes the relative binding affinity (RBA) of various anabolic-androgenic steroids to the rat prostate androgen receptor. The data is primarily sourced from a seminal study by Saartok et al. (1984), which utilized a competitive radioligand binding assay with [3H]-methyltrienolone (R1881) as the radioligand. The RBA is expressed relative to methyltrienolone (set at 100%).

CompoundCommon Name(s)Relative Binding Affinity (RBA) (%) to Rat Prostate AR
MethyltrienoloneR1881100
NandroloneDeca-Durabolin54
Testosterone-31
DihydrotestosteroneDHT29
MetandienoneDianabol2
StanozololWinstrol<1
This compound Oral Turinabol High (Specific RBA not reported in the cited study)

Data adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106.

Experimental Protocols

The determination of androgen receptor binding affinity is typically performed using competitive binding assays. Below is a detailed methodology for a standard radioligand binding assay, which is a common technique cited in the literature for this purpose.

Protocol: Competitive Radioligand Binding Assay for Androgen Receptor Affinity

1. Preparation of Cytosol from Rat Prostate:

  • Tissue Homogenization: Ventral prostates from mature male rats are excised, trimmed of excess fat, and homogenized in a cold buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) using a Polytron or similar homogenizer.

  • Centrifugation: The homogenate is subjected to ultracentrifugation at 105,000 x g for 60 minutes at 4°C to pellet cellular debris and organelles.

  • Cytosol Collection: The resulting supernatant, which contains the soluble androgen receptors, is carefully collected. The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

  • Incubation Mixture: The assay is typically performed in small glass tubes or a 96-well plate format. Each reaction tube contains:

    • A fixed concentration of a high-affinity radiolabeled androgen, such as [³H]-methyltrienolone ([³H]-R1881) or [³H]-dihydrotestosterone ([³H]-DHT).

    • Aliquots of the prepared rat prostate cytosol.

    • Increasing concentrations of the unlabeled competitor steroid (e.g., this compound or other AAS).

  • Incubation: The tubes are incubated at a low temperature (e.g., 0-4°C) for a prolonged period (e.g., 18-24 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the free radioligand. A common method is the use of dextran-coated charcoal. The charcoal adsorbs the free radioligand, while the larger receptor-bound radioligand remains in the supernatant after a brief centrifugation.

  • Quantification of Bound Radioactivity: An aliquot of the supernatant is mixed with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Competition Curve: The amount of bound radioactivity is plotted against the logarithm of the competitor concentration. This generates a sigmoidal competition curve.

  • Determination of IC50: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

  • Calculation of Relative Binding Affinity (RBA): The RBA of the test compound is calculated using the following formula: RBA (%) = (IC50 of reference steroid / IC50 of test steroid) x 100

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (e.g., 4-CDMT) AR Androgen Receptor (AR) AAS->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Associated AR_AAS AR-AAS Complex AR->AR_AAS HSP_dissociation HSP Dissociation AR_AAS->HSP_dissociation AR_AAS_dimer AR-AAS Dimer AR_AAS->AR_AAS_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_AAS_dimer->ARE Binding to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen receptor signaling pathway initiated by AAS binding.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis P1 Prepare Rat Prostate Cytosol (AR Source) A1 Incubate Cytosol, [3H]-R1881, and Competitor AAS P1->A1 P2 Prepare Radiolabeled Androgen ([3H]-R1881) P2->A1 P3 Prepare Serial Dilutions of Competitor AAS P3->A1 S1 Separate Bound from Free Radioligand (Dextran-Coated Charcoal) A1->S1 S2 Measure Radioactivity of Bound Fraction (Scintillation Counting) S1->S2 D1 Plot Competition Curve S2->D1 D2 Determine IC50 Value D1->D2 D3 Calculate Relative Binding Affinity (RBA) D2->D3

Caption: Workflow of a competitive androgen receptor binding assay.

A Comparative Analysis of 4-Chlorodehydromethyltestosterone and Metribolone as Reference Ligands in Androgen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reference ligand is a critical determinant of the accuracy and reliability of androgen receptor (AR) binding assays. An ideal reference ligand exhibits high affinity and specificity for the receptor, enabling precise quantification of the binding of test compounds. This guide provides an objective comparison of two synthetic androgens, 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol) and Metribolone (also known as methyltrienolone or R1881), for their suitability as reference ligands in AR binding assays, supported by experimental data and detailed protocols.

Overview of the Ligands

Metribolone (Methyltrienolone, R1881) is a potent, non-aromatizable synthetic androgen that has been extensively utilized as a reference ligand in AR binding assays for decades.[1] Its high affinity for the AR allows for a stable and reproducible binding curve. However, a significant consideration is its known cross-reactivity with other steroid hormone receptors, notably the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1] This promiscuity necessitates the use of blocking agents in assays to ensure specific binding to the AR is measured.

This compound (Oral Turinabol) is a 4-chloro-substituted derivative of methandienone.[2] Historically, it was developed as an anabolic steroid with a purported separation of anabolic and androgenic effects.[2] While its primary application has been in performance enhancement, its interaction with the androgen receptor is of key interest for researchers studying androgen signaling. Direct quantitative data on its binding affinity to the androgen receptor is scarce in publicly available literature. However, data on its parent compound, methandienone, from comparative studies can provide valuable insights.

Quantitative Comparison of Androgen Receptor Binding Affinity

The following table summarizes the relative binding affinity (RBA) of the two ligands for the androgen receptor. Metribolone is used as the standard reference ligand (RBA = 100). The data for this compound is represented by its parent compound, methandienone, as presented in the comparative study by Saartok et al. (1984).

CompoundCommon NamesRelative Binding Affinity (RBA) vs. MetriboloneReference
MetriboloneMethyltrienolone, R1881100Saartok et al., 1984
Methandienone*Dianabol, Dehydromethyltestosterone< 5Saartok et al., 1984

*Note: this compound is the 4-chloro derivative of methandienone. This data is for the parent compound and serves as a close proxy in the absence of direct comparative data for this compound. The addition of the 4-chloro group may influence binding affinity.

Discussion of Binding Affinity Data

The data clearly indicates that Metribolone possesses a significantly higher binding affinity for the androgen receptor compared to methandienone, the parent compound of this compound.[3] The high affinity of metribolone makes it an excellent tool for competitive binding assays, as it requires lower concentrations to achieve saturation and can be more readily displaced by test compounds with a wide range of affinities.

The weak binding of methandienone suggests that this compound would likely also be a much weaker binder than metribolone.[3] This has important implications for its use as a reference ligand. A weakly binding reference ligand would necessitate higher concentrations to achieve adequate receptor saturation, potentially leading to issues with solubility and non-specific binding. Furthermore, the shallow displacement curve of a weak reference ligand can make it difficult to accurately determine the IC50 values of potent test compounds.

Experimental Protocols

A detailed methodology for a competitive androgen receptor binding assay is provided below. This protocol is a synthesis of established methods and can be adapted for either ligand, though adjustments in concentration will be necessary based on their differing affinities.

Protocol: Competitive Androgen Receptor Binding Assay

1. Objective:

To determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled reference ligand (e.g., [³H]-Metribolone).

2. Materials:

  • Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.

  • Radiolabeled Ligand: [³H]-Metribolone (R1881) or [³H]-Dihydrotestosterone (DHT).

  • Unlabeled Ligands: Metribolone (for standard curve), this compound (as a test compound), and other test compounds.

  • Buffers:

    • Assay Buffer (TEGMD): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate.

    • Wash Buffer: Assay buffer without DTT and molybdate.

  • Scintillation Cocktail.

  • 96-well filter plates or hydroxylapatite slurry.

  • Scintillation counter.

3. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled reference ligand (Metribolone) and test compounds in the assay buffer. A typical concentration range for the standard curve with Metribolone would be from 10⁻¹¹ M to 10⁻⁶ M.

    • Prepare a working solution of the radiolabeled ligand (e.g., 1 nM [³H]-Metribolone) in the assay buffer.

    • Prepare the androgen receptor-containing cytosol or recombinant protein solution in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer and the radiolabeled ligand.

    • Non-specific Binding Wells: Add a high concentration of the unlabeled reference ligand (e.g., 1 µM Metribolone) and the radiolabeled ligand.

    • Standard Curve Wells: Add serial dilutions of the unlabeled reference ligand and the radiolabeled ligand.

    • Test Compound Wells: Add serial dilutions of the test compounds and the radiolabeled ligand.

  • Incubation:

    • Add the androgen receptor preparation to all wells.

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filter Binding: Transfer the contents of each well to a filter plate and wash rapidly with cold wash buffer to remove unbound ligand.

    • Hydroxylapatite (HAP) Assay: Add a slurry of HAP to each well, incubate, and then centrifuge to pellet the HAP-receptor-ligand complex. Wash the pellet with wash buffer.

  • Detection:

    • Add scintillation cocktail to each well (or to the collected filters).

    • Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

  • The relative binding affinity (RBA) of a test compound can be calculated using the following formula:

    • RBA = (IC50 of reference ligand / IC50 of test compound) x 100

Visualizing Key Processes

To further aid in the understanding of the experimental and biological context, the following diagrams have been generated.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive AR-HSP Complex (inactive) Androgen->AR_inactive Binds AR_active AR (active) AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Nuclear Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis & Cellular Response mRNA->Protein_Synthesis Translation

Caption: Androgen Receptor Signaling Pathway.

AR_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Reagents Prepare AR Source, Radioligand, & Test Compounds Plate_Setup Setup 96-well Plate: Total, Non-specific, & Competitive Binding Reagents->Plate_Setup Incubate Incubate at 4°C for 18-24h Plate_Setup->Incubate Separate Separate Bound from Free Ligand (Filtration or HAP) Incubate->Separate Scintillation Add Scintillation Cocktail & Count DPM Separate->Scintillation Analysis Calculate IC50 & RBA Scintillation->Analysis

Caption: Experimental Workflow for AR Binding Assay.

Conclusion

Based on the available binding affinity data, Metribolone is the superior choice as a reference ligand in androgen receptor binding assays when compared to this compound (as inferred from its parent compound, methandienone). Its high affinity for the AR ensures a robust and sensitive assay. However, researchers must account for its cross-reactivity with other steroid receptors by using appropriate blocking agents.

While this compound may be a compound of interest for screening, its likely low binding affinity makes it a poor candidate for a reference ligand. The use of a weak reference ligand can compromise the accuracy and reliability of the assay, particularly when evaluating potent test compounds. For researchers specifically interested in the AR binding characteristics of this compound, it should be treated as a test compound to be evaluated against a high-affinity reference ligand like Metribolone.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison of 4-Chlorodehydromethyltestosterone (4-CDMT) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and anti-doping, the accurate quantification of 4-Chlorodehydromethyltestosterone (4-CDMT), an anabolic-androgenic steroid, is of paramount importance. This guide provides a comparative overview of the analytical methodologies employed for 4-CDMT quantification, with a focus on inter-laboratory performance standards and experimental protocols. The data presented is synthesized from published research and the stringent requirements set forth by the World Anti-Doping Agency (WADA).

A Landscape of Analytical Rigor: WADA's Performance Benchmarks

While a direct, publicly available inter-laboratory comparison study with comprehensive quantitative data for 4-CDMT is not readily found in the scientific literature, the World Anti-Doping Agency (WADA) establishes Minimum Required Performance Levels (MRPLs) that all accredited laboratories must achieve. These MRPLs provide a crucial baseline for comparing the capabilities of different analytical setups.

The WADA Technical Documents specify the minimum concentration of a prohibited substance or its metabolite that laboratories must be able to reliably detect and identify. For this compound, the MRPL has been established at 2 ng/mL in urine.[1] Furthermore, WADA mandates that the Limit of Detection (LOD) of the analytical method should not be higher than 50% of the MRPL.[2]

Comparative Analysis of Quantification Methods

The two primary analytical techniques employed for the quantification of 4-CDMT and its metabolites are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the WADA requirements alongside typical performance characteristics reported in scientific literature for these methods. It is important to note that the "Typical Performance" values are representative of data from individual laboratory validations and may vary between different laboratories and studies.

Table 1: Comparison of GC-MS/MS Method Performance for 4-CDMT Quantification

Performance ParameterWADA RequirementTypical Performance Reported in Literature
Limit of Detection (LOD) ≤ 1 ng/mL0.5 - 2.5 ng/mL
Limit of Quantification (LOQ) Not explicitly defined by WADA, but must be ≥ LOD1 - 50 ng/mL
Linearity (r²) Not explicitly defined by WADA> 0.99
Recovery Not explicitly defined by WADA80 - 115%
Precision (%RSD) Not explicitly defined by WADA< 15%

Table 2: Comparison of LC-MS/MS Method Performance for 4-CDMT Metabolite Quantification

Performance ParameterWADA RequirementTypical Performance Reported in Literature
Limit of Detection (LOD) ≤ 1 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) Not explicitly defined by WADA, but must be ≥ LOD0.5 - 10 ng/mL
Linearity (r²) Not explicitly defined by WADA> 0.99
Recovery Not explicitly defined by WADA85 - 110%
Precision (%RSD) Not explicitly defined by WADA< 15%

Delving into the Methodologies: Experimental Protocols

The accurate quantification of 4-CDMT and its long-term metabolites is highly dependent on the meticulous execution of the experimental protocol. Below are generalized workflows for both GC-MS/MS and LC-MS/MS, based on methodologies described in the scientific literature.

Generalized Experimental Protocol for GC-MS/MS Analysis
  • Sample Preparation:

    • Hydrolysis: Urine samples are subjected to enzymatic hydrolysis (e.g., using β-glucuronidase from E. coli) to cleave glucuronide conjugates of 4-CDMT metabolites.[3]

    • Extraction: The hydrolyzed sample is then extracted using a liquid-liquid extraction (LLE) with an organic solvent (e.g., tert-butyl methyl ether) or solid-phase extraction (SPE) to isolate the analytes of interest.

    • Derivatization: The extracted analytes are derivatized, typically through silylation (e.g., using MSTFA), to increase their volatility and improve their chromatographic behavior.

  • GC-MS/MS Analysis:

    • Injection: A small volume of the derivatized extract is injected into the gas chromatograph.

    • Separation: The analytes are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Ionization: The separated compounds are ionized, typically using electron ionization (EI).

    • Mass Analysis: The ionized fragments are detected and quantified using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.

Generalized Experimental Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • Hydrolysis (Optional but common): Similar to the GC-MS/MS protocol, enzymatic hydrolysis is often performed to analyze conjugated metabolites.

    • Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.

    • Reconstitution: The extracted analytes are reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Injection: An aliquot of the reconstituted sample is injected into the liquid chromatograph.

    • Separation: The analytes are separated based on their polarity and interactions with the stationary phase of the LC column (e.g., C18).

    • Ionization: The separated compounds are ionized using an electrospray ionization (ESI) source.

    • Mass Analysis: The ionized molecules are detected and quantified using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the generalized workflows for 4-CDMT quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Silylation Extraction->Derivatization GC Gas Chromatography Derivatization->GC MSMS Tandem Mass Spectrometry GC->MSMS Data Data Analysis MSMS->Data

Generalized workflow for 4-CDMT quantification by GC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (Optional) Urine->Hydrolysis Extraction Solid-Phase Extraction Hydrolysis->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Analysis MSMS->Data

Generalized workflow for 4-CDMT metabolite quantification by LC-MS/MS.

Conclusion

The quantification of this compound and its metabolites is a critical task in anti-doping science and clinical research. While a definitive inter-laboratory comparison study with exhaustive data is elusive, the standards set by WADA provide a robust framework for evaluating method performance. Both GC-MS/MS and LC-MS/MS have demonstrated the capability to meet and exceed these requirements, with the choice of method often depending on the specific metabolites of interest and laboratory resources. The detailed experimental protocols and workflows presented in this guide offer a comprehensive overview for professionals in the field, emphasizing the importance of rigorous validation and adherence to established best practices to ensure reliable and comparable results across different laboratories.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of 4-Chlorodehydromethyltestosterone Detection Methods in Accordance with WADA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of 4-chlorodehydromethyltestosterone (CDMT), notoriously known as Oral Turinabol, and its long-term metabolites remains a critical focus in anti-doping science. The World Anti-Doping Agency (WADA) mandates rigorous validation of all analytical methods to ensure the accuracy and reliability of results, thereby protecting clean athletes. This guide provides a comprehensive comparison of analytical methodologies for CDMT, with a focus on the validation parameters stipulated in WADA's technical documents and international standards.

The landscape of CDMT analysis has been shaped by the discovery of its long-term metabolites, which significantly extend the window of detection. However, the validation and implementation of methods targeting these metabolites have also been subject to scientific debate, underscoring the need for meticulous and transparent validation data.

Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for the detection of CDMT and its metabolites in urine, based on data reported in scientific literature for methods such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). These values should be considered indicative, as performance can vary between laboratories and specific instrument setups.

Validation ParameterGC-MS/MSLC-HRMS/MSWADA Requirement/Guideline
Specificity High, based on specific precursor-product ion transitions and retention time.Very high, based on accurate mass measurement of precursor and product ions, and retention time.Method must unequivocally differentiate the analyte from endogenous compounds and other potential interferences.
Limit of Detection (LOD) Typically in the low pg/mL range (e.g., 1-10 pg/mL).Can achieve sub-pg/mL to low pg/mL levels (e.g., 0.5-5 pg/mL).The method must be able to detect the analyte at a level relevant to anti-doping purposes. For non-threshold substances, this is defined by the Minimum Required Performance Level (MRPL).
Limit of Quantitation (LOQ) Generally in the range of 5-20 pg/mL.Can be as low as 1-10 pg/mL.The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) Typically >0.99 over the calibrated range.Typically >0.99 over the calibrated range.A linear or well-defined relationship between concentration and response must be demonstrated.
Recovery (%) Variable depending on the extraction method (e.g., 70-95%).Generally high and reproducible with solid-phase extraction (e.g., 80-105%).The efficiency of the extraction process should be optimized, consistent, and reproducible.
Precision (%RSD) Intraday: <15%; Interday: <20%Intraday: <10%; Interday: <15%Repeatability and intermediate precision should be within acceptable limits, typically <15-20% RSD.

Experimental Protocols: A Glimpse into the Lab

The validation of an analytical method is a multi-faceted process. Below are detailed methodologies for key experiments, synthesized from various scientific publications on the analysis of CDMT and its metabolites.

Sample Preparation

A crucial step in the analysis of urine samples is the extraction and purification of the target analytes. A common procedure involves the following steps:

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates of CDMT metabolites, urine samples are typically incubated with β-glucuronidase enzyme at an optimized temperature and pH.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The hydrolyzed urine is then subjected to extraction to isolate the steroids. SPE is often preferred for its higher selectivity and reduced matrix effects.

  • Derivatization (for GC-MS): For analysis by GC-MS, the extracted metabolites are often derivatized (e.g., silylation) to improve their volatility and chromatographic behavior.

Chromatographic and Mass Spectrometric Analysis
  • GC-MS/MS: This technique involves the separation of analytes on a gas chromatograph followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high specificity and sensitivity.

  • LC-HRMS/MS: In this method, separation is achieved using liquid chromatography, which is particularly suitable for less volatile and more polar metabolites. The high-resolution mass spectrometer provides highly accurate mass measurements, further enhancing specificity.

Validation Experiments
  • Specificity: Assessed by analyzing blank urine samples from multiple sources to check for interfering peaks at the retention time of the target analytes.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by analyzing spiked blank urine samples at decreasing concentrations. The LOD is typically established as the concentration giving a signal-to-noise ratio of at least 3, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

  • Linearity: A calibration curve is generated by analyzing a series of spiked samples at different concentrations. The linearity is evaluated by the coefficient of determination (R²).

  • Recovery: The efficiency of the extraction process is determined by comparing the analytical response of an analyte added to a blank urine sample before extraction with the response of the same amount of analyte added after extraction.

  • Precision: Evaluated by repeatedly analyzing quality control (QC) samples at different concentrations on the same day (intraday precision) and on different days (interday precision). The results are expressed as the relative standard deviation (%RSD).

Visualizing the Validation Process

To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.

WADA_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_implementation 3. Routine Application Define_Requirements Define Analytical Requirements (Analyte, Matrix, MRPL) Select_Method Select Analytical Technique (e.g., GC-MS/MS, LC-HRMS/MS) Define_Requirements->Select_Method Develop_Protocol Develop Detailed Protocol (Sample Prep, Instrumentation) Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy Accuracy / Bias Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Monitoring Ongoing QC Monitoring Routine_Analysis->QC_Monitoring Proficiency_Testing Participation in Proficiency Testing QC_Monitoring->Proficiency_Testing

Caption: General workflow for analytical method validation according to WADA guidelines.

Validation_Parameters_Relationship Core_Method Analytical Method Specificity Specificity Core_Method->Specificity Sensitivity Sensitivity (LOD, LOQ) Core_Method->Sensitivity Quantitative_Performance Quantitative Performance Specificity->Quantitative_Performance ensures correct analyte is measured Sensitivity->Quantitative_Performance defines lower limits Linearity Linearity Quantitative_Performance->Linearity Accuracy Accuracy Quantitative_Performance->Accuracy Precision Precision Quantitative_Performance->Precision Reliability Reliability Quantitative_Performance->Reliability demonstrates consistent performance Robustness Robustness Reliability->Robustness Ruggedness Ruggedness Reliability->Ruggedness

Caption: Logical relationship between key analytical method validation parameters.

Comparative Analysis of 4-Chlorodehydromethyltestosterone's Impact on the mTOR Signaling Pathway Versus Other Androgens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic androgenic steroid (AAS) 4-Chlorodehydromethyltestosterone (Oral Turinabol) and its putative impact on the mammalian target of rapamycin (mTOR) signaling pathway, contrasted with the effects of other androgens such as testosterone, nandrolone, and trenbolone. The information herein is intended for research purposes only. The compounds discussed are potent pharmacological agents with significant health risks and are not endorsed for personal use.

Introduction to Androgens and the mTOR Signaling Pathway

Androgens are a class of steroid hormones that play a crucial role in the development and maintenance of male characteristics. Their anabolic effects, particularly the promotion of muscle hypertrophy, are of significant interest in both clinical and research settings.[1] The anabolic actions of androgens are primarily mediated through the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[2] Upon ligand binding, the AR translocates to the nucleus and modulates the transcription of target genes, leading to increased protein synthesis and reduced muscle protein breakdown.[2]

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[3] It integrates signals from growth factors, nutrients, and energy status to control protein synthesis. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, in particular, is a key driver of muscle hypertrophy. Its activation leads to the phosphorylation of downstream effectors such as p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of proteins necessary for muscle growth.

Emerging evidence indicates a significant crosstalk between the androgen receptor and the mTOR pathway.[4][5] Androgens can activate mTOR signaling through both genomic and non-genomic mechanisms, contributing to their anabolic effects on skeletal muscle.[6][7] This guide will explore the known and inferred interactions of this compound and other androgens with this critical signaling cascade.

Comparative Analysis of mTOR Pathway Activation

This compound (Oral Turinabol)

This compound is a 17α-alkylated anabolic steroid derived from Dianabol (Methandrostenolone), with a 4-chloro modification that prevents its aromatization to estrogen.[8] Its primary mechanism of action is through binding to the androgen receptor, which in turn stimulates protein synthesis and nitrogen retention.[9] By activating the androgen receptor, it is hypothesized that this compound would, like other androgens, lead to the activation of the mTOR pathway, contributing to its anabolic effects. However, the potency and specific molecular interactions with mTOR signaling components have not been quantitatively determined.

Testosterone

Testosterone is the primary male androgen and has been shown to activate the mTOR pathway. Studies have demonstrated that testosterone administration increases the phosphorylation of mTOR, S6K1, and 4E-BP1.[6] This activation is believed to be a key mechanism through which testosterone induces muscle hypertrophy. The activation of mTOR by testosterone can occur through both AR-dependent genomic and non-genomic pathways.[6][10]

Nandrolone

Nandrolone is a synthetic anabolic steroid derived from testosterone. It is known for its potent anabolic effects with reduced androgenic activity compared to testosterone. While direct quantitative data on nandrolone's effect on mTOR phosphorylation is limited in the available literature, its strong anabolic properties suggest a significant interaction with the mTOR pathway, likely through androgen receptor activation.

Trenbolone

Trenbolone is a highly potent synthetic anabolic steroid that exhibits strong binding affinity for the androgen receptor.[2] Its powerful anabolic effects are well-documented, and it is presumed to be a strong activator of the mTOR pathway. The high anabolic potency of trenbolone suggests that it may induce a more pronounced activation of mTOR signaling compared to testosterone, although direct comparative studies on mTOR phosphorylation levels are scarce.

Quantitative Data on Androgen Effects

The following table summarizes available data on the anabolic effects of the discussed androgens. It is important to note the lack of direct quantitative data for this compound's impact on mTOR signaling.

AndrogenAnabolic/Androgenic Ratio (approx.)Relative Binding Affinity for AR (Testosterone = 100)Notes on mTOR Pathway Activation
This compound High anabolic, low androgenicModerate to High (inferred)Activation is inferred through AR agonism; no direct quantitative data available.
Testosterone 100:100100Directly shown to increase phosphorylation of mTOR, S6K1, and 4E-BP1.[6]
Nandrolone 125:37HighStrong anabolic effects suggest significant mTOR pathway activation.
Trenbolone 500:500Very HighPotent anabolic effects imply strong activation of the mTOR pathway.[2]

Experimental Protocols

Western Blot Analysis for Phosphorylated mTOR

This protocol is a generalized procedure for detecting phosphorylated mTOR (p-mTOR) in muscle tissue lysates.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]

    • Scrape cells and incubate the lysate on ice for 30 minutes.[11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the protein lysate.[11]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.[12]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against p-mTOR (e.g., Ser2448) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.[13]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC) for mTOR Pathway Proteins in Muscle Biopsies

This protocol provides a general framework for the immunohistochemical analysis of mTOR pathway proteins in frozen muscle sections.

  • Tissue Preparation:

    • Obtain fresh muscle biopsies and immediately freeze them in isopentane cooled with liquid nitrogen.[14]

    • Cut 10 µm thick sections using a cryostat and mount them on slides.[15]

  • Fixation and Permeabilization:

    • Fix the sections in cold acetone for 10 minutes.[15]

    • Wash with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.[15]

  • Staining:

    • Block non-specific binding with a suitable blocking buffer (e.g., 10% normal goat serum) for 1 hour.[16]

    • Incubate with the primary antibody (e.g., anti-p-S6K1) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[15]

    • Wash with PBS.

    • Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging:

    • Visualize the staining using a fluorescence microscope.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, etc.) AR_mem Membrane AR Androgens->AR_mem Non-Genomic Pathway AR_cyto Androgen Receptor (AR) Androgens->AR_cyto Genomic Pathway GrowthFactors Growth Factors (IGF-1) IGF1R IGF-1 Receptor GrowthFactors->IGF1R PI3K PI3K AR_mem->PI3K IGF1R->PI3K AR_nuc AR AR_cyto->AR_nuc Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis & Muscle Hypertrophy S6K1->ProteinSynthesis DNA DNA (ARE) AR_nuc->DNA GeneTranscription Gene Transcription DNA->GeneTranscription GeneTranscription->ProteinSynthesis

Caption: Androgen interaction with the mTOR signaling pathway.

Experimental_Workflow cluster_treatment Cell/Tissue Treatment cluster_analysis Analysis start Muscle Cell Culture or Animal Model treatment Treat with: - Vehicle (Control) - this compound - Testosterone - Nandrolone - Trenbolone start->treatment lysis Tissue/Cell Lysis & Protein Extraction treatment->lysis ihc Immunohistochemistry for: - p-S6K1 - Muscle Fiber Size treatment->ihc Parallel Experiment western Western Blot for: - p-mTOR - mTOR - p-S6K1 - S6K1 - p-4E-BP1 - 4E-BP1 lysis->western quantification Densitometry & Image Analysis western->quantification ihc->quantification comparison Comparative Data Analysis quantification->comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

While direct experimental evidence for the impact of this compound on the mTOR signaling pathway is lacking, its nature as a potent anabolic androgen strongly suggests its involvement in mTOR activation. The anabolic effects of androgens are intricately linked to the mTOR pathway, which serves as a critical node in regulating muscle protein synthesis. Testosterone has been clearly demonstrated to activate this pathway, and it is highly probable that other potent androgens like nandrolone and trenbolone do so as well, possibly to a greater extent corresponding to their anabolic ratings.

Future research should focus on direct comparative studies to elucidate the precise molecular mechanisms and the relative potencies of different androgens, including this compound, on the mTOR signaling cascade. Such studies would provide valuable insights for researchers and drug development professionals in the field of muscle biology and therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Chlorodehydromethyltestosterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Adherence to U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations is mandatory for the disposal of 4-Chlorodehydromethyltestosterone, a Schedule III controlled substance. Improper disposal can lead to significant legal penalties, including fines and loss of licensure, and poses a risk to public safety and the environment.

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound and its associated waste. The primary method of disposal for bulk quantities is through a DEA-registered reverse distributor, ensuring the substance is rendered non-retrievable, typically via incineration.[1]

I. Core Disposal Protocol for Unwanted, Expired, or Unusable this compound

The disposal of this compound that is expired, unwanted, or damaged is strictly regulated.[2] These materials are considered part of a facility's inventory until they are transferred for destruction.[1] The only legally compliant method for disposing of this inventory is through a DEA-registered reverse distributor.[1][3][4]

Step-by-Step Disposal Procedure:

  • Segregation and Labeling: Immediately segregate any this compound designated for disposal from active stock to prevent accidental use. Clearly label the container with "For Disposal" or "Expired."

  • Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS office will have established procedures and contracted vendors for the disposal of controlled substances and hazardous waste. They will guide you through your institution's specific protocols.

  • Engage a DEA-Registered Reverse Distributor: The EHS office will coordinate with a DEA-registered reverse distributor.[2][3][4] This specialized company is authorized to handle, transport, and arrange for the destruction of controlled substances.[3][4]

  • Documentation of Transfer: For Schedule III substances like this compound, the transfer to the reverse distributor must be documented. This is typically done via an invoice. The record must include the date, the name, address, and DEA registration number of the reverse distributor, and the quantity of the substance being transferred.[1][5]

  • Record of Destruction (DEA Form 41): The reverse distributor is responsible for completing DEA Form 41, which is the official record of controlled substances destroyed.[1][2][6] They will provide a copy of this form back to your institution for your records.

  • Maintain Records: All records related to the disposal of controlled substances must be maintained for a minimum of two years.[5]

II. Management of Associated Laboratory Waste

Different types of waste generated during research have distinct disposal pathways.

Waste TypeDescriptionProper Disposal Procedure
Bulk Substance Expired, unused, or off-specification this compound.Must be transferred to a DEA-registered reverse distributor for destruction.[2][3][4]
Empty Containers Vials and other containers that held the substance.Triple-rinse the container with a suitable solvent (e.g., water or as indicated by your EHS office). The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed, empty container can then be disposed of in regular laboratory glass waste, provided the label is defaced.[5]
Contaminated Materials (Trace Waste) Items contaminated with trace amounts of the substance, such as personal protective equipment (PPE), absorbent pads, and weighing papers.Dispose of in a dedicated hazardous waste container, clearly labeled. Your institution's EHS office will manage the collection and disposal of this waste stream.
Spill Cleanup Materials Materials used to clean up a spill of this compound.All materials used for spill cleanup must be collected and disposed of as hazardous chemical waste.[1] The spill must be documented according to your institution's policies and may require reporting to the DEA.

III. Experimental Protocols & Chemical Deactivation

Currently, there are no DEA-approved chemical degradation or neutralization protocols for the routine disposal of this compound in a laboratory setting. The DEA's standard for destruction is that the substance must be rendered "non-retrievable," a standard met by methods like incineration.[1][7] Any attempt to chemically alter the substance in-house for disposal purposes is not compliant with current regulations.

IV. Disposal Workflow Visualization

The following diagram outlines the mandatory workflow for the proper disposal of bulk this compound.

G A Identify Expired/Unwanted This compound B Segregate and Clearly Label 'FOR DISPOSAL' A->B C Contact Institutional EHS Office B->C D EHS Coordinates with DEA-Registered Reverse Distributor C->D E Document Transfer of Substance (Invoice for Schedule III) D->E F Reverse Distributor Performs DEA-Compliant Destruction (e.g., Incineration) E->F G Reverse Distributor Issues DEA Form 41 (Record of Destruction) F->G H Retain All Disposal Records for a Minimum of Two Years G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chlorodehydromethyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol), an anabolic-androgenic steroid. Due to its potential health risks, including carcinogenicity and reproductive toxicity, adherence to strict safety protocols is imperative.[1]

Summary of Chemical Safety Data

Proper handling of this compound requires a clear understanding of its physical and chemical properties, as well as its associated hazards. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC20H27ClO2[2]
Molecular Weight334.88 g/mol [2]
Melting Point149-151 °C[2][3]
Boiling Point464.4 ± 45.0 °C (Predicted)[2][3]
Density1.20 ± 0.1 g/cm3 (Predicted)[2][3]
SolubilityAcetonitrile: 1 mg/ml; Ethanol: 1 mg/ml; Methanol: 1 mg/ml[2][3][4]
DEA Controlled SubstanceSchedule III[2][4]

Hazard Statements:

  • H302 + H312: Harmful if swallowed or in contact with skin.

  • H350/H351: May cause or is suspected of causing cancer.[1]

  • H360/H360FD: May damage fertility or the unborn child.[1]

  • H372: Causes damage to organs through prolonged or repeated exposure.[1]

  • H402: Harmful to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk when handling this compound. The following equipment is mandatory:

  • Gloves: Chemical-impermeable gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently.[5]

  • Gowns: A moisture-resistant, long-sleeved gown with cuffs is required to protect against skin contact.[6]

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are necessary.[5] A full-face shield should be used when there is a risk of splashes or aerosols.[6][7]

  • Respiratory Protection: For operations that may generate dust or aerosols, a full-face respirator with appropriate cartridges should be used, especially if exposure limits are exceeded.[5] An N95 respirator may be suitable for unpacking procedures where spills are a risk.[8]

  • Coveralls: For extensive handling or in case of a spill, "bunny suit" coveralls can provide head-to-toe protection.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All handling of this compound should be conducted within a dedicated, well-ventilated area.[5][9]
  • Utilize engineering controls such as a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[6][10]
  • Ensure a cytotoxic spill kit is readily available.[6]

2. Donning PPE:

  • Before handling the compound, put on all required PPE in the correct order (e.g., gown, mask/respirator, goggles/face shield, and then gloves).

3. Compound Handling:

  • Avoid the formation of dust and aerosols.[5]
  • When weighing or transferring the solid compound, do so carefully within the containment of a fume hood.
  • For dissolution, add solvents slowly to the solid to prevent splashing.

4. Post-Handling Procedures:

  • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.[11]
  • Remove PPE in a manner that avoids self-contamination (e.g., remove gloves first, then gown).
  • Wash hands thoroughly with soap and water after removing PPE.[5]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical.[5]

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water.[5] Seek medical advice.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]

  • Spill Cleanup:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using absorbent materials from the spill kit.

    • Collect the spilled material into a designated, labeled hazardous waste container.

    • Clean the spill area thoroughly.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all cytotoxic waste.[6]

  • Sharps: Needles and other sharps should be disposed of in a designated sharps container.

  • Contaminated Materials: All used PPE, disposable labware, and cleaning materials should be placed in the cytotoxic waste container.

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[5]

Handling_and_Disposal_Workflow start Start: Prepare for Handling prep_area 1. Prepare Handling Area (Fume Hood/BSC) start->prep_area end_node End: Complete Decontamination don_ppe 2. Don Full PPE prep_area->don_ppe handle_compound 3. Handle Compound (Weighing, Dissolving) don_ppe->handle_compound post_handling 4. Post-Handling Decontamination handle_compound->post_handling No Incident spill_exposure Spill or Exposure Occurs handle_compound->spill_exposure Potential Event doff_ppe 5. Doff PPE Correctly post_handling->doff_ppe dispose_waste 6. Segregate & Dispose Waste doff_ppe->dispose_waste dispose_waste->end_node emergency_proc Follow Emergency Procedures (First Aid & Spill Cleanup) spill_exposure->emergency_proc Yes emergency_proc->post_handling Aftermath

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorodehydromethyltestosterone
Reactant of Route 2
4-Chlorodehydromethyltestosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.